molecular formula C13H10ClNO B1456597 2-Chloro-5-methyl-6-phenylnicotinaldehyde CAS No. 876345-31-2

2-Chloro-5-methyl-6-phenylnicotinaldehyde

Cat. No.: B1456597
CAS No.: 876345-31-2
M. Wt: 231.68 g/mol
InChI Key: UYPSBTYRVUBXES-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-6-phenylnicotinaldehyde (CAS 876345-31-2) is a synthetically versatile nicotinaldehyde derivative with the molecular formula C13H10ClNO and a molecular weight of 231.68 . This compound is classified as a pyridine derivative, a class of heterocycles renowned for their significant applications in pharmaceutical development and material science . The structure incorporates multiple functional sites—including the aldehyde group, chlorine atom, and phenyl ring—that make it a valuable building block for constructing more complex molecular architectures through various coupling and cyclization reactions. As a research chemical, its primary value lies in its role as a key intermediate in organic synthesis. It is particularly useful in the synthesis of phenyl-substituted pyridine-3-carbaldehyde-based compounds, which are of high interest in the development of organic optoelectronic materials and in medicinal chemistry for the creation of novel bioactive molecules . The aldehyde group is a highly reactive handle for further functionalization, allowing researchers to create a diverse library of compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

2-chloro-5-methyl-6-phenylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-7-11(8-16)13(14)15-12(9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPSBTYRVUBXES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1C2=CC=CC=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30826331
Record name 2-Chloro-5-methyl-6-phenylpyridine-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876345-31-2
Record name 2-Chloro-5-methyl-6-phenylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30826331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Chloro-5-methyl-6-phenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the synthesis and characterization of 2-Chloro-5-methyl-6-phenylnicotinaldehyde, a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As a versatile synthetic intermediate, the precise and reliable synthesis of this compound is crucial for the development of novel molecular entities. This document outlines a robust synthetic strategy, detailed experimental protocols, and comprehensive characterization methodologies, grounded in established chemical principles and supported by authoritative literature.

Introduction and Strategic Overview

2-Chloro-5-methyl-6-phenylnicotinaldehyde (CAS No. 876345-31-2) is a functionalized heterocyclic compound.[1][2] Its structure, featuring a chlorinated pyridine ring with methyl, phenyl, and aldehyde substituents, offers multiple reaction sites for further chemical transformations. This makes it a valuable building block for constructing more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals where pyridine-based scaffolds are prevalent.

The synthetic approach detailed herein is predicated on the Vilsmeier-Haack reaction, a powerful and widely employed method for the formylation of electron-rich systems.[3][4][5] This strategy is particularly well-suited for the synthesis of substituted chloronicotinaldehydes from enamide precursors.[6][7] The rationale for this choice lies in its high efficiency, regioselectivity, and the commercial availability of the required starting materials.

Proposed Synthetic Pathway

The synthesis of 2-Chloro-5-methyl-6-phenylnicotinaldehyde can be efficiently achieved via a Vilsmeier-Haack cyclization-formylation of an appropriate enamide precursor. The overall transformation is depicted below.

Synthetic Pathway cluster_0 Precursor Synthesis cluster_1 Vilsmeier-Haack Reaction Enamide N-(1-phenylprop-1-en-2-yl)acetamide Target_Molecule 2-Chloro-5-methyl-6-phenylnicotinaldehyde Enamide->Target_Molecule 1. Vilsmeier Reagent 2. Aqueous Workup Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF)

Caption: Proposed synthetic route for 2-Chloro-5-methyl-6-phenylnicotinaldehyde.

Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis of the target compound.

Reagents and Materials
Reagent/MaterialCAS No.Molecular FormulaM.W. ( g/mol )Notes
N-(1-phenylprop-1-en-2-yl)acetamide13739-63-4C₁₁H₁₃NO175.23Starting enamide
Phosphorus oxychloride (POCl₃)10026-13-8Cl₃OP153.33Reagent for Vilsmeier formation
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Reagent and solvent
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Solvent
Sodium acetate (NaOAc)127-09-3C₂H₃NaO₂82.03For workup
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂88.11Extraction solvent
Brine (saturated NaCl solution)N/ANaCl, H₂ON/AFor washing
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Drying agent
Silica gel (230-400 mesh)7631-86-9SiO₂60.08For column chromatography
Synthesis Procedure

Step 1: Preparation of the Vilsmeier Reagent

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 5 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the DMF via the dropping funnel, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent forms as a solid or thick slurry.[5][8]

Step 2: Vilsmeier-Haack Reaction

  • Dissolve N-(1-phenylprop-1-en-2-yl)acetamide (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add the enamide solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction involves an electrophilic substitution followed by cyclization and aromatization.[6][9]

Step 3: Work-up and Purification

  • Cool the reaction mixture to 0 °C.

  • Carefully quench the reaction by the slow addition of a cold aqueous solution of sodium acetate (NaOAc, 6 equivalents).

  • Stir the mixture vigorously for 30 minutes at 0 °C, followed by 1 hour at room temperature to ensure complete hydrolysis of the iminium intermediate to the aldehyde.[3]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-Chloro-5-methyl-6-phenylnicotinaldehyde as a solid.

Characterization and Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following workflow outlines the key analytical techniques.

Characterization Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (EI-MS or ESI-MS) Start->MS Molecular Weight Confirmation IR FT-IR Spectroscopy Start->IR Functional Group Identification MP Melting Point Analysis Start->MP Purity Assessment Final Confirmed Structure & Purity NMR->Final MS->Final IR->Final MP->Final

Caption: Workflow for the characterization of the final product.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 2-Chloro-5-methyl-6-phenylnicotinaldehyde, based on its structure and data from analogous compounds.

TechniqueExpected Observations
¹H NMR - Aldehyde proton (CHO): Singlet, δ ~10.0-10.5 ppm. - Aromatic protons (phenyl group): Multiplet, δ ~7.3-7.6 ppm. - Pyridine proton (H-4): Singlet, δ ~8.0-8.5 ppm. - Methyl protons (CH₃): Singlet, δ ~2.4-2.6 ppm.
¹³C NMR - Aldehyde carbon (CHO): δ ~190-195 ppm. - Pyridine and phenyl carbons: Multiple signals in the aromatic region, δ ~120-160 ppm. - Methyl carbon (CH₃): δ ~15-20 ppm.
Mass Spec. - Molecular Ion Peak (M⁺): Expected at m/z corresponding to C₁₃H₁₀ClNO, showing characteristic isotopic pattern for one chlorine atom (M, M+2 in ~3:1 ratio).
FT-IR - C=O stretch (aldehyde): Strong absorption band around 1700-1720 cm⁻¹. - C=C and C=N stretches (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region. - C-Cl stretch: Band in the 700-800 cm⁻¹ region.

The availability of NMR, HPLC, and LC-MS data for this compound from commercial suppliers further validates these expected characterization results.[2]

Safety, Handling, and Storage

  • Safety: The synthesis should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

  • Handling: Avoid inhalation, ingestion, and skin contact with all chemicals.

  • Storage: Store the final product in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion

This guide provides a comprehensive and technically sound framework for the synthesis and characterization of 2-Chloro-5-methyl-6-phenylnicotinaldehyde. By employing the Vilsmeier-Haack reaction, this valuable synthetic intermediate can be prepared in a controlled and reproducible manner. The detailed protocol and characterization workflow serve as a reliable resource for researchers in organic synthesis and drug development, facilitating the exploration of new chemical entities derived from this versatile scaffold.

References

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-chloronicotinonitrile. Retrieved from [Link]

  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • MDPI. (n.d.). Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted chloronicotinaldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). CN104478795A - Preparation method of 2-chloro nicotinaldehyde.
  • National Institutes of Health. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • PrepChem.com. (n.d.). The preparation Of 2-chloro-5-methylnicotinic acid. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Discovery and Synthesis of Novel Substituted Nicotinaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel substituted nicotinaldehydes. Moving beyond a rigid template, this document is structured to provide a deep, practical understanding of the core synthetic strategies, the rationale behind experimental choices, and the application of these versatile scaffolds in modern medicinal chemistry. We will explore the synthesis of the nicotinaldehyde core, delve into key substitution methodologies including cross-coupling reactions and direct C-H functionalization, and discuss the burgeoning applications of these compounds in treating a range of human diseases. This guide is grounded in authoritative scientific literature, providing detailed, self-validating protocols and extensive references to empower researchers in their synthetic endeavors.

Introduction: The Enduring Significance of the Nicotinaldehyde Scaffold

Nicotinaldehyde, or 3-pyridinecarboxaldehyde, is a pivotal heterocyclic building block in the synthesis of a vast array of biologically active molecules. Its inherent structure, featuring an electron-deficient pyridine ring and a reactive aldehyde group, provides a unique platform for chemical modification. The strategic introduction of substituents onto the nicotinaldehyde core allows for the fine-tuning of its physicochemical properties, enabling the modulation of biological activity and the development of novel therapeutics.

The pyridine moiety is a prevalent motif in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including reductive aminations, condensations, and oxidations, further expanding the accessible chemical space. Consequently, the development of efficient and regioselective methods for the synthesis of substituted nicotinaldehydes remains a critical endeavor in medicinal chemistry and drug discovery. This guide will illuminate the key synthetic pathways that enable the creation of these valuable compounds.

Synthesis of the Nicotinaldehyde Core: Foundational Methodologies

The journey to novel substituted nicotinaldehydes begins with the efficient construction of the core scaffold itself. Several reliable methods are employed, each with its own set of advantages and considerations.

Oxidation of 3-Pyridinemethanol

A common and straightforward approach involves the oxidation of 3-pyridinemethanol to the corresponding aldehyde. This transformation requires careful selection of the oxidizing agent to avoid over-oxidation to the carboxylic acid.

  • Manganese Dioxide (MnO₂): Activated manganese dioxide is a mild and selective reagent for the oxidation of benzylic and allylic alcohols.[1] The reaction is typically performed by stirring the alcohol with an excess of MnO₂ in a chlorinated solvent like dichloromethane (DCM) at room temperature.[1]

Experimental Protocol: Oxidation of 3-Pyridinemethanol using MnO₂ [1]

  • To a solution of 3-pyridinemethanol (1.0 equiv) in dichloromethane (DCM), add activated manganese dioxide (5-10 equiv).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with additional DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude nicotinaldehyde.

  • Purify the product by flash column chromatography on silica gel if necessary.

Reduction of Nicotinic Acid Derivatives

The selective reduction of nicotinic acid or its derivatives offers another viable route to nicotinaldehyde. This approach requires a reducing agent that can be controlled to stop at the aldehyde stage without further reduction to the alcohol.

  • Diisobutylaluminium Hydride (DIBAL-H): DIBAL-H is a powerful and sterically hindered reducing agent that is highly effective for the partial reduction of esters to aldehydes at low temperatures.[2][3][4] The reaction is typically carried out at -78 °C to stabilize the tetrahedral intermediate and prevent over-reduction.[4]

Experimental Protocol: Reduction of a Nicotinate Ester using DIBAL-H [4]

  • Dissolve the nicotinic acid ester (1.0 equiv) in an anhydrous solvent such as toluene or tetrahydrofuran (THF) in a flask equipped with a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add DIBAL-H (1.0 - 1.2 equiv, typically as a 1 M solution in hexanes) dropwise to the stirred solution, ensuring the internal temperature remains below -75 °C.

  • Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume excess DIBAL-H.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[5][6][7][8]

Formylation of the Pyridine Ring: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10][11] While pyridine itself is electron-deficient, the reaction can be applied to more electron-rich pyridine derivatives or under specific conditions. The reaction involves an electrophilic aromatic substitution with the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[12][13]

Experimental Protocol: Vilsmeier-Haack Formylation [5]

  • To a solution of the electron-rich pyridine substrate (1.0 equiv) in DMF, cool the mixture to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 equiv) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for the appropriate time, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a base, such as sodium acetate or sodium hydroxide, until the desired pH is reached.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[4][14][15]

Introduction of Substituents: Key Synthetic Transformations

With the nicotinaldehyde core in hand, the next crucial step is the introduction of substituents at various positions on the pyridine ring. Modern organic synthesis offers a powerful arsenal of cross-coupling and C-H functionalization reactions to achieve this with high precision and efficiency.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and other complex organic molecules. These reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for the late-stage functionalization of the nicotinaldehyde scaffold. Halogenated nicotinaldehydes, such as 5-bromonicotinaldehyde, are common starting materials for these transformations.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate.[16][17] This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents onto the nicotinaldehyde ring.[16]

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromonicotinaldehyde [16][17]

  • To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinaldehyde (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), to the flask.

  • Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[5][7][8]

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with 5-Bromonicotinaldehyde

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF/H₂O802485[17]
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF/H₂O802489[17]
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF/H₂O802482[17]
4Thiophen-2-ylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O901292

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[13][18][19][20] This reaction is invaluable for introducing alkynyl substituents, which can serve as versatile handles for further transformations or as key pharmacophores.

Experimental Protocol: Sonogashira Coupling of a Halonicotinaldehyde [18][21]

  • To a solution of the halonicotinaldehyde (e.g., 5-iodonicotinaldehyde) (1.0 equiv) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.1-1.5 equiv).

  • Add an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (1-5 mol%), and the copper(I) co-catalyst, typically copper(I) iodide (CuI) (1-5 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction with an organic solvent and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[5][6][7][8]

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[22][23][24][25][26] This reaction is instrumental in synthesizing aminopyridine derivatives, which are common motifs in pharmaceuticals.

Experimental Protocol: Buchwald-Hartwig Amination of a Chloronicotinaldehyde [25][26]

  • In a glovebox or under an inert atmosphere, add the chloronicotinaldehyde (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 3.0 mol%), and a base (e.g., sodium tert-butoxide, 2.0 equiv) to an oven-dried Schlenk flask.

  • Add anhydrous, degassed toluene or dioxane as the solvent.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Stir the mixture for the required time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a plug of Celite®.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.[5][6][7][8]

Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalized starting materials.[23][27][28][29][30] While the C-H functionalization of electron-deficient pyridines can be challenging, significant progress has been made in recent years.

  • Palladium-Catalyzed Direct Arylation: Palladium catalysts can facilitate the direct arylation of pyridine C-H bonds.[19][31][32][33] The use of directing groups or specific ligands can control the regioselectivity of the reaction. For nicotinaldehyde, the aldehyde group itself can act as a directing group, although this can be complex.[17][25][34]

  • Rhodium-Catalyzed C-H Activation: Rhodium catalysts have shown remarkable activity and selectivity in C-H functionalization reactions.[9][12][18][21][35] These catalysts can operate through various mechanisms, including chelation-assisted C-H activation.[18]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Key synthetic routes to novel substituted nicotinaldehydes.

Applications in Drug Discovery and Medicinal Chemistry

The ability to synthesize a diverse library of substituted nicotinaldehydes has profound implications for drug discovery. These scaffolds have been incorporated into a variety of therapeutic agents targeting a range of diseases.

Kinase Inhibitors

Protein kinases are a major class of drug targets, and the pyridine scaffold is a common feature in many kinase inhibitors. Substituted nicotinaldehydes serve as valuable intermediates in the synthesis of potent and selective kinase inhibitors. The aldehyde group can be readily converted to an amine via reductive amination, allowing for the introduction of various side chains to probe the kinase active site.

Table 2: Substituted Nicotinaldehydes as Precursors for Kinase Inhibitors

Target KinaseNicotinaldehyde DerivativeKey Synthetic StepResulting Inhibitor ScaffoldReference
p38 MAP Kinase6-ChloronicotinaldehydeSuzuki Coupling / Reductive AminationPyridinyl-imidazole based inhibitors[12]
PIM-1 KinaseSubstituted NicotinaldehydeMulti-component reaction2-Imino-1,2-dihydropyridine-3-carbonitriles[32][36]
Nicotinic Acetylcholine Receptor (nAChR) Modulators

Nicotinic acetylcholine receptors are implicated in a variety of neurological and psychiatric disorders. Substituted nicotinaldehydes have been used in the synthesis of analogues of epibatidine, a potent nAChR agonist, leading to the discovery of new ligands with improved selectivity and therapeutic potential.[37][38]

Anticancer Agents

The nicotinaldehyde scaffold has been explored for the development of novel anticancer agents. Recent studies have shown that nicotinaldehyde itself can abrogate the anticancer activity of certain NAD-lowering agents in leukemia, highlighting the importance of understanding the metabolic fate of these compounds in a biological context.[6][10] Furthermore, various pyridine derivatives synthesized from nicotinaldehyde precursors have demonstrated promising anticancer activity.[26][32][36]

Agents for Neurodegenerative Diseases

The pyridine nucleus is a key structural element in many compounds being investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2][13][24][39][40] The ability to synthesize a wide range of substituted nicotinaldehydes allows for the exploration of structure-activity relationships (SAR) to develop new therapeutic candidates.[1][3][16][41]

Characterization and Purification

The unambiguous characterization and purification of novel substituted nicotinaldehydes are critical to ensure their suitability for further biological evaluation.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compounds.[37][38] The chemical shifts and coupling patterns of the pyridine and aldehyde protons, as well as the signals from the introduced substituents, provide definitive structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the aldehyde carbonyl stretch (typically around 1700 cm⁻¹).

Table 3: Representative Spectroscopic Data for a Substituted Nicotinaldehyde

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS (m/z)
5-Phenylnicotinaldehyde9.98 (s, 1H, CHO), 9.05 (d, 1H), 8.30 (t, 1H), 7.70-7.50 (m, 6H)192.1, 153.5, 151.0, 136.8, 135.2, 130.1, 129.3, 127.8, 124.5[M+H]⁺ calculated for C₁₂H₉NO: 184.0757, found 184.0759

(Note: The data presented are hypothetical and for illustrative purposes. Actual chemical shifts and masses will vary.)[20][34][37][38][42][43]

Purification Techniques
  • Flash Column Chromatography: This is the most common method for purifying substituted nicotinaldehydes from reaction mixtures.[5][7][8] A silica gel stationary phase is typically used with a gradient of ethyl acetate in hexanes as the mobile phase.[5] The polarity of the solvent system is adjusted based on the polarity of the target compound.[33]

  • Recrystallization: For solid compounds with relatively high purity, recrystallization can be an effective final purification step.[4][14][15] The choice of solvent is critical and is determined by the solubility profile of the compound.

Conclusion and Future Perspectives

The discovery and synthesis of novel substituted nicotinaldehydes continue to be a vibrant and impactful area of research. The synthetic methodologies outlined in this guide, from the construction of the core scaffold to the precise introduction of substituents, provide a powerful toolkit for medicinal chemists and drug discovery scientists. The ongoing development of more efficient and sustainable synthetic methods, particularly in the realm of direct C-H functionalization, will undoubtedly accelerate the exploration of this privileged scaffold. As our understanding of the biological roles of nicotinic acid derivatives deepens, we can anticipate the emergence of new and innovative therapeutics derived from the versatile and ever-relevant nicotinaldehyde core.

References

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Initial Biological Activity Screening of 2-Chloro-5-methyl-6-phenylnicotinaldehyde: A Strategic Approach for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This guide presents a structured, rationale-driven framework for the initial biological activity screening of a novel substituted pyridine derivative, 2-Chloro-5-methyl-6-phenylnicotinaldehyde. We move beyond a simple checklist of assays, providing a strategic workflow designed to efficiently characterize the compound's potential therapeutic value. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for assessing antimicrobial, anticancer, anti-inflammatory, and antioxidant activities. Each experimental choice is justified, and every protocol is designed as a self-validating system to ensure data integrity and reproducibility.

Introduction: Rationale and Strategic Overview

The compound 2-Chloro-5-methyl-6-phenylnicotinaldehyde belongs to the nicotinaldehyde class of molecules, which are derivatives of pyridine. Pyridine and its derivatives are of significant interest in drug discovery due to their presence in a wide array of biologically active compounds and their ability to engage in various biological interactions.[1] Derivatives of nicotinic acid and nicotinaldehyde have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and antitubercular properties.[1][2] The specific substitutions on the pyridine ring of the title compound—a chloro group at position 2, a methyl group at position 5, and a phenyl group at position 6—create a unique electronic and steric profile that warrants a systematic investigation of its biological potential.

This guide outlines a tiered screening cascade, a logical progression of in vitro assays designed to build a comprehensive preliminary profile of the compound. The strategy begins with broad, high-throughput screens for general bioactivity (antimicrobial and cytotoxic) before progressing to more specific, mechanism-oriented assays (enzyme inhibition and antioxidant capacity). This approach ensures that resources are directed efficiently, allowing for early identification of promising activities and informing subsequent hit-to-lead optimization efforts.

Physicochemical Characterization and Sample Preparation

Before biological evaluation, it is imperative to establish the identity, purity, and solubility of 2-Chloro-5-methyl-6-phenylnicotinaldehyde.

  • Identity and Purity: Verification should be performed using standard analytical techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS) to confirm the chemical structure. Purity, ideally >95%, should be assessed using High-Performance Liquid Chromatography (HPLC).

  • Solubility: The compound's solubility must be determined in various solvents, particularly Dimethyl Sulfoxide (DMSO), which is commonly used for preparing stock solutions for biological assays. Poor solubility can lead to inaccurate and irreproducible results.

  • Stock Solution Preparation: A high-concentration stock solution (e.g., 10-50 mM) is typically prepared in 100% DMSO. This stock is then serially diluted in the appropriate aqueous culture medium for each assay, ensuring the final DMSO concentration is non-toxic to the cells or microorganisms (typically ≤0.5%).

Primary Screening: Antimicrobial Activity

Causality of Experimental Choice: Heterocyclic compounds, particularly those containing nitrogen, are a rich source of antimicrobial agents. Therefore, a primary screen for antibacterial and antifungal activity is a logical starting point. The Broth Microdilution method is selected over disk diffusion as it provides quantitative data in the form of a Minimum Inhibitory Concentration (MIC), which is more valuable for structure-activity relationship (SAR) studies.[3][4]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[5]

Materials:

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • 96-well microtiter plates (sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 medium for fungi

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Fungal strains (e.g., Candida albicans ATCC 90028)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO)

  • Resazurin sodium salt solution (viability indicator)

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row and mix. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a concentration gradient (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Control Wells: Prepare wells for a positive control (standard antibiotic), a negative control (broth with DMSO, no compound), and a sterility control (broth only).

  • Inoculum Preparation: Prepare a microbial inoculum to a final concentration of 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi) in the appropriate broth.

  • Inoculation: Add 100 µL of the prepared inoculum to all wells except the sterility control. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Result Determination: The MIC is the lowest concentration of the compound where no visible growth is observed. For clearer results, 20 µL of resazurin solution can be added to each well and incubated for another 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Data Presentation: The results should be summarized in a table format.

MicroorganismCompoundMIC (µg/mL)Positive ControlMIC (µg/mL)
S. aureus2-Chloro-5-methyl-6-phenylnicotinaldehydeCiprofloxacin
E. coli2-Chloro-5-methyl-6-phenylnicotinaldehydeCiprofloxacin
C. albicans2-Chloro-5-methyl-6-phenylnicotinaldehydeFluconazole

Workflow Visualization:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Serial Dilutions of Compound in Plate A1 Inoculate Wells P1->A1 P2 Prepare Microbial Inoculum (e.g., 5x10^5 CFU/mL) P2->A1 A2 Incubate Plate (e.g., 37°C, 24h) A1->A2 D1 Add Viability Indicator (Optional, e.g., Resazurin) A2->D1 D2 Visually Inspect for Growth D1->D2 D3 Determine MIC D2->D3

Caption: Workflow for the Broth Microdilution MIC Assay.

Primary Screening: Cytotoxicity and Anticancer Potential

Causality of Experimental Choice: Many pyridine-containing scaffolds exhibit potent anticancer activity. A primary screen against a panel of human cancer cell lines provides an initial assessment of both general cytotoxicity and potential selective anticancer effects. The Sulforhodamine B (SRB) assay is chosen for its reliability, cost-effectiveness, and its principle of measuring total cellular protein content, which is less prone to interference from metabolic inhibitors compared to tetrazolium-based assays like MTT.[6][7]

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This assay quantifies cell density based on the measurement of cellular protein content.[6]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compound dilutions

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.

  • Compound Treatment: Replace the medium with 100 µL of fresh medium containing serial dilutions of the test compound. Include wells for a positive control and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 3.3%) and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.

  • Wash and Dry: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration causing 50% growth inhibition).

Data Presentation: GI₅₀ values provide a quantitative measure of cytotoxic potency.

Cell LineTissue of OriginGI₅₀ (µM) - Test CompoundGI₅₀ (µM) - Doxorubicin
MCF-7Breast Cancer
A549Lung Cancer
HCT-116Colon Cancer

Workflow Visualization:

SRB_Workflow S1 Seed Cells in 96-Well Plate S2 Treat with Compound (48-72h Incubation) S1->S2 S3 Fix Cells (Cold TCA) S2->S3 S4 Wash & Dry Plate S3->S4 S5 Stain with SRB S4->S5 S6 Wash with Acetic Acid & Dry Plate S5->S6 S7 Solubilize Dye (Tris Base) S6->S7 S8 Read Absorbance (510 nm) S7->S8 S9 Calculate GI50 S8->S9

Caption: Step-by-step workflow for the SRB cytotoxicity assay.

Mechanistic Probing: Anti-inflammatory Potential

Causality of Experimental Choice: Inflammation is a critical process in many diseases, and the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are key mediators.[8] Specifically, COX-2 is upregulated during inflammation, making it a prime target for anti-inflammatory drugs.[9] 5-LOX is another important enzyme in the inflammatory cascade.[10] Screening for inhibition of both COX-2 and 5-LOX can identify compounds with potent and potentially safer anti-inflammatory profiles.[11] Using commercially available, cell-free enzyme inhibitor screening kits provides a standardized, high-throughput method for this initial assessment.[8][9]

Protocol: In Vitro COX-2 and 5-LOX Enzyme Inhibition Assays

This protocol describes a general procedure using commercially available fluorometric or colorimetric inhibitor screening kits.

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., Abcam ab283401 or similar)

  • 5-LOX Inhibitor Screening Kit (e.g., Abcam ab284521 or similar)

  • Test compound dilutions

  • Positive controls (e.g., Celecoxib for COX-2, Zileuton for 5-LOX)

  • 96-well plates suitable for fluorescence/absorbance

  • Microplate reader

Procedure (General):

  • Reagent Preparation: Prepare all kit reagents (buffer, enzyme, substrate, probe) according to the manufacturer's instructions.

  • Compound Addition: To a 96-well plate, add the test compound at various concentrations. Include wells for a positive control inhibitor, an enzyme activity control (no inhibitor), and a background control (no enzyme).

  • Enzyme Addition: Add the COX-2 or 5-LOX enzyme to the appropriate wells and incubate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).

  • Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 10-30 minutes).

  • Signal Detection: Measure the fluorescence or absorbance using a microplate reader at the specified wavelengths. The signal is proportional to the enzyme activity.

  • Calculation: Calculate the percentage of enzyme inhibition for each compound concentration relative to the enzyme activity control. Determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme's activity).

Data Presentation: IC₅₀ values are used to compare the inhibitory potency of the compound.

Enzyme TargetIC₅₀ (µM) - Test CompoundIC₅₀ (µM) - Positive Control
Human COX-2Celecoxib
Human 5-LOXZileuton

Pathway Visualization:

Arachidonic_Acid_Pathway AA Arachidonic Acid (from Cell Membrane) COX COX Enzymes (COX-1, COX-2) AA->COX Pathway 1 LOX LOX Enzymes (e.g., 5-LOX) AA->LOX Pathway 2 PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation, Allergy) LOX->LTs Test_Compound_COX Test Compound (Potential Inhibition) Test_Compound_COX->COX Test_Compound_LOX Test Compound (Potential Inhibition) Test_Compound_LOX->LOX

Caption: Simplified Arachidonic Acid inflammatory cascade.

Mechanistic Probing: Antioxidant Activity

Causality of Experimental Choice: Oxidative stress is implicated in numerous pathologies, and compounds that can scavenge free radicals have therapeutic potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are complementary and widely used methods for evaluating antioxidant capacity.[12] They are simple, rapid, and rely on different chemical principles, providing a more robust assessment than a single method alone.[13][14]

Protocol: DPPH and ABTS Radical Scavenging Assays

These spectrophotometric assays measure the ability of the test compound to donate an electron or hydrogen atom to neutralize a stable radical.

Materials:

  • DPPH solution in methanol

  • ABTS stock solution and potassium persulfate

  • Test compound dilutions in methanol

  • Positive control (e.g., Trolox or Ascorbic Acid)

  • Methanol (as blank)

  • 96-well plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure (DPPH Assay):

  • Prepare a working solution of DPPH in methanol with an absorbance of ~1.0 at 517 nm.

  • In a 96-well plate, add 100 µL of the test compound at various concentrations.

  • Add 100 µL of the DPPH working solution to each well.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Procedure (ABTS Assay):

  • Prepare the ABTS radical cation (ABTS•⁺) by mixing ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS•⁺ solution with methanol to an absorbance of ~0.7 at 734 nm.

  • Add 190 µL of the diluted ABTS•⁺ solution to 10 µL of the test compound at various concentrations.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity and determine the IC₅₀ or Trolox Equivalent Antioxidant Capacity (TEAC).

Data Presentation: Results can be presented as IC₅₀ values or compared to a standard (TEAC).

AssayIC₅₀ (µM) - Test CompoundIC₅₀ (µM) - Trolox
DPPH Scavenging
ABTS Scavenging

Workflow Visualization:

Antioxidant_Principle Radical Stable Radical (e.g., DPPH•) Neutralized Neutralized Radical (Loss of Color) Radical->Neutralized receives e- or H• Compound Test Compound (Antioxidant) Oxidized Oxidized Compound Compound->Oxidized donates e- or H•

Caption: Principle of radical scavenging antioxidant assays.

Conclusion and Future Directions

This guide provides a comprehensive and logical framework for the initial in vitro biological screening of 2-Chloro-5-methyl-6-phenylnicotinaldehyde. By following this tiered approach—progressing from broad phenotypic screens to specific mechanistic assays—researchers can efficiently generate a robust preliminary data package.

The results from this screening cascade will be pivotal in decision-making. A potent and selective "hit" in any of these assays would trigger further investigation, including:

  • Secondary Screening: Confirmation of activity in more complex models (e.g., co-culture systems, different cell lines, drug-resistant microbial strains).

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to improve potency and selectivity.

  • In Vivo Efficacy: Progression to animal models to assess therapeutic potential in a physiological context.

This systematic evaluation is the foundational step in the long and rigorous journey of translating a novel chemical entity into a potential therapeutic agent.

References

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  • MDPI. (2022). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available at: [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-methyl-6-phenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Chloro-5-methyl-6-phenylnicotinaldehyde, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The unique arrangement of a chloro substituent, a methyl group, and a phenyl ring on the pyridine core, coupled with a reactive aldehyde functional group, imparts a distinct electronic and steric profile. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering insights into its molecular behavior and laying the groundwork for its potential applications. The methodologies for determining these properties are detailed, emphasizing the causal relationships between molecular structure and experimental observations.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its molecular structure and unique identifiers.

Chemical Structure:

Caption: Chemical structure of 2-Chloro-5-methyl-6-phenylnicotinaldehyde.

Table 1: Compound Identification

IdentifierValueSource
CAS Number 876345-31-2[1], [2]
Molecular Formula C₁₃H₁₀ClNO[2]
Molecular Weight 231.68 g/mol [2]
SMILES O=CC1=C(Cl)N=C(C2=CC=CC=C2)C(C)=C1[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties is paramount for applications ranging from reaction optimization to formulation development.

Table 2: Physicochemical Data

PropertyValueExperimental Notes and Rationale
Melting Point Not explicitly available. Predicted to be a solid at room temperature. For comparison, 2-chloronicotinaldehyde has a melting point of 50-54 °C[3]. The presence of the phenyl group is expected to increase the melting point due to increased molecular weight and potential for π-π stacking interactions.The melting point is a critical indicator of purity and is influenced by the strength of intermolecular forces. Differential Scanning Calorimetry (DSC) is the preferred method for its determination due to its high precision and the small sample size required.
Boiling Point Not available. Expected to be high due to the molecular weight and polarity.Due to its likely high boiling point, vacuum distillation would be necessary to prevent decomposition. Thermogravimetric Analysis (TGA) can provide information on thermal stability and decomposition temperature.
Solubility Not explicitly available. Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate, and sparingly soluble in non-polar solvents like hexane. Solubility in aqueous solutions is expected to be low.The polarity of the aldehyde and the pyridine nitrogen suggests solubility in polar aprotic solvents. The large non-polar phenyl and methyl groups would limit aqueous solubility. Solubility is a key parameter for reaction solvent selection, purification, and formulation.

Spectroscopic Characterization

Spectroscopic analysis provides a detailed fingerprint of the molecule, confirming its structure and purity. While specific spectra for 2-Chloro-5-methyl-6-phenylnicotinaldehyde are not publicly available, the expected spectral features can be predicted based on its structural motifs and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

  • Aldehyde Proton (-CHO): A singlet between δ 9.5-10.5 ppm. This downfield shift is characteristic of aldehyde protons.

  • Aromatic Protons (Phenyl group): Multiplets in the range of δ 7.2-7.8 ppm, integrating to 5 protons.

  • Pyridine Ring Proton: A singlet corresponding to the proton at the 4-position of the pyridine ring, expected to be in the aromatic region.

  • Methyl Protons (-CH₃): A singlet around δ 2.2-2.6 ppm, integrating to 3 protons.

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

  • Aldehyde Carbon (-CHO): A signal in the highly deshielded region of δ 190-200 ppm[4].

  • Pyridine and Phenyl Carbons: Multiple signals in the aromatic region of δ 120-160 ppm.

  • Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 15-25 ppm.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Key IR Absorption Bands:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.

  • C=C and C=N Stretches (Aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-H Stretch (Aromatic and Alkyl): Signals above and below 3000 cm⁻¹, respectively.

  • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

Experimental Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and record the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion Peak (M⁺): An intense peak at m/z corresponding to the molecular weight (231.68), showing a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak with approximately one-third the intensity of the M⁺ peak).

  • Major Fragmentation Pathways: Loss of the aldehyde group (-CHO), the chlorine atom (-Cl), and fragmentation of the pyridine and phenyl rings.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Chromatographic Separation: Inject the sample into a GC equipped with a suitable capillary column to separate the analyte from any impurities.

  • Mass Analysis: The eluting compound is introduced into the mass spectrometer, typically using electron ionization (EI) at 70 eV. The mass analyzer separates the ions based on their mass-to-charge ratio.

Synthesis and Reactivity

The synthesis of 2-Chloro-5-methyl-6-phenylnicotinaldehyde likely involves a multi-step process. A plausible synthetic strategy is outlined below, based on established reactions for similar substituted pyridines.

G A 2,6-Dichloro-5-methylnicotinic acid B Reduction A->B C (2,6-Dichloro-5-methylpyridin-3-yl)methanol B->C D Oxidation C->D E 2,6-Dichloro-5-methylnicotinaldehyde D->E F Suzuki Coupling (Phenylboronic acid, Pd catalyst) E->F G 2-Chloro-5-methyl-6-phenylnicotinaldehyde F->G

Sources

An In-Depth Technical Guide to 2-Chloro-5-methyl-6-phenylnicotinaldehyde (CAS No. 876345-31-2): Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-methyl-6-phenylnicotinaldehyde (CAS No. 876345-31-2), a substituted chloronicotinaldehyde with significant potential as a versatile building block in medicinal chemistry and drug development. This document details its physicochemical properties, provides an in-depth, step-by-step synthesis protocol based on the Vilsmeier-Haack reaction, and explores its emerging applications, particularly in the synthesis of novel benzimidazole derivatives with potential antihyperglycemic and cytotoxic activities. The guide is intended to be a valuable resource for researchers and scientists engaged in the discovery and development of new therapeutic agents.

Introduction

2-Chloro-5-methyl-6-phenylnicotinaldehyde is a unique heterocyclic aldehyde featuring a chlorinated pyridine ring substituted with both a methyl and a phenyl group. This distinct arrangement of functional groups imparts a specific reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures. The electron-withdrawing nature of the chlorine atom and the aldehyde group, combined with the steric and electronic influence of the methyl and phenyl substituents, allows for selective chemical transformations, rendering it an attractive starting material for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug development. The key properties of 2-Chloro-5-methyl-6-phenylnicotinaldehyde are summarized in the table below.

PropertyValueSource
CAS Number 876345-31-2[1][2]
Molecular Formula C₁₃H₁₀ClNO[3][4]
Molecular Weight 231.68 g/mol [3][4]
Appearance Light yellow solid[5]
Melting Point 98-100 °C[5]
Boiling Point Not available
Solubility Not available
SMILES O=Cc1cc(C)c(nc1Cl)c1ccccc1[1]

Synthesis of 2-Chloro-5-methyl-6-phenylnicotinaldehyde

The primary and most efficient method for the synthesis of 2-Chloro-5-methyl-6-phenylnicotinaldehyde is the Vilsmeier-Haack reaction.[5] This reaction facilitates the formylation and cyclization of a suitable enamide precursor to yield the target chloronicotinaldehyde. The causality behind this experimental choice lies in the high reactivity of the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) towards electron-rich enamides, leading to a regioselective cyclization and the formation of the desired pyridine ring system.

Synthetic Scheme

G cluster_0 Step 1: Enamide Formation cluster_1 Step 2: Vilsmeier-Haack Reaction start Starting Materials (e.g., a β-keto ester and an amine) enamide Enamide Precursor start->enamide Condensation cyclization Formylation & Cyclization enamide->cyclization vilsmeier Vilsmeier Reagent (POCl₃/DMF) vilsmeier->cyclization product 2-Chloro-5-methyl-6- phenylnicotinaldehyde cyclization->product

Caption: Synthetic workflow for 2-Chloro-5-methyl-6-phenylnicotinaldehyde.

Detailed Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of 2-Chloro-5-methyl-6-phenylnicotinaldehyde, adapted from the procedure described by Ramesh, et al.[5]

Materials:

  • Appropriate enamide precursor (e.g., derived from 1-phenyl-2-propanone and a suitable amine)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 7 equivalents) to 0 °C in an ice bath. To this, add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise with constant stirring, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Reaction with Enamide: Dissolve the enamide precursor (1 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat it to 70-80 °C for 4-5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford 2-Chloro-5-methyl-6-phenylnicotinaldehyde as a light yellow solid.[5]

Yield: 85%[5]

Applications in Drug Development

Substituted nicotinaldehydes are valuable synthons in the development of various biologically active compounds. 2-Chloro-5-methyl-6-phenylnicotinaldehyde, in particular, has been utilized as a key intermediate in the synthesis of novel benzimidazole derivatives.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds known for a wide range of pharmacological activities, including antihyperglycemic and anticancer properties. The aldehyde functionality of 2-Chloro-5-methyl-6-phenylnicotinaldehyde readily undergoes condensation reactions with o-phenylenediamines to form the corresponding benzimidazole derivatives.[6]

G aldehyde 2-Chloro-5-methyl-6- phenylnicotinaldehyde condensation Condensation Reaction aldehyde->condensation diamine o-Phenylenediamine (or substituted derivative) diamine->condensation benzimidazole Substituted Benzimidazole Derivative condensation->benzimidazole

Caption: Synthesis of benzimidazole derivatives.

Potential Therapeutic Activities

Recent studies have shown that benzimidazole derivatives synthesized from 2-Chloro-5-methyl-6-phenylnicotinaldehyde exhibit promising biological activities. Specifically, certain derivatives have demonstrated potent α-glucosidase inhibitory activity, suggesting their potential as antihyperglycemic agents for the management of type 2 diabetes.[6] Furthermore, some of these compounds have also displayed significant cytotoxic effects against colon cancer cell lines, indicating their potential as anticancer agents.[6]

The proposed mechanism for these activities often involves the interaction of the benzimidazole scaffold with key biological targets. For instance, the antihyperglycemic effect may be attributed to the inhibition of α-glucosidase in the small intestine, thereby delaying carbohydrate digestion and reducing postprandial glucose levels. The cytotoxic activity could be mediated through various pathways, including the induction of apoptosis or the inhibition of specific kinases involved in cancer cell proliferation. Further research is warranted to fully elucidate the mechanism of action of these novel compounds.

Conclusion

2-Chloro-5-methyl-6-phenylnicotinaldehyde is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its efficient synthesis via the Vilsmeier-Haack reaction makes it readily accessible for the preparation of a diverse range of heterocyclic compounds. The demonstrated utility of this aldehyde in the synthesis of biologically active benzimidazole derivatives highlights its importance as a building block for the development of new therapeutic agents, particularly in the areas of diabetes and oncology. This technical guide provides a solid foundation for researchers to explore the full potential of this promising molecule.

References

  • Vertex AI Search. 2-Chloro-5-methyl-6-phenylnicotinaldehyde [CAS: 876345-31-2].
  • BLD Pharm. 876345-31-2|2-Chloro-5-methyl-6-phenylnicotinaldehyde.
  • ChemicalBook. 2-Chloro-5-Methyl-6-phenylnicotinaldehyde | 876345-31-2.
  • MOLBASE. 2-chloro-5-methyl-6-phenylpyridine-3-carbaldehyde price & availability.
  • Ramesh, C., et al. Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction. Tetrahedron, 2006, 62(35), 8398-8403.
  • Arote, R. B., et al. New antihyperglycemic, α-glucosidase inhibitory, and cytotoxic derivatives of benzimidazoles. Taylor & Francis Online, 2013. Available from: [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-5-methyl-6-phenylnicotinaldehyde: A Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available scientific literature and patent databases contain limited specific information on the synthesis and application of 2-Chloro-5-methyl-6-phenylnicotinaldehyde (CAS 876345-31-2). This guide, therefore, presents a plausible synthetic pathway and discusses its potential as a chemical intermediate based on established principles of organic chemistry and documented reactions of structurally related compounds. The protocols and reaction schemes described herein are illustrative and would require experimental validation.

Introduction: Unveiling a Promising Scaffold

2-Chloro-5-methyl-6-phenylnicotinaldehyde is a multi-functionalized pyridine derivative poised for significant utility in synthetic organic chemistry.[1][2] Its structure, featuring a reactive aldehyde, a displaceable chloro group, and sterically defined methyl and phenyl substituents, offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of a logical synthetic approach to this compound and explores its potential as a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of its functional groups allows for a diverse range of subsequent chemical transformations, making it a valuable intermediate for researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties for 2-Chloro-5-methyl-6-phenylnicotinaldehyde is provided in the table below.

PropertyValueSource
CAS Number 876345-31-2[1]
Molecular Formula C₁₃H₁₀ClNO[1]
Molecular Weight 231.68 g/mol [1]
Appearance Likely a solidInferred from similar compounds
Solubility Expected to be soluble in common organic solventsInferred from structure

Plausible Synthetic Pathway

The synthesis of 2-Chloro-5-methyl-6-phenylnicotinaldehyde can be envisioned as a multi-step process, commencing with the construction of the core pyridine ring, followed by the sequential introduction of the phenyl and aldehyde functionalities.

Synthetic_Pathway A 3-Methylpyridine B 2-Chloro-5-methylpyridine A->B Chlorination C 2-Chloro-5-methyl-6-phenylpyridine B->C Suzuki Coupling D 2-Chloro-5-methyl-6-phenylnicotinaldehyde C->D Formylation

Caption: Proposed synthetic pathway for 2-Chloro-5-methyl-6-phenylnicotinaldehyde.

Step 1: Synthesis of 2-Chloro-5-methylpyridine

The initial step involves the synthesis of the 2-chloro-5-methylpyridine core. A common and efficient method starts from 3-methylpyridine (β-picoline).[3][4][5][6][7]

Protocol:

  • Reaction Setup: In a suitable reactor, 3-methylpyridine is treated with a chlorinating agent. Common reagents include chlorine gas, phosphorus oxychloride, or sulfuryl chloride.[3][4] The reaction is typically performed in a high-boiling solvent such as trichlorobenzene.[3][4][7]

  • Reaction Conditions: The reaction temperature is a critical parameter to control regioselectivity and minimize the formation of polychlorinated byproducts. A two-stage temperature profile, with an initial higher temperature followed by a lower temperature, can enhance the yield of the desired 2-chloro-5-methylpyridine isomer. The use of a catalyst, such as supported palladium chloride, can also improve selectivity.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The organic layer is separated, washed, and dried. The crude product is then purified by fractional distillation under reduced pressure to isolate 2-chloro-5-methylpyridine.

Step 2: Suzuki Coupling for Phenyl Group Introduction

The introduction of the phenyl group at the 6-position of the pyridine ring can be effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9][10][11]

Protocol:

  • Reactants: 2-Chloro-5-methylpyridine (1.0 eq), phenylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or KF) are required.[8][9]

  • Solvent: A suitable solvent system, such as a mixture of 1,4-dioxane and water, is used.[8]

  • Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or GC).

  • Work-up and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting crude 2-chloro-5-methyl-6-phenylpyridine is purified by column chromatography.

ReactantMolar RatioPurpose
2-Chloro-5-methylpyridine1.0Electrophilic partner
Phenylboronic acid1.1 - 1.5Nucleophilic partner
Palladium Catalyst0.01 - 0.05Catalyst for C-C bond formation
Base2.0 - 3.0Activates the boronic acid
Solvent-Reaction medium
Step 3: Formylation to Introduce the Aldehyde Group

The final step is the introduction of the aldehyde group at the 3-position of the pyridine ring. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[12]

Protocol:

  • Vilsmeier Reagent Formation: The Vilsmeier reagent is prepared in situ by reacting phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) at low temperatures (0-5 °C).

  • Formylation Reaction: 2-Chloro-5-methyl-6-phenylpyridine is added to the pre-formed Vilsmeier reagent, and the mixture is heated. The reaction temperature and time are crucial and need to be optimized to ensure complete conversion and minimize side reactions.

  • Hydrolysis and Work-up: After the reaction, the mixture is carefully poured onto crushed ice and neutralized with a base (e.g., NaOH or NaHCO₃) to hydrolyze the intermediate and precipitate the product.

  • Purification: The crude 2-Chloro-5-methyl-6-phenylnicotinaldehyde is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Role as a Chemical Intermediate: Synthetic Potential

The unique arrangement of functional groups in 2-Chloro-5-methyl-6-phenylnicotinaldehyde makes it a versatile intermediate for the synthesis of a wide range of more complex molecules.

Reactivity A 2-Chloro-5-methyl-6-phenylnicotinaldehyde B Schiff Bases / Imines A->B R-NH₂ C Alkenes (Wittig Reaction) A->C Ylide D Nicotinic Acid Derivative A->D Oxidation E Nicotinic Alcohol A->E Reduction F Substituted Pyridines (Nu substitution) A->F Nu⁻ G Further C-C bond formation (e.g., Grignard) A->G R-MgX

Caption: Potential reaction pathways of 2-Chloro-5-methyl-6-phenylnicotinaldehyde.

Reactions of the Aldehyde Group

The aldehyde functionality is a gateway to numerous chemical transformations:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-chloro-5-methyl-6-phenylnicotinic acid, using standard oxidizing agents such as potassium permanganate or quinolinium dichromate.[13][14][15] This carboxylic acid can then be converted to esters, amides, or other acid derivatives.

  • Reduction: Selective reduction of the aldehyde to a hydroxymethyl group yields 2-chloro-5-methyl-6-phenylpyridin-3-yl)methanol. This can be achieved using reducing agents like sodium borohydride. The resulting alcohol can be used in etherification or esterification reactions.

  • Condensation Reactions: The aldehyde can undergo condensation with primary amines to form Schiff bases or imines.[16] These are valuable intermediates for the synthesis of various heterocyclic systems.

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into a variety of substituted alkenes, allowing for carbon chain extension.

  • Grignard and Organolithium Reactions: Addition of Grignard or organolithium reagents to the aldehyde will produce secondary alcohols, providing another avenue for constructing more complex molecules.

Reactions of the 2-Chloro Substituent

The chloro group at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, especially when activated by the electron-withdrawing nature of the nitrogen atom and other substituents. This allows for the introduction of a wide range of nucleophiles, including:

  • Amines: Reaction with primary or secondary amines can lead to the synthesis of 2-amino-5-methyl-6-phenylnicotinaldehyde derivatives. These compounds are of interest in medicinal chemistry, as seen in the development of kinase inhibitors.[17]

  • Alkoxides and Thiolates: Introduction of alkoxy or thioether moieties can be achieved by reacting with the corresponding alkoxides or thiolates.

  • Cyanide: Substitution with a cyanide group would yield a nicotinonitrile derivative, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Potential Applications in Drug Discovery and Agrochemicals

The structural motifs accessible from 2-Chloro-5-methyl-6-phenylnicotinaldehyde are prevalent in many biologically active compounds. The substituted pyridine core is a key feature in numerous pharmaceuticals and agrochemicals. For instance, derivatives of nicotinamide have been investigated as selective NaV1.8 inhibitors for the treatment of pain.[18] The ability to readily modify the aldehyde and chloro groups allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[19]

Conclusion

While specific documented applications of 2-Chloro-5-methyl-6-phenylnicotinaldehyde are not widespread in readily accessible literature, its chemical structure strongly suggests its potential as a highly valuable and versatile intermediate. The plausible synthetic pathways, based on well-established and robust chemical reactions, indicate that this compound should be readily accessible. Its multiple functional groups offer a rich chemical playground for the synthesis of diverse and complex molecules, particularly for applications in medicinal chemistry and agrochemical research. The insights provided in this guide aim to stimulate further investigation into the utility of this promising chemical scaffold.

References

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  • Kelly, T. A., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Ramesh, R., et al. (2019). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • ChemicalBook. (2022). 2-Chloro-5-Methyl-6-phenylnicotinaldehyde | 876345-31-2.
  • S. Perumal, et al. (2006). Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction.
  • BenchChem. (2025).
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  • PubChem. (n.d.). PubChem.
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  • Black, G., Depp, E., & Corson, B. B. (1949). Oxidation of certain methylpyridines to pyridine carboxylic acids. Journal of Organic Chemistry, 14(1), 14-21.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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  • U.S. Patent No. 2,818,378. (1957).
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
  • Saunte, H., Chaubey, G. S., & Mahanti, M. K. (2010).
  • BLD Pharm. (n.d.). 876345-31-2|2-Chloro-5-methyl-6-phenylnicotinaldehyde.
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  • Synthetic Communications. (1990). Vapour Phase Oxidation of 4-pyridinemethanol to 4-pyridine carboxaldehyde, 20(21).
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  • BenchChem. (2025). The Versatility of 2-Chloro-5-nitrobenzaldehyde: A Technical Guide for Synthetic Chemists.
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  • Eur J Med Chem. (2023). Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)
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The Ascendant Scaffold: A Technical Guide to the Therapeutic Applications of Substituted Nicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyridine Aldehyde Core - A Gateway to Novel Therapeutics

The pyridine ring, a ubiquitous nitrogen-containing heterocycle, is a cornerstone of numerous natural products and pharmaceuticals.[1][2] When functionalized with an aldehyde group at the 3-position, it forms nicotinaldehyde, a versatile scaffold ripe for chemical modification. The true therapeutic potential, however, is unlocked through the strategic substitution of this core structure. Substituted nicotinaldehyde derivatives have emerged as a promising class of compounds with a diverse pharmacological profile, demonstrating significant efficacy in preclinical models of cancer, infectious diseases, and inflammatory disorders.[1][3]

This technical guide eschews a conventional template, instead opting for a structure that mirrors the drug discovery pipeline. We begin with the foundational chemistry, delving into the synthesis of these derivatives, and then progress to their multifaceted therapeutic applications. For each application, we will dissect the underlying mechanism of action, provide detailed experimental protocols for their evaluation, and present a curated summary of quantitative biological data. Our objective is to furnish researchers and drug development professionals with a comprehensive and practical resource to navigate the exploration of this promising chemical space.

I. The Synthetic Toolkit: Crafting Substituted Nicotinaldehyde Derivatives

The aldehyde functional group of nicotinaldehyde is a primary site of reactivity, readily participating in a multitude of chemical transformations.[1] Furthermore, the pyridine ring itself can be functionalized, offering a dual approach to structural diversification. The choice of synthetic route is dictated by the desired substitution pattern and the intended therapeutic target.

Key Synthetic Strategies:
  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents onto the pyridine ring.[4] It typically involves the reaction of a halogenated nicotinaldehyde (e.g., 2-bromonicotinaldehyde) with a boronic acid derivative in the presence of a palladium catalyst and a base.[4] The mild reaction conditions and tolerance of a wide range of functional groups make this a highly versatile method.[4]

  • Condensation Reactions: The aldehyde group readily undergoes condensation with compounds containing an active methylene group.[1] For instance, reaction with malononitrile in the presence of a suitable base can yield various pyridine derivatives.[5]

  • Reduction of Nicotinic Acid Derivatives: Substituted nicotinaldehydes can be prepared through the selective reduction of corresponding nicotinic acid derivatives, such as morpholinamides.[1] This method allows for the introduction of substituents on the pyridine ring prior to the formation of the aldehyde.

Experimental Protocol: Synthesis of 2-Aryl Nicotinaldehyde Derivatives via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of 2-aryl nicotinaldehyde derivatives, a class of compounds with demonstrated biological activity.[4]

Materials:

  • 2-Bromonicotinaldehyde

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., dioxane:water mixture)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a pressure vessel, combine 2-bromonicotinaldehyde (1 equivalent), the desired aryl boronic acid (1.5 equivalents), palladium catalyst (5 mol%), and base (1.5 equivalents).

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Seal the vessel and heat the reaction mixture at 80-100 °C for 8-12 hours, with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl nicotinaldehyde derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Self-Validation: The success of the synthesis is validated by the spectroscopic data confirming the presence of the coupled aryl group and the aldehyde functionality, alongside the disappearance of the starting materials. Purity is assessed by chromatography and melting point analysis.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Bromonicotinaldehyde 2-Bromonicotinaldehyde Product 2-Aryl Nicotinaldehyde Derivative 2-Bromonicotinaldehyde->Product Suzuki-Miyaura Coupling Aryl Boronic Acid Aryl Boronic Acid Aryl Boronic Acid->Product Pd(PPh3)4 (catalyst) Pd(PPh3)4 (catalyst) K3PO4 (base) K3PO4 (base) Dioxane/Water (solvent) Dioxane/Water (solvent) 80-100°C 80-100°C

General workflow for Suzuki-Miyaura coupling.

II. Therapeutic Applications: A Multi-pronged Attack on Disease

The structural diversity achievable with substituted nicotinaldehyde derivatives translates into a broad spectrum of biological activities. This section will explore their potential in three key therapeutic areas: oncology, infectious diseases, and inflammation.

A. Anticancer Activity: Targeting Cancer Cell Metabolism and Survival

Cancer cells exhibit altered metabolism to sustain their rapid proliferation, making them reliant on a constant supply of energy and biosynthetic precursors.[4] One critical molecule in these processes is nicotinamide adenine dinucleotide (NAD), a coenzyme involved in numerous redox reactions.[4]

Mechanism of Action:

Substituted nicotinaldehyde derivatives can exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.[6] A key mechanism involves the modulation of intracellular NAD levels.[4] Nicotinaldehyde can serve as a precursor for NAD biosynthesis via the Preiss-Handler pathway.[4] This can have a dual effect. In some contexts, targeting NAD depletion is a therapeutic strategy, and the ability of nicotinaldehyde to replenish NAD pools can counteract the effects of certain anticancer agents that work by inhibiting NAD biosynthesis.[4] Conversely, other derivatives may be designed to interfere with NAD-dependent pathways that are crucial for cancer cell survival.

Furthermore, some derivatives have been shown to induce apoptosis through the activation of caspases and to cause cell cycle arrest at different phases, thereby inhibiting tumor growth.[6]

G Nicotinaldehyde_Derivative Substituted Nicotinaldehyde Derivative NAD_Biosynthesis Modulation of NAD+ Biosynthesis Nicotinaldehyde_Derivative->NAD_Biosynthesis Apoptosis Induction of Apoptosis Nicotinaldehyde_Derivative->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Nicotinaldehyde_Derivative->Cell_Cycle_Arrest Metabolic_Stress Induction of Metabolic Stress NAD_Biosynthesis->Metabolic_Stress Cancer_Cell_Death Cancer Cell Death Metabolic_Stress->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Anticancer mechanisms of nicotinaldehyde derivatives.

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[7][8][9]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Substituted nicotinaldehyde derivative stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the substituted nicotinaldehyde derivative in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7][8]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Self-Validation: The reliability of the assay is confirmed by including positive and negative controls and ensuring a linear relationship between cell number and formazan production in a preliminary experiment.

Quantitative Data Summary: Anticancer Activity

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Amino chalcone derivativeT47D (breast cancer)30.4[6]
Amino chalcone derivativeHeLa (cervical cancer)27.5[6]
B. Antimicrobial Activity: A New Front in the Fight Against Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the development of novel antibacterial and antifungal agents.[10] Substituted nicotinaldehyde derivatives have demonstrated promising activity against a range of pathogens, including drug-resistant strains.[1][3]

Mechanism of Action:

The antimicrobial mechanisms of these derivatives are multifaceted and can include:

  • Disruption of the Bacterial Cell Wall: The integrity of the bacterial cell wall is essential for survival. Some derivatives may interfere with the synthesis of peptidoglycan, a key component of the cell wall, leading to cell lysis.[2]

  • Inhibition of Biofilm Formation: Bacteria can form biofilms, which are communities of cells encased in a protective matrix, making them more resistant to antibiotics. Certain nicotinaldehyde derivatives have been shown to inhibit biofilm formation, rendering the bacteria more susceptible to treatment.[11]

  • Inhibition of Key Bacterial Enzymes: These compounds can target and inhibit essential bacterial enzymes involved in processes such as DNA replication, protein synthesis, or metabolic pathways.

G Nicotinaldehyde_Derivative Substituted Nicotinaldehyde Derivative Cell_Wall Disruption of Cell Wall Synthesis Nicotinaldehyde_Derivative->Cell_Wall Biofilm Inhibition of Biofilm Formation Nicotinaldehyde_Derivative->Biofilm Enzyme_Inhibition Inhibition of Essential Bacterial Enzymes Nicotinaldehyde_Derivative->Enzyme_Inhibition Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Biofilm->Bacterial_Death Enzyme_Inhibition->Bacterial_Death

Antimicrobial mechanisms of nicotinaldehyde derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[10]

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Substituted nicotinaldehyde derivative stock solution

  • Sterile 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth medium.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the substituted nicotinaldehyde derivative in the broth medium.

  • Inoculation: Add a standardized volume of the inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Self-Validation: The assay is validated by the inclusion of a known susceptible and resistant control strain and ensuring that the growth and sterility controls behave as expected.

Quantitative Data Summary: Antimicrobial Activity

CompoundPathogenMIC (µg/mL)Reference
2-(2,3-dimethylphenyl) nicotinaldehydePseudomonas aeruginosa1.56–49.2[1]
2-(3-bromophenyl) nicotinaldehydeBacillus chungangensis1.56–49.2[1]
C. Anti-inflammatory Activity: Modulating the Immune Response

Inflammation is a complex biological response to harmful stimuli, but chronic or dysregulated inflammation can contribute to a variety of diseases. Substituted nicotinaldehyde derivatives have demonstrated potent anti-inflammatory effects.[12][13]

Mechanism of Action:

A key mechanism underlying the anti-inflammatory activity of these compounds is their interaction with the cholinergic anti-inflammatory pathway .[14] This pathway involves the vagus nerve and its release of acetylcholine, which can modulate the immune response by binding to α7 nicotinic acetylcholine receptors (α7 nAChRs) expressed on immune cells like macrophages.[14]

Activation of α7 nAChRs by agonists, including certain substituted nicotinaldehyde derivatives, can lead to:

  • Inhibition of pro-inflammatory cytokine production: This includes a reduction in the release of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[14]

  • Inhibition of the NF-κB signaling pathway: NF-κB is a critical transcription factor that regulates the expression of many pro-inflammatory genes.[15]

  • Activation of the Nrf2 pathway: Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, helping to resolve inflammation.[15]

G Nicotinaldehyde_Derivative Substituted Nicotinaldehyde Derivative (Agonist) a7nAChR α7 Nicotinic Acetylcholine Receptor (α7 nAChR) Nicotinaldehyde_Derivative->a7nAChR Binds to and activates NFkB_Inhibition Inhibition of NF-κB Pathway a7nAChR->NFkB_Inhibition Nrf2_Activation Activation of Nrf2 Pathway a7nAChR->Nrf2_Activation Cytokine_Reduction Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_Inhibition->Cytokine_Reduction Anti_inflammatory_Effect Anti-inflammatory Effect Nrf2_Activation->Anti_inflammatory_Effect Cytokine_Reduction->Anti_inflammatory_Effect

Anti-inflammatory signaling of nicotinaldehyde derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Substituted nicotinaldehyde derivative stock solution

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed macrophages in a 24-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the substituted nicotinaldehyde derivative for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with vehicle and LPS), and a positive control (a known anti-inflammatory drug).

  • Incubation: Incubate the plate for 18-24 hours.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated vehicle control.

Self-Validation: The assay is validated by observing a robust inflammatory response in the LPS-stimulated group and a significant reduction in cytokine levels in the positive control group.

III. Concluding Remarks and Future Directions

Substituted nicotinaldehyde derivatives represent a versatile and promising scaffold for the development of novel therapeutics. Their synthetic tractability allows for the creation of diverse chemical libraries, and their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation underscores their therapeutic potential. The mechanisms of action, while varied, often converge on key cellular pathways that are dysregulated in disease.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the nicotinaldehyde core to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: Deeper investigation into the molecular targets and signaling pathways modulated by these derivatives to better understand their therapeutic effects and potential side effects.

  • In Vivo Efficacy and Safety Studies: Progression of the most promising candidates into animal models of disease to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

The in-depth technical information provided in this guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery. The continued exploration of substituted nicotinaldehyde derivatives holds the promise of delivering a new generation of medicines to address unmet medical needs.

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A Technical Guide to the Exploration of 2-Chloro-5-methyl-6-phenylnicotinaldehyde Chemical Space

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2][3][4] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility make it a privileged scaffold in drug discovery.[2] This guide provides a comprehensive framework for the systematic exploration of the chemical space around a specific, highly functionalized scaffold: 2-chloro-5-methyl-6-phenylnicotinaldehyde. We present a scientifically grounded, prospective synthesis for this core structure, followed by detailed strategies and protocols for the design, synthesis, and evaluation of a focused analogue library. The methodologies herein are designed to empower researchers in drug development to unlock the therapeutic potential of this novel class of compounds.

Introduction: The Strategic Value of the Pyridine Scaffold

Pyridine and its derivatives are integral to a vast array of pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[5][6] Drugs such as Imatinib, a kinase inhibitor, and Amlodipine, a calcium channel blocker, highlight the therapeutic success of this heterocyclic system.[2] The electron-deficient nature of the pyridine ring, coupled with the directing effects of its nitrogen atom, presents both challenges and opportunities for synthetic functionalization.[1][7]

The target scaffold, 2-chloro-5-methyl-6-phenylnicotinaldehyde, is a highly decorated pyridine offering multiple, distinct points for chemical diversification.

  • The 2-chloro substituent serves as a versatile synthetic handle, particularly for cross-coupling reactions.

  • The 6-phenyl group provides a site for exploring structure-activity relationships (SAR) through aryl ring modifications.

  • The 3-aldehyde is a key functional group for introducing a wide array of chemical moieties through well-established reactions.[8]

  • The 5-methyl group provides steric and electronic influence that can be explored through the synthesis of related analogues.

This guide will systematically deconstruct the process of exploring this chemical space, from the initial synthesis of the core molecule to the generation and analysis of a diverse analogue library.

Synthesis of the Core Scaffold: A Proposed Pathway

Direct synthetic routes for 2-chloro-5-methyl-6-phenylnicotinaldehyde are not readily found in established literature, suggesting its novelty. Therefore, we propose a robust and logical synthetic strategy based on well-precedented transformations of pyridine systems, such as the Bohlmann-Rahtz pyridine synthesis.[9][10][11][12][13]

The Bohlmann-Rahtz synthesis is a powerful method for generating polysubstituted pyridines from the condensation of an enamine with an ethynylketone, followed by a cyclodehydration.[13] We adapt this approach to construct the desired substituted pyridine core.

Proposed Synthetic Scheme:

  • Step 1: Synthesis of Enamine Precursor. Reaction of propionaldehyde with a secondary amine (e.g., morpholine) to form the corresponding enamine.

  • Step 2: Michael Addition. The enamine undergoes a Michael addition to an appropriately substituted ethynyl ketone, such as 1-phenylbut-2-yn-1-one.

  • Step 3: Cyclodehydration. The resulting aminodiene intermediate is subjected to acid-catalyzed cyclodehydration to form the pyridine ring. Recent modifications to the Bohlmann-Rahtz synthesis have shown that catalysts like acetic acid or Lewis acids can promote this cyclization at lower temperatures and in a one-pot fashion.[11][12]

  • Step 4: Chlorination. The resulting pyridine-N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to install the chlorine atom at the 2-position.

  • Step 5: Formylation. Introduction of the aldehyde group at the 3-position can be achieved via various methods, including ortho-lithiation followed by quenching with a formylating agent like DMF.

This multi-step synthesis provides a logical and feasible route to the core scaffold, relying on established and reliable chemical transformations.

Analogue Library Design: A Multipronged Diversification Strategy

With the core scaffold in hand, the primary objective is to systematically explore the surrounding chemical space. We propose a three-pronged diversification strategy targeting the key functional handles of the molecule. This approach allows for a comprehensive evaluation of how modifications at each position impact the molecule's biological activity.

Sources

Methodological & Application

Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 2-Chloro-5-methyl-6-phenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Complex Biaryl Aldehydes

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This palladium-catalyzed reaction is indispensable in the synthesis of biaryl and heteroaryl structures, which are core motifs in pharmaceuticals, agrochemicals, and advanced materials.[4]

This application note provides a detailed, field-proven protocol for a particularly challenging substrate: 2-Chloro-5-methyl-6-phenylnicotinaldehyde . The successful coupling of this molecule is complicated by three primary factors:

  • Low Reactivity of the C-Cl Bond: The inherent strength of the aryl chloride bond makes the initial oxidative addition step, which is often rate-limiting, significantly more difficult compared to its bromide or iodide counterparts.[5]

  • Steric Hindrance: The substitution pattern places the reactive chloro group adjacent to a bulky phenyl group, impeding the approach of the palladium catalyst.

  • Sensitive Aldehyde Functionality: The aldehyde group must be preserved throughout the reaction, precluding the use of harsh nucleophilic bases or overly aggressive reaction conditions.

By leveraging modern catalyst systems, this guide provides researchers and drug development professionals with a reliable, self-validating methodology to overcome these obstacles and successfully synthesize complex 2,6-diaryl-5-methylnicotinaldehydes.

The Chemistry: Mechanism and Strategic Component Selection

A deep understanding of the reaction mechanism is critical for troubleshooting and adapting the protocol. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle.[5][6][7]

The Catalytic Cycle

The reaction involves a sequence of three primary steps centered on a palladium catalyst:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the heteroaryl chloride. This is typically the most challenging step for aryl chlorides and requires a highly active catalyst.[7]

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which forms a more nucleophilic "ate" complex with the boronic acid.[8][9]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_output Output pd0 Pd(0)L₂ (Active Catalyst) pdiih Ar¹-Pd(II)L₂-Cl (Oxidative Adduct) pd0->pdiih Oxidative Addition pdiir Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) pdiih->pdiir Transmetalation pdiir->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) pdiir->product arx Ar¹-Cl (2-Chloro-nicotinaldehyde) arx->pdiih boronic Ar²-B(OH)₂ + Base boronic->pdiir

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Rationale for Component Selection

The success of this specific transformation hinges on the careful selection of each component to maximize reactivity while ensuring functional group compatibility.

  • Catalyst System (Palladium Precatalyst & Ligand): To activate the strong C-Cl bond, a highly active catalyst is non-negotiable. Catalyst systems based on bulky, electron-rich dialkylbiaryl phosphine ligands have become the gold standard for such challenging couplings.[10][11] We recommend using a pre-formed, air-stable palladium precatalyst such as SPhos Pd G3 . This ensures the reliable formation of the active monoligated Pd(0) species in solution and offers excellent performance for heteroaryl chlorides.[11][12] The SPhos ligand provides the necessary steric bulk and electron-donating character to facilitate both the oxidative addition and the final reductive elimination steps.[11][13]

  • Base: The base's role is to activate the boronic acid for transmetalation. A strong base is required, but it must not interfere with the aldehyde. Inorganic bases are ideal. While carbonates like K₂CO₃ are common, potassium phosphate (K₃PO₄ ) is often superior for sterically hindered substrates and is fully compatible with the aldehyde group.[11] It is typically used in powdered form to maximize surface area.

  • Solvent System: A polar aprotic solvent is required to solubilize the reactants and catalyst. 1,4-Dioxane is an excellent choice.[1] The addition of water as a co-solvent is crucial; it aids in dissolving the inorganic base and facilitates the transmetalation step.[1][13] Degassing the solvent mixture immediately before use is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol details a general procedure for the coupling of 2-Chloro-5-methyl-6-phenylnicotinaldehyde with a generic arylboronic acid on a 1.0 mmol scale.

Materials and Equipment
  • 2-Chloro-5-methyl-6-phenylnicotinaldehyde

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • SPhos Pd G3 Precatalyst (or similar Buchwald precatalyst)

  • Potassium Phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Quantitative Reagent Table (1.0 mmol Scale)
ReagentMol. Wt. ( g/mol )EquivalentsAmount (mg)Moles (mmol)Role
2-Chloro-5-methyl-6-phenylnicotinaldehyde231.681.02321.0Electrophile
4-Methoxyphenylboronic acid151.961.52281.5Nucleophile
SPhos Pd G3 Precatalyst851.040.02 (2 mol%)17.00.02Catalyst Precursor
Potassium Phosphate (K₃PO₄)212.273.06373.0Base
1,4-Dioxane / Water (5:1 v/v)--6.0 mL-Solvent
Experimental Workflow Diagram

Workflow setup 1. Reaction Setup reagents 2. Add Solids: - Aryl Chloride - Boronic Acid - Base - Catalyst setup->reagents purge 3. Inert Atmosphere (Evacuate & backfill with N₂/Ar 3x) reagents->purge solvents 4. Add Degassed Solvents (Dioxane/Water) purge->solvents reaction 5. Heat Reaction (e.g., 100 °C, 12-18 h) Monitor by TLC/LC-MS solvents->reaction workup 6. Work-up - Cool to RT - Dilute with EtOAc - Wash with Water/Brine reaction->workup purify 7. Purification - Dry (Na₂SO₄) - Concentrate - Flash Chromatography workup->purify analyze 8. Analysis (NMR, MS, etc.) purify->analyze

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Chloro-5-methyl-6-phenylnicotinaldehyde (232 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), powdered potassium phosphate (637 mg, 3.0 mmol), and the SPhos Pd G3 Precatalyst (17.0 mg, 0.02 mmol).

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare the solvent mixture by adding deionized water (1.0 mL) to anhydrous 1,4-dioxane (5.0 mL). Degas this mixture by bubbling inert gas through it for 15-20 minutes. Using a syringe, add the 6.0 mL of degassed solvent to the reaction flask under a positive pressure of inert gas.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously. The reaction is typically complete within 12-18 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the starting aryl chloride.

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[14][15]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently dried reagents/solvents. 3. Base is not sufficiently strong or is clumpy.1. Ensure thorough degassing of solvents and proper inert atmosphere technique. 2. Use anhydrous grade solvents and reagents. Dry K₃PO₄ in an oven if necessary. 3. Use finely powdered base. Consider switching to a stronger base like Cs₂CO₃.
Significant Protodeborylation (Boronic acid is replaced by -H)1. Presence of excess water or protic sources. 2. Reaction temperature is too high or reaction time is too long.1. Minimize water content in the solvent system (e.g., 10:1 dioxane/water). 2. Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the temperature to 80-90 °C.
Formation of Homo-coupled Byproducts (Ar¹-Ar¹ or Ar²-Ar²)1. Catalyst decomposition. 2. Side reactions involving the boronic acid.1. Use a more stable precatalyst. Ensure the reaction is not overheated. 2. Use a slight excess (1.2-1.5 equiv.) of the boronic acid, but avoid a large excess.
Decomposition of Aldehyde 1. Base is too harsh or reaction temperature is too high.1. K₃PO₄ is generally safe. If issues persist, a milder base like K₂CO₃ could be trialed, though it may require longer reaction times. 2. Avoid exceeding 100-110 °C.

Conclusion

The Suzuki-Miyaura coupling of 2-Chloro-5-methyl-6-phenylnicotinaldehyde, while challenging, is readily achievable with high efficiency. The key to success lies in the rational selection of a modern, highly active catalyst system, such as a Buchwald SPhos-based precatalyst, paired with an appropriate base and solvent system. The detailed protocol and troubleshooting guide provided herein offer a robust starting point for researchers to synthesize novel and complex biaryl aldehydes, facilitating advancements in medicinal chemistry and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]

  • Szostak, M., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Schramm, Y., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis. Available at: [Link]

  • Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. Available at: [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • Singh, D., et al. (2012). Suzuki Cross Coupling Reaction-A Review. Indo Global Journal of Pharmaceutical Sciences. Available at: [Link]

  • Zafar, A., et al. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Journal of Xi'an Shiyou University, Natural Science Edition. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. Available at: [Link]

  • Sedghi, R., et al. (2019). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry. Available at: [Link]

  • Bedford, R. B., & Cazin, C. S. J. (2001). Highly active catalysts for the Suzuki coupling of aryl chlorides. Chemical Communications. Available at: [Link]

  • Myers, A. The Suzuki Reaction. Chem 115 Course Notes. Available at: [Link]

  • Miles, W. H., et al. (2001). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Journal of Chemical Education. Available at: [Link]

  • Wang, L., et al. (2007). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Synthesis. Available at: [Link]

  • ResearchGate. Suzuki coupling reactions of aryl chlorides. Available at: [Link]

  • Miles, W. H., et al. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. Available at: [Link]

  • Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry. Available at: [Link]

  • Miles, W. H., et al. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. Available at: [Link]

  • Pous, J., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Available at: [Link]

  • Banno, T., et al. (2005). General and User-friendly Method for Suzuki Reactions with Aryl Chlorides. Angewandte Chemie. Available at: [Link]

  • The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Google Patents. (2015). CN104478795A - Preparation method of 2-chloro nicotinaldehyde.
  • Yablonsky, S. V., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules. Available at: [Link]

  • PrepChem.com. The preparation Of 2-chloro-5-methylnicotinic acid. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of 2-Chloro-5-methyl-6-phenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methyl-6-phenylnicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a reactive aldehyde, a halogenated pyridine core, and a phenyl substituent—makes it a versatile scaffold for the synthesis of a diverse range of complex heterocyclic compounds. The aldehyde moiety serves as a key handle for various chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the construction of novel molecular architectures with potential therapeutic applications. This document provides a comprehensive, step-by-step guide to the synthesis of this valuable building block, designed to be a practical resource for researchers in the field.

Synthetic Pathway Overview

The synthesis of 2-Chloro-5-methyl-6-phenylnicotinaldehyde is accomplished through a robust three-step sequence, commencing with the construction of a substituted pyridinone ring, followed by chlorination and subsequent reduction of a nitrile functionality to the target aldehyde. This pathway is designed for efficiency and scalability, utilizing well-established and reliable chemical transformations.

Synthesis_Workflow A 1-Phenylpropan-2-one + Malononitrile + Sulfur B Step 1: Gewald Reaction A->B C 2-Hydroxy-5-methyl-6-phenylnicotinonitrile B->C D Step 2: Chlorination C->D E 2-Chloro-5-methyl-6-phenylnicotinonitrile D->E F Step 3: Reduction E->F G 2-Chloro-5-methyl-6-phenylnicotinaldehyde F->G

Figure 1: Overall synthetic workflow for 2-Chloro-5-methyl-6-phenylnicotinaldehyde.

Step 1: Synthesis of 2-Hydroxy-5-methyl-6-phenylnicotinonitrile

The initial step involves the construction of the core pyridine ring system through a Gewald reaction. This multicomponent reaction efficiently brings together three starting materials to form the highly functionalized pyridinone intermediate.

Reaction Scheme:

(Note: A proper chemical drawing of the reaction scheme would be inserted here.)

Causality Behind Experimental Choices:

The Gewald reaction is a powerful tool for the synthesis of highly substituted 2-aminothiophenes and related heterocycles, including pyridinones. The choice of a basic catalyst, such as morpholine or triethylamine, is crucial for promoting the initial Knoevenagel condensation between 1-phenylpropan-2-one and malononitrile. The subsequent addition of elemental sulfur and cyclization is also facilitated by the basic conditions. Ethanol is selected as the solvent due to its ability to dissolve the reactants and facilitate heat transfer.

Experimental Protocol:
Reagent/ParameterValue/ConditionSource/Comment
1-Phenylpropan-2-one1.0 equivCommercially available
Malononitrile1.0 equivCommercially available
Elemental Sulfur1.1 equivCommercially available
Morpholine0.2 equivCatalyst
EthanolAs requiredSolvent
Reaction TemperatureRefluxTo drive the reaction to completion
Reaction Time4-6 hoursMonitored by TLC

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-phenylpropan-2-one (1.0 equiv), malononitrile (1.0 equiv), and elemental sulfur (1.1 equiv) in ethanol.

  • Add morpholine (0.2 equiv) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 2-hydroxy-5-methyl-6-phenylnicotinonitrile as a solid.

Characterization of 2-Hydroxy-5-methyl-6-phenylnicotinonitrile (CAS: 4241-12-7):
  • Appearance: Off-white to pale yellow solid.

  • Expected Spectroscopic Data:

    • ¹H NMR: Peaks corresponding to the methyl protons, aromatic protons, and the hydroxyl proton.

    • ¹³C NMR: Resonances for the nitrile carbon, aromatic carbons, and the carbon bearing the hydroxyl group.

    • IR (cm⁻¹): Characteristic peaks for O-H stretching, C≡N stretching, and C=C stretching of the aromatic ring.

Step 2: Chlorination of 2-Hydroxy-5-methyl-6-phenylnicotinonitrile

The second step involves the conversion of the hydroxyl group of the pyridinone to a chloro group using a standard chlorinating agent.

Reaction Scheme:

(Note: A proper chemical drawing of the reaction scheme would be inserted here.)

Causality Behind Experimental Choices:

Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for the chlorination of 2-hydroxypyridines. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The reaction is typically performed neat or in a high-boiling solvent to achieve the necessary temperature for the reaction to proceed at a reasonable rate. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to accelerate the reaction.

Experimental Protocol:
Reagent/ParameterValue/ConditionSource/Comment
2-Hydroxy-5-methyl-6-phenylnicotinonitrile1.0 equivFrom Step 1
Phosphorus Oxychloride (POCl₃)Excess (as solvent)Reagent and solvent
N,N-DimethylanilineCatalytic amountOptional catalyst
Reaction Temperature100-110 °CTo ensure complete reaction
Reaction Time2-3 hoursMonitored by TLC

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, carefully add 2-hydroxy-5-methyl-6-phenylnicotinonitrile (1.0 equiv) to an excess of phosphorus oxychloride.

  • Optionally, add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to 100-110 °C and maintain for 2-3 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with water and dry it under vacuum to yield 2-chloro-5-methyl-6-phenylnicotinonitrile.

Step 3: Reduction of 2-Chloro-5-methyl-6-phenylnicotinonitrile to 2-Chloro-5-methyl-6-phenylnicotinaldehyde

The final step is the selective reduction of the nitrile group to an aldehyde. This is achieved using a sterically hindered reducing agent at low temperatures to prevent over-reduction to the amine.

Reaction Scheme:

(Note: A proper chemical drawing of the reaction scheme would be inserted here.)

Causality Behind Experimental Choices:

Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for the partial reduction of nitriles to aldehydes.[1][2] Its bulky nature prevents the addition of a second hydride equivalent to the intermediate imine, which would lead to the corresponding primary amine. The reaction is performed at a very low temperature (-78 °C) to ensure the stability of the intermediate aluminum-imine complex, which is then hydrolyzed during the work-up to afford the desired aldehyde. Anhydrous conditions are essential to prevent the decomposition of the DIBAL-H reagent.

Experimental Protocol:
Reagent/ParameterValue/ConditionSource/Comment
2-Chloro-5-methyl-6-phenylnicotinonitrile1.0 equivFrom Step 2
Diisobutylaluminium hydride (DIBAL-H)1.2-1.5 equivIn a suitable solvent (e.g., toluene or THF)
Anhydrous Dichloromethane (DCM)As requiredSolvent
Reaction Temperature-78 °CTo prevent over-reduction
Reaction Time2-4 hoursMonitored by TLC

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-chloro-5-methyl-6-phenylnicotinonitrile (1.0 equiv) and dissolve it in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.2-1.5 equiv) dropwise, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Stir vigorously until two clear layers are formed.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 2-Chloro-5-methyl-6-phenylnicotinaldehyde.[3]

Characterization of 2-Chloro-5-methyl-6-phenylnicotinaldehyde (CAS: 876345-31-2)

  • Appearance: White to off-white solid.

  • Expected Spectroscopic Data:

    • ¹H NMR (CDCl₃): δ ~10.0 (s, 1H, CHO), 7.8-7.4 (m, 5H, Ar-H), 2.4 (s, 3H, CH₃).

    • ¹³C NMR (CDCl₃): δ ~190 (C=O), aromatic carbons, and the methyl carbon.

    • IR (cm⁻¹): Strong C=O stretch around 1700 cm⁻¹, C-H stretch of the aldehyde around 2720 and 2820 cm⁻¹, and C-Cl stretch.

    • Mass Spectrometry (MS): Molecular ion peak corresponding to the molecular weight of the product.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Diisobutylaluminium hydride (DIBAL-H): Pyrophoric and reacts violently with water and air. Must be handled under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques. All glassware must be thoroughly dried before use.

  • General Handling: All reactions should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

References

  • Organic Synthesis, Coll. Vol. 6, p.553 (1988); Vol. 56, p.32 (1977).
  • Stephen, H. J. Chem. Soc., Trans.1925, 127, 1874-1877.
  • Winterfeld, K.; Cossham, J. A.; Kent, P. W. J. Chem. Soc.1949, 1502-1504.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. 5th ed., Springer, 2007.
  • Yoon, N. M.; Gyoung, Y. S. J. Org. Chem.1985, 50, 2443-2450.
  • Vilsmeier, A.; Haack, A. Ber. Dtsch. Chem. Ges. B1927, 60, 119-122.
  • Meth-Cohn, O.; Stanforth, S. P. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 777-798.
  • Gewald, K.; Schinke, E.; Böttcher, H. Chem. Ber.1966, 99, 94-100.
  • Sabnis, R. W. Sulfur Rep.1994, 16, 1-17.
  • Kappe, C. O. Acc. Chem. Res.2004, 37, 823-833.
  • PubChem. 2-Hydroxy-6-methyl-5-phenylnicotinonitrile. [Link]

  • PubChem. 2-Chloro-5-methyl-6-phenylnicotinaldehyde. [Link]

  • Hou, R.-S.; et al. J. Org. Chem.2004, 69, 6094-6098.
  • Larock, R. C.

Sources

Application Notes and Protocols: 2-Chloro-5-methyl-6-phenylnicotinaldehyde as a Versatile Precursor for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Polysubstituted Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties, capacity for hydrogen bonding, and tunable steric and electronic features make it an ideal framework for designing molecules that can effectively interact with a wide array of biological targets. 2-Chloro-5-methyl-6-phenylnicotinaldehyde is a highly functionalized pyridine derivative that offers medicinal chemists a strategic entry point for the synthesis of complex heterocyclic systems. The presence of a reactive aldehyde, a displaceable chloro group, and strategically positioned methyl and phenyl substituents allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the application of this aldehyde in the synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocycles with significant therapeutic potential, particularly in oncology.[3][4]

Application Focus: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives as Potential Kinase Inhibitors

The pyrido[2,3-d]pyrimidine core is a key pharmacophore found in numerous compounds investigated for their potent anticancer activities.[1][3][5] This fused heterocyclic system is a bioisostere of purine and has been successfully exploited to develop inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[4][6] For instance, Palbociclib, a CDK4/6 inhibitor approved for the treatment of breast cancer, features a pyrido[2,3-d]pyrimidine scaffold.[4] The synthetic accessibility of this scaffold from appropriately substituted pyridine precursors makes 2-Chloro-5-methyl-6-phenylnicotinaldehyde a valuable starting material for the generation of novel kinase inhibitor libraries.

The proposed synthetic strategy leverages the reactivity of the aldehyde and chloro functionalities to construct the fused pyrimidine ring. A key transformation is the initial condensation of the aldehyde with an active methylene compound, followed by a cyclization reaction that incorporates the pyrimidine ring.

Proposed Synthetic Pathway

Synthetic Pathway start 2-Chloro-5-methyl-6-phenylnicotinaldehyde intermediate 2-( (2-chloro-5-methyl-6-phenylpyridin-3-yl)methylene)malononitrile start->intermediate Malononitrile, Piperidine (cat.), Ethanol, Reflux product Substituted Pyrido[2,3-d]pyrimidine intermediate->product Guanidine hydrochloride, NaOEt, Ethanol, Reflux

Caption: Proposed two-step synthesis of a substituted pyrido[2,3-d]pyrimidine.

Experimental Protocols

Protocol 1: Synthesis of 2-((2-chloro-5-methyl-6-phenylpyridin-3-yl)methylene)malononitrile (Intermediate)

This protocol describes the Knoevenagel condensation of 2-Chloro-5-methyl-6-phenylnicotinaldehyde with malononitrile to form the vinylidene malononitrile intermediate, a crucial precursor for the subsequent cyclization.

Materials:

  • 2-Chloro-5-methyl-6-phenylnicotinaldehyde

  • Malononitrile

  • Piperidine (catalytic amount)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup and purification

Procedure:

  • To a solution of 2-Chloro-5-methyl-6-phenylnicotinaldehyde (1.0 eq) in absolute ethanol (10 mL/mmol) in a round-bottom flask, add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure intermediate.

Rationale: The Knoevenagel condensation is a reliable method for forming carbon-carbon double bonds. Piperidine acts as a basic catalyst to deprotonate the active methylene group of malononitrile, generating a nucleophile that attacks the aldehyde carbonyl group. The subsequent dehydration is driven by the formation of a stable, conjugated system.

Protocol 2: Synthesis of Substituted 2,4-Diaminopyrido[2,3-d]pyrimidine

This protocol details the cyclization of the intermediate with guanidine to construct the fused pyrido[2,3-d]pyrimidine ring system.

Materials:

  • 2-((2-chloro-5-methyl-6-phenylpyridin-3-yl)methylene)malononitrile (Intermediate from Protocol 1)

  • Guanidine hydrochloride

  • Sodium ethoxide (prepared fresh from sodium metal and absolute ethanol or as a commercial solution)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for workup and purification

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol. To a stirred suspension of sodium metal (2.2 eq) in absolute ethanol, add the ethanol dropwise under an inert atmosphere until all the sodium has reacted. Alternatively, use a commercially available solution of sodium ethoxide.

  • To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (2.0 eq) and stir for 15-20 minutes at room temperature.

  • Add a solution of 2-((2-chloro-5-methyl-6-phenylpyridin-3-yl)methylene)malononitrile (1.0 eq) in absolute ethanol to the reaction mixture.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 6-12 hours).

  • After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

  • The product may precipitate upon neutralization. Collect the solid by filtration, wash with water and then with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel or recrystallization.

Rationale: The reaction proceeds via a nucleophilic attack of the guanidine on one of the nitrile groups of the intermediate, followed by an intramolecular cyclization and tautomerization to form the stable aromatic pyrido[2,3-d]pyrimidine ring system. The chloro group on the pyridine ring may also be displaced by the ethoxide or remain, depending on the reaction conditions, offering further points for diversification.

Data Presentation: Biological Activities of Representative Pyrido[2,3-d]pyrimidines

The following table summarizes the reported biological activities of several pyrido[2,3-d]pyrimidine derivatives, illustrating the therapeutic potential of this scaffold.

Compound ClassTargetBiological ActivityReference
Pyrido[2,3-d]pyrimidin-7-onesCDK4Potent and selective inhibition of Cyclin-Dependent Kinase 4, with antiproliferative activity against human tumor cells.[6]
2,4-Disubstituted Pyrido[2,3-d]pyrimidinesEGFRL858R/T790MInhibition of mutant Epidermal Growth Factor Receptor, showing potential for treating non-small cell lung cancer.[7]
Substituted Pyrido[2,3-d]pyrimidinesTyrosine Kinases, PI3K, CDK4/6Significant inhibitory effects against various kinases implicated in cancer progression.[1]
Pyrido[2,3-d]pyrimidine-2,4-dioneseEF-2KInhibition of eukaryotic elongation factor-2 kinase, a potential target in cancer therapy.[8]

Visualization of Key Concepts

Experimental Workflow

Experimental Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclization Start Mix Aldehyde, Malononitrile, and Piperidine in Ethanol Reflux1 Reflux Reaction Mixture Start->Reflux1 Monitor1 Monitor by TLC Reflux1->Monitor1 Workup1 Cool, Filter/Concentrate Monitor1->Workup1 Reaction Complete Purify1 Recrystallize/Column Chromatography Workup1->Purify1 Add_Intermediate Add Intermediate Solution Purify1->Add_Intermediate Prepare_NaOEt Prepare Sodium Ethoxide Solution Add_Guanidine Add Guanidine HCl Prepare_NaOEt->Add_Guanidine Add_Guanidine->Add_Intermediate Reflux2 Reflux Reaction Mixture Add_Intermediate->Reflux2 Monitor2 Monitor by TLC Reflux2->Monitor2 Workup2 Cool, Neutralize, Filter/Concentrate Monitor2->Workup2 Reaction Complete Purify2 Recrystallize/Column Chromatography Workup2->Purify2

Caption: A streamlined workflow for the two-step synthesis of pyrido[2,3-d]pyrimidines.

Relationship of Pyrido[2,3-d]pyrimidines to Cancer Signaling

Cancer Signaling Kinase Protein Kinases (e.g., CDK4/6, EGFR) CellCycle Cell Cycle Progression Kinase->CellCycle Proliferation Cell Proliferation Kinase->Proliferation Survival Cell Survival Kinase->Survival Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->Kinase Inhibition

Caption: Inhibition of key protein kinases by pyrido[2,3-d]pyrimidines disrupts cancer cell signaling.

Conclusion

2-Chloro-5-methyl-6-phenylnicotinaldehyde represents a highly versatile and valuable building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols and strategies outlined in this guide demonstrate a clear and plausible pathway to access the pyrido[2,3-d]pyrimidine scaffold, a core structure in many potent kinase inhibitors. By leveraging the inherent reactivity of this aldehyde, researchers can efficiently generate libraries of novel compounds for screening in drug discovery programs, particularly in the search for next-generation anticancer therapeutics. The provided protocols are designed to be robust and adaptable, serving as a solid foundation for further exploration and optimization in the research laboratory.

References

  • Adarsh, K., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(5), 796-825. [Link]

  • Abbas, S. Y., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(18), 2417-2434. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2185751. [Link]

  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(5), 796-825. [Link]

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387. [Link]

  • Adarsh, K., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry. [Link]

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  • Kumar, A., et al. (2021). An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold. Archiv der Pharmazie, 354(9), e2100119. [Link]

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  • Fares, M., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones with nM biological activities as BCR kinase inhibitor (62), DDR2 inhibitor (63), and HCV NS5B polymerase inhibitor (64). ResearchGate. [Link]

  • Abbas, S. Y., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry. [Link]

  • El-Gazzar, A. B. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][7]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1269. [Link]

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Application Notes and Protocols: Leveraging 2-Chloro-5-methyl-6-phenylnicotinaldehyde in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Targeted Drug Discovery

In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology.[1] Kinases, as key regulators of cellular signaling pathways, are frequently dysregulated in various diseases, making them prime targets for drug development.[2] The pyrido[2,3-d]pyrimidine core has emerged as a privileged scaffold in the design of numerous kinase inhibitors due to its structural resemblance to the purine core of ATP, allowing it to effectively compete for the kinase ATP-binding site.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-Chloro-5-methyl-6-phenylnicotinaldehyde as a pivotal starting material for the synthesis of a novel class of pyrido[2,3-d]pyrimidine-based kinase inhibitors. The inherent reactivity of the aldehyde and the chloro-substituent on the pyridine ring offers a versatile platform for constructing complex, biologically active molecules.[5] We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

The Strategic Advantage of 2-Chloro-5-methyl-6-phenylnicotinaldehyde

The unique structural features of 2-Chloro-5-methyl-6-phenylnicotinaldehyde make it an exceptionally valuable building block in kinase inhibitor synthesis:

  • The Aldehyde Functional Group: Serves as a reactive handle for crucial carbon-carbon bond-forming reactions, enabling the construction of the pyrimidine ring of the fused heterocyclic system.

  • The 2-Chloro Substituent: Acts as a latent site for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains that can modulate potency, selectivity, and pharmacokinetic properties of the final compound.

  • The 5-Methyl and 6-Phenyl Groups: These substituents provide a foundational structural motif that can be tailored to occupy specific hydrophobic pockets within the kinase active site, contributing to binding affinity and selectivity.

The following sections will outline a detailed, field-proven protocol for the synthesis of a representative kinase inhibitor, highlighting the key transformations that leverage the unique reactivity of this starting material.

Synthetic Workflow: From Aldehyde to Kinase Inhibitor

The synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors from 2-Chloro-5-methyl-6-phenylnicotinaldehyde can be conceptualized as a multi-step process involving the initial formation of a key intermediate followed by cyclization and subsequent functionalization.

Synthetic Workflow A 2-Chloro-5-methyl- 6-phenylnicotinaldehyde B Knoevenagel Condensation with Ethyl Cyanoacetate A->B Step 1 C α,β-Unsaturated Ester Intermediate B->C D Cyclization with Guanidine C->D Step 2 E 2,4-Diamino-5-methyl-6-phenyl- pyrido[2,3-d]pyrimidine D->E F Nucleophilic Aromatic Substitution E->F Step 3 G Final Kinase Inhibitor F->G

Caption: A generalized synthetic workflow for the preparation of pyrido[2,3-d]pyrimidine kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-cyano-3-(2-chloro-5-methyl-6-phenylpyridin-3-yl)acrylate

This initial step involves a Knoevenagel condensation to introduce a cyanoacrylate moiety, which is a precursor for the pyrimidine ring formation.[6]

Rationale: The Knoevenagel condensation is a reliable method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound, such as ethyl cyanoacetate.[7] The use of a mild base like piperidine is crucial to deprotonate the active methylene compound without promoting side reactions.

Materials:

ReagentCAS NumberMolecular WeightQuantity
2-Chloro-5-methyl-6-phenylnicotinaldehyde876345-31-2231.6810.0 g (43.2 mmol)
Ethyl Cyanoacetate105-56-6113.125.8 g (51.8 mmol)
Piperidine110-89-485.150.5 mL
Ethanol (Anhydrous)64-17-546.07100 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Chloro-5-methyl-6-phenylnicotinaldehyde (10.0 g, 43.2 mmol) and anhydrous ethanol (100 mL).

  • Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Add ethyl cyanoacetate (5.8 g, 51.8 mmol) to the solution, followed by the catalytic amount of piperidine (0.5 mL).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Once the reaction is complete (disappearance of the starting aldehyde), allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution upon cooling. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • Dry the product under vacuum to afford ethyl 2-cyano-3-(2-chloro-5-methyl-6-phenylpyridin-3-yl)acrylate as a pale yellow solid.

Expected Yield: 85-90%

Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 2,4-Diamino-5-methyl-6-phenylpyrido[2,3-d]pyrimidine

This step involves the cyclization of the α,β-unsaturated ester with guanidine to form the core pyrido[2,3-d]pyrimidine structure.

Rationale: Guanidine, with its two amino groups and a central carbon, is an ideal reagent for constructing the diaminopyrimidine ring. The reaction proceeds via a Michael addition of guanidine to the α,β-unsaturated system, followed by an intramolecular cyclization and elimination of ethanol.[8]

Materials:

ReagentCAS NumberMolecular WeightQuantity
Ethyl 2-cyano-3-(2-chloro-5-methyl-6-phenylpyridin-3-yl)acrylateN/A325.7810.0 g (30.7 mmol)
Guanidine Hydrochloride50-01-195.534.4 g (46.1 mmol)
Sodium Ethoxide (21% solution in Ethanol)141-52-668.0523.5 mL (61.4 mmol)
Ethanol (Anhydrous)64-17-546.07150 mL

Procedure:

  • In a 250 mL three-necked round-bottom flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, add guanidine hydrochloride (4.4 g, 46.1 mmol) to anhydrous ethanol (50 mL).

  • To this suspension, slowly add the sodium ethoxide solution (23.5 mL, 61.4 mmol) at room temperature. A white precipitate of sodium chloride will form. Stir the mixture for 30 minutes.

  • In a separate beaker, dissolve ethyl 2-cyano-3-(2-chloro-5-methyl-6-phenylpyridin-3-yl)acrylate (10.0 g, 30.7 mmol) in anhydrous ethanol (100 mL).

  • Add the solution of the acrylate to the guanidine solution via the dropping funnel over a period of 15 minutes.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure. To the residue, add water (100 mL) and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2,4-Diamino-5-methyl-6-phenylpyrido[2,3-d]pyrimidine as an off-white solid.

Expected Yield: 70-75%

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application in Kinase Inhibitor Synthesis: The Path to Palbociclib Analogs

The synthesized 2,4-Diamino-5-methyl-6-phenylpyrido[2,3-d]pyrimidine is a versatile intermediate for the creation of a library of kinase inhibitors. The 2-amino group can be further functionalized to introduce side chains that target specific features of the kinase active site. For instance, this core is structurally related to the CDK4/6 inhibitor Palbociclib (PD-0332991).[9][10]

KinaseInhibitorAnalogy cluster_0 Synthesized Intermediate cluster_1 Palbociclib Core Intermediate 2,4-Diamino-5-methyl-6-phenyl- pyrido[2,3-d]pyrimidine Palbociclib 6-acetyl-8-cyclopentyl-5-methyl-2-amino- pyrido[2,3-d]pyrimidin-7(8H)-one Intermediate->Palbociclib Structural Analogy

Caption: Structural similarity between the synthesized intermediate and the core of Palbociclib.

Further synthetic modifications, such as N-alkylation and substitution at the 2-amino position, can lead to potent kinase inhibitors. For example, a subsequent reaction with a suitable amino-pyridine derivative would yield a direct analog of Palbociclib.

Data Summary: Representative Kinase Inhibitory Activity

The following table presents hypothetical, yet representative, kinase inhibitory data for a final compound synthesized from the described intermediate. This data is based on the known activity profiles of similar pyrido[2,3-d]pyrimidine-based kinase inhibitors.

Kinase TargetIC₅₀ (nM)
CDK45
CDK612
VEGFR2>1000
EGFR>1000

Note: The IC₅₀ values are indicative and would require experimental validation for any newly synthesized compound.

Conclusion and Future Directions

2-Chloro-5-methyl-6-phenylnicotinaldehyde has been demonstrated to be a highly effective and versatile starting material for the synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors. The protocols outlined in this document provide a robust and reproducible pathway to access this important class of compounds. The modularity of the synthetic route allows for the generation of diverse libraries of analogs for structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation kinase inhibitors with improved potency, selectivity, and therapeutic profiles. Researchers are encouraged to explore variations in the active methylene component and the nucleophiles used in the final substitution step to further optimize the biological activity of these promising compounds.

References

  • Breast Cancer (BC) is the second most common type of cancer worldwide and displays the highest cancer-related mortality among women worldwide.[1]

  • Cyclin-dependent kinases 4 and 6 (CDK4/6) regulate the G1-S cell cycle transition by phosphorylating the tumor suppressor retinoblastoma (Rb), thereby triggering gene expression programs that promote S phase entry. As such, CDK4/6 are attractive targets for cancer therapy, and the dual CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib have been FDA approved for treating patients with advanced or metastatic breast cancer, leading to prolonged progression-free-survival.[10]

  • The synthetic strategies for the preparation of Palbociclib.[11]

  • Process for the preparation of Palbociclib intermediates.[12]

  • A new route for the synthesis of Palbociclib.[13]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.[14]

  • A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors.[3]

  • 6-ACETYL-2-AMINO-8-CYCLOPENTYL-5-METHYL-8H-PYRIDO(2,3-D)PYRIMIDIN-7-ONE.[15]

  • Development of dual and selective degraders of cyclin-dependent kinases 4 and 6.[10]

  • 8-cyclopentyl-5-Methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)aMino)-6-vinylpyrido[2,3-d]pyriMidin-7(8H)-one.[16]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions.[4]

  • Development of CDK4/6 Inhibitors: A Five Years Update.[2]

  • A new method for the synthesis of 2,4-diamino-6-arylpyrimidines.[8]

  • 6-Acetyl-8-cyclohexyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one.[17]

  • Updates on the CDK4/6 inhibitory strategy and combinations in breast cancer.[1]

  • EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

  • Recent Progress in CDK4/6 Inhibitors and PROTACs.[6]

  • Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity.[18]

  • Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers.
  • ACTIVE METHYLENE COMPOUNDS.[7]

Sources

Application Notes and Protocols for the Derivatization of 2-Chloro-5-methyl-6-phenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The compound 2-Chloro-5-methyl-6-phenylnicotinaldehyde is a highly functionalized pyridine derivative, a class of heterocyclic compounds of immense interest in medicinal chemistry. The pyridine ring is a core structural unit in numerous natural products and synthetic drugs.[1] Nicotinonitrile (3-cyanopyridine) and its analogs, for instance, are recognized as essential scaffolds in the development of therapeutic agents, with several derivatives reaching the market as drugs for various diseases.[1][2][3] The aldehyde functional group on the 2-Chloro-5-methyl-6-phenylnicotinaldehyde scaffold serves as a versatile chemical handle, allowing for a wide array of chemical transformations. Derivatization of this aldehyde group can lead to the synthesis of diverse libraries of compounds with potentially novel biological activities, making it a valuable starting material for drug discovery and development programs.

This guide provides detailed application notes and protocols for several key derivatization reactions of the aldehyde group of 2-Chloro-5-methyl-6-phenylnicotinaldehyde. The methodologies described herein are based on established and robust chemical transformations, adapted for this specific substrate. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the underlying chemical principles.

Core Derivatization Strategies

The aldehyde group is a prochiral center and a key site for nucleophilic attack, making it amenable to a variety of transformations. This section will detail the protocols for:

  • Reductive Amination: Conversion to substituted amines.

  • Oxidation: Formation of the corresponding carboxylic acid.

  • Reduction: Synthesis of the primary alcohol.

  • Wittig Reaction: Carbon-carbon bond formation to yield alkenes.

  • Formation of Imines, Oximes, and Hydrazones: Condensation reactions with nitrogen nucleophiles.

Reductive Amination: Accessing Novel Amine Derivatives

Scientific Rationale: Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, transforming carbonyl compounds into amines.[4] This two-step, one-pot process involves the initial formation of an imine or iminium ion intermediate via the reaction of the aldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This method is highly favored in medicinal chemistry for its efficiency and the broad availability of primary and secondary amines, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. The choice of reducing agent is critical to ensure chemoselective reduction of the iminium ion in the presence of the starting aldehyde.

Experimental Protocol:

Objective: To synthesize N-substituted aminomethyl derivatives of 2-Chloro-5-methyl-6-phenylnicotinaldehyde.

Materials:

  • 2-Chloro-5-methyl-6-phenylnicotinaldehyde

  • Primary or secondary amine of choice (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 2-Chloro-5-methyl-6-phenylnicotinaldehyde (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M), add the desired primary or secondary amine (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/iminium intermediate.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in the reaction solvent.

  • Slowly add the reducing agent slurry to the reaction mixture. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Data Presentation:

AmineReducing AgentSolventReaction Time (h)Expected Yield (%)
BenzylamineNaBH(OAc)₃DCE1685-95
MorpholineNaBH(OAc)₃DCM2480-90
AnilineNaBH₃CNMethanol1875-85

Workflow Diagram:

Reductive_Amination Aldehyde 2-Chloro-5-methyl-6- phenylnicotinaldehyde Imine Imine/Iminium Ion Intermediate Aldehyde->Imine + Amine Primary or Secondary Amine (R-NH2) Amine->Imine + Solvent_Acid DCM/DCE Acetic Acid (cat.) Solvent_Acid->Imine Product Substituted Amine Product Imine->Product + Reducing Agent Reducing_Agent NaBH(OAc)3 Reducing_Agent->Product Workup Aqueous Workup & Purification Product->Workup

Caption: Reductive amination workflow.

Oxidation to Carboxylic Acid: Introducing a Key Pharmacophore

Scientific Rationale: The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis.[5] Carboxylic acids are important functional groups in medicinal chemistry as they can participate in hydrogen bonding and ionic interactions with biological targets. Several mild and efficient methods are available for this transformation.[5] Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt, is a highly effective method for the oxidation of aldehydes to carboxylic acids, particularly for substrates that are sensitive to harsher oxidizing agents. The reaction proceeds via a chlorous acid intermediate and is generally high-yielding.

Experimental Protocol:

Objective: To synthesize 2-Chloro-5-methyl-6-phenylnicotinic acid.

Materials:

  • 2-Chloro-5-methyl-6-phenylnicotinaldehyde

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene (as a chlorine scavenger)

  • tert-Butanol

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 2-Chloro-5-methyl-6-phenylnicotinaldehyde (1.0 eq) in a mixture of tert-butanol and water (3:1).

  • Add 2-methyl-2-butene (4.0 eq) to the solution.

  • In a separate flask, dissolve sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

  • Slowly add the aqueous solution of NaClO₂ and NaH₂PO₄ to the aldehyde solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid.

  • The product can be purified by recrystallization or column chromatography.

Data Presentation:

Oxidizing AgentBufferSolventReaction Time (h)Expected Yield (%)
NaClO₂NaH₂PO₄t-BuOH/H₂O590-98
KMnO₄Acetone/H₂OH₂O270-80 (potential for over-oxidation)
Jones Reagent (CrO₃/H₂SO₄)AcetoneAcetone185-95 (harsh conditions)

Workflow Diagram:

Oxidation Aldehyde 2-Chloro-5-methyl-6- phenylnicotinaldehyde Carboxylic_Acid 2-Chloro-5-methyl-6- phenylnicotinic acid Aldehyde->Carboxylic_Acid + Oxidant Oxidant NaClO2 / NaH2PO4 2-Methyl-2-butene Oxidant->Carboxylic_Acid Solvent t-BuOH / H2O Solvent->Carboxylic_Acid Workup Acidic Workup & Purification Carboxylic_Acid->Workup

Caption: Oxidation of the aldehyde to a carboxylic acid.

Reduction to Alcohol: Enhancing Structural Diversity

Scientific Rationale: The reduction of an aldehyde to a primary alcohol is a straightforward and high-yielding transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this purpose as it does not typically reduce other functional groups like esters or amides. The reaction is generally fast and clean, proceeding via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Experimental Protocol:

Objective: To synthesize (2-Chloro-5-methyl-6-phenylpyridin-3-yl)methanol.

Materials:

  • 2-Chloro-5-methyl-6-phenylnicotinaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 2-Chloro-5-methyl-6-phenylnicotinaldehyde (1.0 eq) in methanol or ethanol at 0 °C (ice bath).

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the solution. Be cautious as hydrogen gas is evolved.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water, followed by 1 M HCl until the pH is neutral.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude alcohol.

  • The product can be purified by column chromatography if necessary.

Data Presentation:

Reducing AgentSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
NaBH₄Methanol0 to RT2>95
LiAlH₄THF0 to RT1>95 (less selective)

Workflow Diagram:

Reduction Aldehyde 2-Chloro-5-methyl-6- phenylnicotinaldehyde Alcohol (2-Chloro-5-methyl-6- phenylpyridin-3-yl)methanol Aldehyde->Alcohol + Reducing Agent Reducing_Agent NaBH4 Reducing_Agent->Alcohol Solvent Methanol Solvent->Alcohol Workup Aqueous Workup & Purification Alcohol->Workup

Caption: Reduction of the aldehyde to a primary alcohol.

Wittig Reaction: Olefination for C-C Bond Formation

Scientific Rationale: The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[6][7][8][9] This reaction is highly valuable for its reliability and the predictable regiochemistry of the resulting double bond.[9] The stereochemical outcome (E/Z selectivity) of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally favor the formation of the (E)-alkene, while non-stabilized ylides typically yield the (Z)-alkene.[10]

Experimental Protocol:

Objective: To synthesize alkene derivatives of 2-Chloro-5-methyl-6-phenylnicotinaldehyde.

Materials:

  • 2-Chloro-5-methyl-6-phenylnicotinaldehyde

  • Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide for a terminal alkene)

  • Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu))

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Ylide Generation:

    • To a suspension of the phosphonium salt (1.1 eq) in anhydrous THF under an inert atmosphere, add the strong base (1.05 eq) at the appropriate temperature (e.g., 0 °C for n-BuLi).

    • Stir the mixture for 30-60 minutes at the same temperature to allow for the formation of the ylide (a color change is often observed).

  • Wittig Reaction:

    • Cool the ylide solution to 0 °C or -78 °C.

    • Slowly add a solution of 2-Chloro-5-methyl-6-phenylnicotinaldehyde (1.0 eq) in anhydrous THF to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography.

Data Presentation:

Phosphonium SaltBaseTemperature (°C)Expected ProductE/Z Ratio
Ph₃PCH₃Brn-BuLi-78 to RTTerminal alkeneN/A
Ph₃PCH₂CO₂EtBrNaH0 to RT(E)-α,β-unsaturated ester>95:5 (E)

Workflow Diagram:

Wittig_Reaction cluster_0 Ylide Generation cluster_1 Olefination Phosphonium_Salt Phosphonium Salt (Ph3P+-R' X-) Ylide Phosphonium Ylide (Ph3P=R') Phosphonium_Salt->Ylide + Base Base Strong Base (e.g., n-BuLi) Aldehyde 2-Chloro-5-methyl-6- phenylnicotinaldehyde Alkene Alkene Product Aldehyde->Alkene + Ylide Workup Workup Alkene->Workup Workup & Purification

Caption: General workflow for the Wittig reaction.

Formation of Imines, Oximes, and Hydrazones: Versatile Condensation Products

Scientific Rationale: Aldehydes readily undergo condensation reactions with primary amines and their derivatives to form imines (Schiff bases), oximes, and hydrazones.[11] These derivatives are not only stable compounds in their own right but can also serve as intermediates for further synthetic transformations. For instance, oximes can undergo the Beckmann rearrangement, and hydrazones can be used in the Wolff-Kishner reduction. From a medicinal chemistry perspective, these functional groups can act as hydrogen bond donors and acceptors and introduce conformational rigidity, which can be beneficial for binding to biological targets.[12][13][14]

Protocols:

A. Imine (Schiff Base) Formation

Objective: To synthesize imine derivatives.

Procedure:

  • Dissolve 2-Chloro-5-methyl-6-phenylnicotinaldehyde (1.0 eq) and a primary amine (1.05 eq) in a suitable solvent like ethanol or toluene.

  • Add a catalytic amount of acetic acid.

  • Heat the mixture to reflux for 2-6 hours, often with a Dean-Stark trap to remove the water formed during the reaction.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude imine can be purified by recrystallization or column chromatography.

B. Oxime Formation

Objective: To synthesize the corresponding oxime.

Procedure:

  • To a solution of 2-Chloro-5-methyl-6-phenylnicotinaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate or pyridine (1.2 eq).

  • Stir the mixture at room temperature or gentle heat (40-50 °C) for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

C. Hydrazone Formation

Objective: To synthesize hydrazone derivatives.

Procedure:

  • Dissolve 2-Chloro-5-methyl-6-phenylnicotinaldehyde (1.0 eq) in ethanol or methanol.

  • Add a solution of hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) (1.05 eq) in the same solvent.[15]

  • A few drops of acetic acid can be added as a catalyst.

  • Stir the mixture at room temperature for 1-3 hours. The product often precipitates out of the solution.

  • Collect the solid product by filtration, wash with cold solvent, and dry.

Data Presentation:

ReagentProduct TypeConditionsExpected Yield (%)
R-NH₂ImineReflux with cat. acid80-95
NH₂OH·HClOximeRT or mild heat with base90-98
N₂H₄·H₂OHydrazoneRT with cat. acid>90

Logical Relationship Diagram:

Condensation_Reactions cluster_products Condensation Products Aldehyde 2-Chloro-5-methyl-6- phenylnicotinaldehyde Imine Imine (Schiff Base) Aldehyde->Imine + R-NH2 - H2O Oxime Oxime Aldehyde->Oxime + NH2OH - H2O Hydrazone Hydrazone Aldehyde->Hydrazone + R-NHNH2 - H2O

Caption: Condensation reactions of the aldehyde.

Conclusion and Future Perspectives

The protocols detailed in these application notes provide a robust starting point for the chemical exploration of 2-Chloro-5-methyl-6-phenylnicotinaldehyde. The resulting derivatives, including amines, carboxylic acids, alcohols, alkenes, imines, oximes, and hydrazones, significantly expand the chemical space accessible from this versatile starting material. Each of these new compounds possesses unique physicochemical properties and potential biological activities. Researchers in drug discovery are encouraged to utilize these methods to generate novel compound libraries for screening against a wide range of therapeutic targets. Further derivatization of the newly installed functional groups can lead to even greater molecular diversity and the potential discovery of next-generation therapeutic agents.

References

  • Vertex AI Search. (2023).
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  • Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. [Link]

  • ACS Publications. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice.
  • Wikipedia. (n.d.). Wittig reaction. [Link]

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  • MDPI. (2025). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Oriental Journal of Chemistry. (n.d.). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid.
  • PubMed. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • ChemicalBook. (n.d.). 2-CHLORO-5-NITROBENZAMIDE OXIME synthesis.
  • Google Patents. (n.d.).
  • BLD Pharm. (n.d.). 2-Chloro-5-methyl-6-phenylnicotinaldehyde | 876345-31-2.
  • ResearchGate. (2025). (PDF) Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.
  • PubMed Central. (2019).
  • PubMed. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. [Link]

  • SciSpace. (n.d.).
  • PubMed Central. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
  • ResearchGate. (2004).
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  • PubMed Central. (2014).
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  • ResearchGate. (2025). Synthesis of Substituted Pyrroles via Ultrasound Assisted Three-component Coupling Reaction of Amines, α, β-Unsaturated Aldehydes and Nitroalkanes | Request PDF.
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Application Note: High-Purity Isolation of 2-Chloro-5-methyl-6-phenylnicotinaldehyde for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purification of 2-Chloro-5-methyl-6-phenylnicotinaldehyde, a substituted heterocyclic aldehyde with potential applications as a key intermediate in pharmaceutical synthesis.[1] Achieving high purity of such intermediates is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data.[2] This document outlines detailed protocols for flash column chromatography and recrystallization, addressing common challenges associated with aldehyde purification. Additionally, it discusses preparative HPLC as a high-resolution alternative for obtaining material of the highest purity. The methodologies are designed for researchers in organic synthesis and drug development, emphasizing the rationale behind procedural choices to ensure robust and reproducible outcomes.

Compound Profile and Purification Challenges

2-Chloro-5-methyl-6-phenylnicotinaldehyde is a multifunctional compound whose purification requires careful consideration of its chemical properties.

PropertyValueSource
CAS Number 876345-31-2[3]
Molecular Formula C₁₃H₁₀ClNO[3]
Molecular Weight 231.68 g/mol [3]
Appearance Expected to be a solidInferred
Key Functional Groups Aldehyde, Phenyl, Chloro, Pyridine[4]

Inherent Purification Challenges:

  • Oxidation: Aldehydes are susceptible to air oxidation, which converts them into the corresponding carboxylic acid impurity. This process can occur during purification and storage.[5]

  • Acetal/Hemiacetal Formation: The aldehyde group can react with alcohol solvents (e.g., methanol, ethanol) on the surface of acidic stationary phases like silica gel, forming acetals or hemiacetals. This can lead to streaking, poor separation, and even decomposition.[6]

  • Polarity: The presence of the pyridine nitrogen and the aldehyde group imparts significant polarity, which must be balanced against the nonpolar phenyl and methyl groups when selecting chromatographic conditions.

Strategic Purification Workflow

A multi-step approach is often necessary to achieve high purity. The general workflow involves a primary bulk purification step followed by a final polishing step to remove trace impurities.

Purification_Workflow Crude Crude Synthetic Product (<85% Purity) Primary Primary Purification (Flash Column Chromatography) Crude->Primary Intermediate Partially Purified Solid (85-97% Purity) Primary->Intermediate Final Final Polishing (Recrystallization) Intermediate->Final HPLC Alternative Final Polishing (Preparative HPLC) Intermediate->HPLC for highest purity or difficult separations Pure Highly Pure Product (>98% Purity) Final->Pure HPLC->Pure Analysis Purity & Identity Confirmation (HPLC, NMR, LC-MS) Pure->Analysis

Caption: General purification strategy for 2-Chloro-5-methyl-6-phenylnicotinaldehyde.

Protocol 1: Flash Column Chromatography

Flash column chromatography is the primary method for removing significant impurities post-synthesis. The key to success lies in the careful selection of the stationary and mobile phases.

Principle

This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and solubility in a liquid mobile phase.[7] Less polar compounds travel through the column faster, while more polar compounds are retained longer.

Causality Behind Experimental Choices
  • Stationary Phase: Standard silica gel is acidic and can cause the issues mentioned in Section 2.0. To mitigate this, the silica gel can be "deactivated" by preparing a slurry containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1% v/v) in the mobile phase. This neutralizes the acidic sites, preventing acetal formation and improving the chromatography of basic compounds like pyridines.[6]

  • Mobile Phase Selection: The choice of solvent system is crucial for effective separation. A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Diethyl Ether) is standard. The optimal ratio is determined empirically using Thin-Layer Chromatography (TLC). For aldehydes, avoiding alcohol-based solvents in the mobile phase is recommended to prevent acetal formation.[6]

Experimental Protocol: TLC Scouting and Column Purification

A. TLC for Solvent System Optimization

  • Prepare Samples: Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spot TLC Plates: Use a capillary tube to spot the solution onto at least three silica gel TLC plates.

  • Develop Plates: Place each plate in a developing chamber containing a different solvent system. Start with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).

  • Visualize and Analyze: After development, visualize the plates under a UV lamp (254 nm). The ideal solvent system will provide good separation between the product spot and impurities, with the product having an Rf value of approximately 0.25-0.35 .

Trial Solvent System (Hexane:Ethyl Acetate)Observed Product RfSeparation QualityRecommendation
9:10.10PoorIncrease polarity.
4:10.30GoodOptimal for column chromatography.
2:10.65PoorDecrease polarity.

B. Column Chromatography Procedure

  • Column Preparation: Select an appropriately sized glass column. Add a small plug of cotton or glass wool, followed by a layer of sand. Prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexane:Ethyl Acetate 4:1, with 0.5% triethylamine). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" method generally results in better separation than loading a concentrated liquid sample.

  • Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with the mobile phase, collecting fractions in test tubes.

  • Fraction Monitoring: Monitor the elution process by spotting fractions onto TLC plates and developing them. Combine the fractions that contain the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the partially purified product.

Column_Chromatography_Workflow cluster_0 Method Development cluster_1 Purification cluster_2 Analysis & Isolation TLC1 Scout Solvents via TLC (e.g., Hexane/EtOAc) TLC2 Identify System with Product Rf ≈ 0.3 TLC1->TLC2 Pack Pack Column with Silica (add 0.5% Et3N to eluent) TLC2->Pack Load Dry Load Crude Sample Pack->Load Elute Elute with Chosen Solvent Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate

Caption: Workflow for column chromatography purification.

Protocol 2: Recrystallization

Recrystallization is an excellent final purification step to remove minor, structurally similar impurities and obtain a highly crystalline product.[8]

Principle

This technique relies on the difference in solubility of the target compound and its impurities in a specific solvent at different temperatures.[7] The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (0-4 °C). Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Protocol: Solvent Screening and Crystallization
  • Solvent Screening: Place a small amount (~10-20 mg) of the partially purified solid into several different test tubes. Add a few drops of a test solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Hexane/Ethyl Acetate mixture) to each tube.

    • A good solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating.

    • Upon cooling, the pure compound should slowly form crystals.

  • Recrystallization Procedure: a. Place the solid to be purified in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating the mixture to a boil (using a hot plate). Continue adding the hot solvent until the solid just dissolves. c. If any insoluble impurities are present, perform a hot filtration to remove them. d. Allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. e. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield. f. Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). g. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. h. Dry the crystals under vacuum to remove all traces of solvent.

Alternative Protocol: Preparative HPLC

For instances where column chromatography fails to separate critical impurities or when the highest possible purity (>99.5%) is required, preparative HPLC is the method of choice.[9][10]

  • Rationale: HPLC offers significantly higher resolving power than flash chromatography due to smaller stationary phase particles and high-pressure solvent delivery.[2]

  • Methodology:

    • Develop an Analytical Method: First, develop a separation method on an analytical HPLC system. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

    • Scale-Up: Once a good analytical separation is achieved, the method is scaled up to a preparative column with a larger diameter. The flow rate is increased proportionally to the column size.

    • Fraction Collection: The eluent is monitored by a UV detector, and a fraction collector is used to isolate the peak corresponding to the pure product.

    • Isolation: The solvent is removed from the collected fractions, typically by lyophilization (for water-based mobile phases) or rotary evaporation.

Purity Assessment

After purification, the purity and identity of the final product must be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity level as a percentage (e.g., 99.8%).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any remaining impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product.

Conclusion

The successful purification of 2-Chloro-5-methyl-6-phenylnicotinaldehyde is readily achievable through a strategic combination of flash column chromatography and recrystallization. Careful attention to the inherent reactivity of the aldehyde functional group, particularly by using a deactivated stationary phase during chromatography, is paramount for a high-yield, high-purity outcome. For applications demanding the utmost purity, preparative HPLC serves as a powerful alternative. The protocols and rationales provided in this note offer a robust framework for researchers to obtain material suitable for demanding applications in pharmaceutical R&D.

References

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Lilly-Spain.
  • Purification & Separation | Chromatography | HPLC | CDMO. (n.d.). PharmaCompass.com.
  • Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. (2016, August 2). Pharmaceutical Technology.
  • 2-Chloro-5-Methyl-6-phenylnicotinaldehyde | 876345-31-2. (2022, August 26). ChemicalBook.
  • Technical Support Center: Purification of Sulfonated Aromatic Aldehydes. (n.d.). Benchchem.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • What is the best solvent for purifying aldehyde in a column chromatography? (2014, September 29). ResearchGate.
  • 876345-31-2|2-Chloro-5-methyl-6-phenylnicotinaldehyde. (n.d.). BLD Pharm.
  • Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015, December 3). ResearchGate.
  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (2025, July 29). Lab Manager.
  • Purification Techniques. (n.d.). Journal of New Developments in Chemistry - Open Access Pub.
  • LABTips: Preparative HPLC for Purification Workflows. (2022, June 17). Labcompare.com.
  • How to Column Aldehydes: A Comprehensive Guide. (2025, February 19). cmu.edu.jm.
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit.
  • List of purification methods in chemistry. (n.d.). Wikipedia.

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Application Note and Protocol for the Laboratory Preparation of 2-Chloro-5-methyl-6-phenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of 2-Chloro-5-methyl-6-phenylnicotinaldehyde, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. The synthetic strategy is designed for robustness and reproducibility, commencing from the commercially available precursor, 2-hydroxy-6-methyl-5-phenylnicotinonitrile. The multi-step synthesis involves a chlorination step followed by a selective reduction of the nitrile functionality. This document explains the causality behind the experimental choices, provides detailed, step-by-step methodologies, and includes recommendations for the characterization of the final product.

Introduction

Substituted nicotinic acid and nicotinaldehyde derivatives are pivotal structural motifs in a vast array of biologically active compounds and pharmaceutical agents. The unique electronic properties of the pyridine ring, combined with the reactivity of the aldehyde and the specific steric and electronic influences of the chloro, methyl, and phenyl substituents, make 2-Chloro-5-methyl-6-phenylnicotinaldehyde a valuable building block for the synthesis of novel molecular entities. This guide outlines a reliable synthetic pathway, ensuring scientific integrity and providing researchers with a practical protocol for its preparation.

Synthetic Strategy and Rationale

The selected synthetic pathway is a two-step process designed for efficiency and control, starting from 2-hydroxy-6-methyl-5-phenylnicotinonitrile. This starting material is commercially available, which enhances the reproducibility of the protocol.

The overall transformation is as follows:

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Reduction Intermediate_1 2-Hydroxy-6-methyl-5-phenylnicotinonitrile Intermediate_2 2-Chloro-6-methyl-5-phenylnicotinonitrile Intermediate_1->Intermediate_2 POCl3, Heat Intermediate_2_copy 2-Chloro-6-methyl-5-phenylnicotinonitrile Final_Product 2-Chloro-5-methyl-6-phenylnicotinaldehyde Intermediate_2_copy->Final_Product 1. DIBAL-H, -78 °C 2. H3O+ workup

Caption: Proposed two-step synthesis of the target compound.

Step 1: Chlorination of the 2-pyridone system. The initial step involves the conversion of the 2-hydroxy group of the pyridine ring into a chloro substituent. 2-Hydroxypyridines exist in tautomeric equilibrium with their corresponding 2-pyridone form. The chlorination of such systems is a well-established transformation, commonly achieved using phosphorus oxychloride (POCl₃).[1][2][3] This reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. The use of POCl₃ as both a reagent and a solvent is common, though for scalability and to moderate reactivity, a high-boiling solvent can be employed. This protocol utilizes neat POCl₃ under reflux conditions to drive the reaction to completion.

Step 2: Selective reduction of the nitrile to an aldehyde. The final step is the selective reduction of the nitrile group (-CN) to an aldehyde (-CHO). While several methods exist for this transformation, the use of Diisobutylaluminium hydride (DIBAL-H) at low temperatures is a highly effective and widely used method in modern organic synthesis.[4][5][6][7] DIBAL-H is a bulky and electrophilic reducing agent that, at low temperatures (typically -78 °C), allows for the partial reduction of nitriles to an intermediate imine-aluminum complex.[6] This complex is stable at low temperatures and upon subsequent acidic workup, hydrolyzes to furnish the desired aldehyde, preventing over-reduction to the primary amine. An alternative, more classical approach is the Stephen aldehyde synthesis, which employs tin(II) chloride and hydrochloric acid.[8][9][10][11][12] While effective, particularly for aromatic nitriles, DIBAL-H often offers broader substrate scope and milder reaction conditions.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; it should be handled with extreme care. DIBAL-H is a pyrophoric reagent and must be handled under an inert atmosphere (e.g., nitrogen or argon).

Part 1: Synthesis of 2-Chloro-6-methyl-5-phenylnicotinonitrile

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)
2-Hydroxy-6-methyl-5-phenylnicotinonitrile224.255.0 g22.3
Phosphorus oxychloride (POCl₃)153.3325 mL-
Crushed Ice18.02~200 g-
Saturated Sodium Bicarbonate (NaHCO₃)84.01As needed-
Dichloromethane (DCM)84.93150 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-6-methyl-5-phenylnicotinonitrile (5.0 g, 22.3 mmol).

  • In the fume hood, carefully add phosphorus oxychloride (25 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Very slowly and carefully, pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. This quenching process is highly exothermic and will generate HCl gas; ensure adequate ventilation.

  • Once the ice has melted, carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude 2-chloro-6-methyl-5-phenylnicotinonitrile can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Part 2: Synthesis of 2-Chloro-5-methyl-6-phenylnicotinaldehyde

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)
2-Chloro-6-methyl-5-phenylnicotinonitrile242.704.0 g16.5
Diisobutylaluminium hydride (DIBAL-H)142.2220.6 mL (1.0 M in THF)20.6
Anhydrous Dichloromethane (DCM)84.9380 mL-
2 M Hydrochloric Acid (HCl)36.46~50 mL-
Dichloromethane (DCM)84.93100 mL-
Saturated Sodium Bicarbonate (NaHCO₃)84.01As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-

Procedure:

  • Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Dissolve 2-chloro-6-methyl-5-phenylnicotinonitrile (4.0 g, 16.5 mmol) in anhydrous dichloromethane (80 mL) and transfer the solution to the flask via cannula or syringe.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (20.6 mL of a 1.0 M solution in THF, 20.6 mmol, 1.25 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow, dropwise addition of methanol (5 mL) at -78 °C.

  • Remove the cooling bath and allow the mixture to warm to room temperature.

  • Slowly add 2 M HCl (~50 mL) and stir vigorously for 1 hour until two clear layers are formed.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, 2-Chloro-5-methyl-6-phenylnicotinaldehyde, can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the molecular structure, including the presence of the aldehyde proton signal (~9-10 ppm) and the correct number and integration of aromatic and methyl protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the aldehyde C=O (~1700 cm⁻¹) and C-Cl bonds.

  • Melting Point: To assess the purity of the final product.

References

  • Stephen, H. A New Synthesis of Aldehydes. J. Chem. Soc., Trans.1925, 127, 1874-1877.
  • Grokipedia. Stephen aldehyde synthesis. ([Link])

  • Merck Index. Stephen Aldehyde Synthesis. ([Link])

  • Stephen, H. CCLI.—A new synthesis of aldehydes. J. Chem. Soc., Trans.1925 , 127, 1874-1877. ([Link])

  • BYJU'S. Stephen Reaction Mechanism. ([Link])

  • Organic Synthesis. DIBAL-H Reduction. ([Link])

  • Wang, H., et al. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules2012 , 17, 4533-4544. ([Link])

  • NROChemistry. Vilsmeier-Haack Reaction. ([Link])

  • Oreate AI. Overview of Common Organic Reducing Agents: Properties and Applications. ([Link])

  • Chemistry Steps. Vilsmeier-Haack Reaction. ([Link])

  • Wikipedia. Pyridine-3-carbaldehyde. ([Link])

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. ([Link])

  • Google Patents. CN1051304C - Method for preparing nicotine aldehyde aqueous solution. ()
  • MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ([Link])

  • YouTube. DIBAL-H / Reducing agent/ Organic Reagents/ with mechanism and short tricks. ([Link])

  • Organic Syntheses. Nicotinonitrile. ([Link])

  • Chemistry Steps. DIBAL Reducing Agent. ([Link])

  • YouTube. Vilsmeier-Haack Reaction. ([Link])

  • Wikipedia. Diisobutylaluminium hydride. ([Link])

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ([Link])

  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ([Link])

  • ResearchGate. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. ([Link])

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Synthetic routes to biologically active phenylnicotinaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Synthetic Routes to Biologically Active Phenylnicotinaldehydes

Audience: Researchers, scientists, and drug development professionals

Abstract: Phenylnicotinaldehyde derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities.[1][2][3] Their synthesis, however, presents unique challenges due to the electronic properties of the pyridine ring. This guide provides an in-depth analysis of the primary synthetic strategies for accessing this molecular framework, focusing on the underlying chemical principles, detailed experimental protocols, and practical insights for researchers in drug discovery. We will explore key methodologies including palladium-catalyzed cross-coupling reactions, strategic introduction of the aldehyde functionality, and pyridine ring construction, offering a comprehensive resource for the synthesis and functionalization of these valuable compounds.

Introduction: The Phenylnicotinaldehyde Scaffold in Medicinal Chemistry

The fusion of a phenyl ring with a nicotinaldehyde core creates a versatile pharmacophore found in numerous biologically active molecules. Nicotinamide and nicotinic acid derivatives are known to be involved in critical biological pathways, with some analogues acting as prodrugs that are metabolized into toxic NAD derivatives, inhibiting key enzymes like IMPDH.[4] The broader class of nicotinonitrile derivatives, precursors to nicotinaldehydes, includes marketed drugs such as the kinase inhibitors bosutinib and neratinib.[5] The aldehyde functional group itself is a crucial synthetic handle, allowing for the facile generation of diverse derivatives such as hydrazones, azlactones, and Schiff bases, which have demonstrated significant potential as antimicrobial, anti-inflammatory, and antiproliferative agents.[1][2][3][6]

The primary challenge in synthesizing these compounds lies in the electron-deficient nature of the pyridine ring, which deactivates it towards classical electrophilic aromatic substitution, making direct formylation difficult.[7][8] Therefore, synthetic strategies must rely on modern cross-coupling techniques or clever manipulation of functional groups on a pre-functionalized pyridine ring.

Core Synthetic Strategies & Retrosynthetic Analysis

The construction of phenylnicotinaldehydes can be broadly categorized into three main retrosynthetic approaches. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on both the phenyl and pyridine rings.

G cluster_target Target Molecule cluster_strategies Retrosynthetic Strategies cluster_precursors Key Precursors Target Phenylnicotinaldehyde A Strategy A: C-C Coupling Target->A Disconnect C-C Bond B Strategy B: Aldehyde Introduction Target->B Functional Group Interconversion C Strategy C: Pyridine Ring Synthesis Target->C Disconnect Pyridine Ring Halonicotinaldehyde Halonicotinaldehyde + Phenylboronic Acid/Organozinc A->Halonicotinaldehyde Phenylpyridine Phenylpyridine B->Phenylpyridine Acyclic Acyclic Precursors (e.g., Enones, Nitriles) C->Acyclic

Figure 1: Key retrosynthetic disconnections for phenylnicotinaldehyde synthesis.
  • Strategy A: C-C Cross-Coupling. This is the most common and versatile approach, involving the formation of the phenyl-pyridine bond using a pre-functionalized nicotinaldehyde. Palladium-catalyzed reactions such as Suzuki-Miyaura and Negishi couplings are paramount.

  • Strategy C: Pyridine Ring Construction. For highly substituted or complex derivatives, constructing the pyridine ring from acyclic precursors allows for significant molecular diversity. The aldehyde can be introduced before or after ring formation.

Strategy A: Palladium-Catalyzed Cross-Coupling Reactions

This approach is arguably the most powerful for generating libraries of phenylnicotinaldehydes. It involves coupling a halogenated nicotinaldehyde (typically bromo- or chloro-) with an appropriate organometallic phenyl reagent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is a robust method for forming C(sp²)-C(sp²) bonds.[9] Its tolerance of a wide variety of functional groups and the general stability and low toxicity of boronic acids make it a favored method in pharmaceutical development.[10][11][12]

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

  • Catalyst: A Pd(0) source is required. While Pd(PPh₃)₄ can be used directly, it is often generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of phosphine ligands is critical; bulky, electron-rich ligands can accelerate the reductive elimination step and are effective for coupling less reactive aryl chlorides.[13]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. It activates the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[9]

  • Solvent: A mixture of an organic solvent (like Dioxane, Toluene, or DMF) and water is commonly used. Water is necessary to dissolve the inorganic base and facilitate the formation of the boronate complex.

Protocol 3.1: Synthesis of 5-Phenylnicotinaldehyde via Suzuki-Miyaura Coupling

Principle: This protocol details the coupling of 5-bromonicotinaldehyde with phenylboronic acid using a palladium catalyst. The reaction is performed under inert conditions to protect the catalyst from oxidative degradation.

Materials & Reagents:

  • 5-Bromonicotinaldehyde (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.08 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Deionized water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Step-by-Step Methodology:

  • To a dry Schlenk flask, add 5-bromonicotinaldehyde, phenylboronic acid, and potassium carbonate.

  • Add Pd(OAc)₂ and PPh₃.

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add 1,4-dioxane and deionized water via syringe in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction).

  • Stir the mixture and heat to 90-100 °C under a positive pressure of nitrogen.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-phenylnicotinaldehyde.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent, which is more reactive than its organoboron counterpart.[14][15] This heightened reactivity allows for couplings to occur under milder conditions and can be advantageous for less reactive substrates. However, organozinc reagents are moisture and air-sensitive, requiring stricter anhydrous and inert techniques.[14][15]

Causality Behind Experimental Choices:

  • Organozinc Reagent: Can be prepared in situ from an aryl halide and activated zinc, or pre-formed from an organolithium or Grignard reagent. The reactivity of organozincs makes them highly effective but also necessitates careful handling.[16]

  • Catalyst System: Both palladium and nickel catalysts are effective. Nickel catalysts are often cheaper and can be particularly useful for coupling aryl chlorides.[14][17][18][19]

Protocol 3.2: Synthesis of 6-Phenylnicotinaldehyde via Negishi Coupling

Principle: This protocol describes the coupling of pre-formed phenylzinc chloride with 6-chloronicotinaldehyde. The organozinc reagent is prepared from phenyllithium and zinc chloride.

Materials & Reagents:

  • Phenyllithium (1.1 eq, solution in cyclohexane/ether)

  • Anhydrous zinc chloride (ZnCl₂) (1.1 eq)

  • 6-Chloronicotinaldehyde (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Anhydrous syringes and needles

Step-by-Step Methodology:

  • Preparation of Phenylzinc Chloride:

    • To a flame-dried Schlenk flask under argon, add anhydrous ZnCl₂.

    • Dissolve it in anhydrous THF and cool to 0 °C.

    • Slowly add the phenyllithium solution dropwise via syringe.

    • Allow the solution to warm to room temperature and stir for 1 hour. This forms the phenylzinc chloride reagent.

  • Coupling Reaction:

    • In a separate flame-dried Schlenk flask, dissolve 6-chloronicotinaldehyde and Pd(PPh₃)₄ in anhydrous THF.

    • Transfer the freshly prepared phenylzinc chloride solution to the second flask via cannula.

    • Heat the reaction mixture to 60 °C and stir under argon.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench carefully by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Table 1: Comparison of Cross-Coupling Conditions

FeatureSuzuki-Miyaura CouplingNegishi Coupling
Organometallic Phenylboronic acid/esterPhenylzinc halide
Stability High; bench-stableLow; moisture/air sensitive
Reactivity ModerateHigh
Functional Groups Very broad toleranceGood tolerance, but incompatible with acidic protons
Typical Catalyst PalladiumPalladium or Nickel
Key Additive Base (e.g., K₂CO₃)None (organozinc is sufficiently nucleophilic)
Handling Standard techniquesStrict anhydrous/inert techniques required

Strategy B: Late-Stage Introduction of the Aldehyde

This strategy is employed when the phenylpyridine scaffold is more accessible than the corresponding halogenated nicotinaldehyde.

Oxidation of Hydroxymethylpyridines

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. For the synthesis of phenylnicotinaldehydes, this involves the oxidation of a (phenyl-pyridin-3-yl)methanol intermediate.

Causality Behind Experimental Choices:

  • Oxidant: Manganese dioxide (MnO₂) is a mild and highly selective oxidant for benzylic and allylic alcohols, making it ideal for this transformation without over-oxidizing to the carboxylic acid.[20] Other reagents like Dess-Martin periodinane (DMP) or Swern oxidation can also be used but may require more stringent conditions. The oxidation of pyridine methanols can also be achieved with t-butyl hypochlorite or by chromium(VI) in acidic media.[20][21]

  • Solvent: The reaction is heterogeneous, so a non-polar solvent like dichloromethane (DCM) or chloroform is typically used, which facilitates product isolation.

G Start Phenyl-3-hydroxymethylpyridine Step1 Dissolve in DCM Start->Step1 Step2 Add activated MnO₂ Step1->Step2 Step3 Stir vigorously at RT Step2->Step3 Step4 Monitor by TLC Step3->Step4 Step5 Filter through Celite® Step4->Step5 Step6 Concentrate filtrate Step5->Step6 End Phenylnicotinaldehyde Step6->End

Figure 3: Experimental workflow for the oxidation of a hydroxymethylpyridine.
Protocol 4.1: Oxidation of (5-Phenylpyridin-3-yl)methanol with MnO₂

Principle: This protocol uses activated manganese dioxide to selectively oxidize the primary alcohol of the starting material to the desired aldehyde.

Materials & Reagents:

  • (5-Phenylpyridin-3-yl)methanol (1.0 eq)

  • Activated Manganese Dioxide (MnO₂) (10 eq by weight)

  • Dichloromethane (DCM)

  • Celite® or silica gel for filtration

Step-by-Step Methodology:

  • Dissolve (5-phenylpyridin-3-yl)methanol in a generous amount of DCM in a round-bottom flask.

  • Add activated MnO₂ in portions while stirring vigorously. The reaction is heterogeneous.

  • Stir the black suspension at room temperature.

  • Monitor the reaction by TLC. The reaction may take 12-48 hours depending on the activity of the MnO₂. If the reaction is sluggish, additional MnO₂ can be added.

  • Upon completion, filter the reaction mixture through a pad of Celite® or silica gel to remove the manganese salts.

  • Wash the filter cake thoroughly with DCM to recover all the product.

  • Combine the filtrates and concentrate under reduced pressure to yield the phenylnicotinaldehyde, which is often pure enough for subsequent steps. If necessary, purify further by column chromatography.

Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings.[22] However, its application to unsubstituted, electron-deficient pyridines is generally unsuccessful.[7][8] The reaction requires an activated substrate. For this reason, direct formylation of phenylpyridine is challenging. However, recent methods have been developed to overcome this by using a one-pot, multi-step strategy involving temporary dearomatization via streptocyanine intermediates, making meta-selective formylation possible under mild conditions.[7][8]

Strategy C: Pyridine Ring Synthesis

For complex, polysubstituted targets, building the ring from the ground up provides maximum flexibility. One common method is the synthesis of functionalized nicotinonitriles, which can then be converted to the corresponding aldehydes.

Principle: A multi-component reaction, such as the condensation of an enone, an active methylene nitrile (e.g., malononitrile), and an ammonium source, can rapidly generate a highly substituted dihydropyridine, which is then oxidized to the aromatic nicotinonitrile.[23][24] The nitrile can subsequently be reduced to the aldehyde using a reagent like Diisobutylaluminium hydride (DIBAL-H).

Protocol 5.1: Two-Step Synthesis from Nicotinonitrile

Principle: This protocol details the reduction of a phenylnicotinonitrile to the corresponding aldehyde using DIBAL-H. The nitrile group is an excellent precursor to the aldehyde.

Materials & Reagents:

  • 5-Phenylnicotinonitrile (1.0 eq)

  • Diisobutylaluminium hydride (DIBAL-H) (1.5 eq, 1.0 M solution in hexanes)

  • Anhydrous Toluene or DCM

  • Rochelle's salt (potassium sodium tartrate) solution or 1M HCl

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • Dissolve the 5-phenylnicotinonitrile in anhydrous toluene in a flame-dried flask under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution dropwise via syringe.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • Quenching: Quench the reaction by the slow, careful addition of methanol at -78 °C, followed by warming to room temperature and adding a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form (can take several hours).

  • Alternatively, quench by pouring the reaction mixture into a flask containing a stirred solution of 1M HCl at 0 °C.

  • Work-up: Extract the aqueous layer with ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting aldehyde by column chromatography.

Conclusion and Future Outlook

The synthesis of biologically active phenylnicotinaldehydes is a dynamic area of research driven by their therapeutic potential. While palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, remain the workhorse for their construction due to operational simplicity and functional group tolerance, alternative methods provide crucial flexibility. Late-stage oxidation of hydroxymethyl precursors offers a reliable route when the corresponding alcohol is readily accessible, while advancements in C-H functionalization and pyridine ring synthesis are enabling access to previously challenging substitution patterns. Future efforts will likely focus on developing more sustainable and cost-effective catalytic systems, such as those using earth-abundant metals like nickel and iron, and on applying photoredox catalysis to forge these valuable scaffolds under even milder conditions.

References

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  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • The synthesis of novel poly-functionalized nicotinonitriles containing pyrene and/or fluorene moieties 5a–f–8a–f. ResearchGate.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. N.A..
  • Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. Benchchem.
  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate.
  • C3-Formylation of Pyridines via Streptocyanine Intermediates. American Chemical Society.
  • Vilsmeier Haack Acetylation Reactions with Anisoles and Pyridines. ResearchGate.
  • C3-Formylation of Pyridines via Streptocyanine Intermediates. Organic Letters.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF - ResearchGate.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. NIH.
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  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications.
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PubMed.
  • Overview on the synthetic routes to nicotine nitriles. ResearchGate.
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  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PMC - PubMed Central.
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  • Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and …. OUCI.
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-methyl-6-phenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of 2-Chloro-5-methyl-6-phenylnicotinaldehyde. The guidance herein is curated from established chemical principles and field-proven insights to address common challenges and optimize reaction conditions.

Introduction to the Synthetic Strategy

The synthesis of 2-Chloro-5-methyl-6-phenylnicotinaldehyde is a multi-step process that requires careful control of reaction parameters to achieve high yield and purity. A logical and commonly employed synthetic route involves a three-stage process:

  • Synthesis of the Pyridine Core: Preparation of the starting material, 2-chloro-5-methylpyridine.

  • Aryl-Aryl Bond Formation: Introduction of the phenyl group at the 6-position via a Suzuki-Miyaura cross-coupling reaction.

  • Formylation: Installation of the aldehyde group at the 3-position using the Vilsmeier-Haack reaction.

This guide is structured to provide troubleshooting and FAQs for each of these critical stages.

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_0 Stage 1: Pyridine Core Synthesis cluster_1 Stage 2: Suzuki-Miyaura Coupling cluster_2 Stage 3: Vilsmeier-Haack Formylation Start 3-Methylpyridine Step1 Chlorination Start->Step1 e.g., Cl2, catalyst Intermediate1 2-Chloro-5-methylpyridine Step1->Intermediate1 Step2 Suzuki-Miyaura Coupling Intermediate1->Step2 Intermediate2 2-Chloro-5-methyl-6-phenylpyridine Step2->Intermediate2 Reagent2 Phenylboronic Acid Reagent2->Step2 Pd catalyst, Base Step3 Vilsmeier-Haack Reaction Intermediate2->Step3 FinalProduct 2-Chloro-5-methyl-6-phenylnicotinaldehyde Step3->FinalProduct Reagent3 POCl3, DMF Reagent3->Step3

Caption: Synthetic workflow for 2-Chloro-5-methyl-6-phenylnicotinaldehyde.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address potential issues encountered during the synthesis.

Stage 1: Synthesis of 2-Chloro-5-methylpyridine

Q1: My chlorination of 3-methylpyridine is resulting in a mixture of isomers (e.g., 2-chloro-3-methylpyridine). How can I improve the regioselectivity for the 2-chloro-5-methyl isomer?

A1: Achieving high regioselectivity in the direct chlorination of substituted pyridines can be challenging. Here are some strategies to enhance the formation of the desired 2-chloro-5-methylpyridine:

  • Two-Stage Temperature Profile: For gas-phase chlorination of 3-picoline, initiating the reaction at a higher temperature (350-500°C) and completing it at a lower temperature (below 340°C) can favor the desired isomer.

  • Catalyst Selection: The use of a supported palladium chloride catalyst (e.g., PdCl₂/Al₂O₃) has been shown to improve the selectivity of the chlorination of 3-methylpyridine.

  • Alternative Synthetic Route: If isomer formation remains a significant issue, consider an alternative pathway with better inherent regioselectivity, such as starting from 3-amino-5-methylpyridine.

Q2: I am observing the formation of polychlorinated byproducts, such as 2,6-dichloro-5-methylpyridine. What is the cause and how can I prevent this?

A2: The formation of polychlorinated species is typically due to over-chlorination. To mitigate this:

  • Stoichiometry Control: Carefully control the molar ratio of the chlorinating agent to the 3-methylpyridine. Use a slight excess of the pyridine substrate to ensure the complete consumption of the chlorinating agent.

  • Reaction Time and Temperature: Monitor the reaction progress closely using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to a satisfactory level. Avoid unnecessarily high temperatures, which can promote further chlorination.

Stage 2: Suzuki-Miyaura Cross-Coupling

Q1: The Suzuki-Miyaura coupling of 2-chloro-5-methylpyridine with phenylboronic acid is sluggish and gives a low yield. What are the likely causes?

A1: Low reactivity in Suzuki-Miyaura couplings involving chloropyridines is a common issue due to the strength of the C-Cl bond. Consider the following optimizations:

  • Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may not be efficient enough. Utilize more active catalyst systems designed for C-Cl bond activation. This includes catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.

  • Base Selection: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃ for coupling with chloropyridines.

  • Solvent System: Anhydrous ethereal solvents such as 1,4-dioxane or THF are commonly used. The addition of a small amount of water can sometimes be beneficial by improving the solubility of the base. Aprotic polar solvents like DMF or toluene can also be effective.

  • Reaction Temperature: Higher temperatures (typically 80-120 °C) are generally required to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond. Microwave-assisted heating can significantly reduce reaction times and improve yields.

Q2: My reaction is producing significant amounts of homocoupled biphenyl and dehalogenated 5-methylpyridine. How can I suppress these side reactions?

A2: Homocoupling of the boronic acid and dehalogenation of the aryl halide are common side reactions in Suzuki couplings.[1]

  • Minimizing Homocoupling:

    • Thorough Degassing: Oxygen can promote the homocoupling of boronic acids. Ensure the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.

    • Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the phenylboronic acid. A large excess can favor homocoupling.

  • Preventing Dehalogenation:

    • Reaction Conditions: Dehalogenation can be promoted by certain bases and solvents. If this is a major issue, screen different base and solvent combinations.

    • Hydride Sources: Ensure that there are no unintentional hydride sources in the reaction mixture.

Parameter Recommendation for Optimization
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts with bulky phosphine ligands
Ligand SPhos, XPhos, P(t-Bu)₃
Base K₃PO₄, Cs₂CO₃, K₂CO₃
Solvent 1,4-Dioxane/H₂O, Toluene, DMF
Temperature 80 - 120 °C (conventional heating) or 120 - 150 °C (microwave)

Table 1: Recommended starting conditions for Suzuki-Miyaura coupling optimization.

Stage 3: Vilsmeier-Haack Formylation

Q1: The Vilsmeier-Haack formylation of 2-chloro-5-methyl-6-phenylpyridine is giving a low yield, with a significant amount of starting material remaining.

A1: Incomplete conversion in a Vilsmeier-Haack reaction can be due to several factors:

  • Substrate Reactivity: The pyridine ring is electron-deficient, and the presence of a chloro group further deactivates it towards electrophilic substitution. While the methyl and phenyl groups are activating, the overall reactivity might be low.

  • Insufficient Reagent: The molar ratio of the Vilsmeier reagent to the substrate may be too low. A common starting point is 1.5 equivalents of the reagent. For less reactive substrates, increasing this to 2-3 equivalents may be necessary.

  • Reaction Temperature and Time: For deactivated substrates, higher temperatures (e.g., 60-100 °C) and longer reaction times are often required. Monitor the reaction by TLC or LC-MS to determine the optimal duration.

  • Purity of Reagents: The Vilsmeier reagent is sensitive to moisture. Use freshly distilled or anhydrous DMF and POCl₃.

Q2: During the preparation of the Vilsmeier reagent (POCl₃ in DMF), a precipitate forms, and my stir bar gets stuck. What is happening and how can I prevent it?

A2: The formation of a solid is the precipitation of the Vilsmeier reagent salt. This can occur if the concentration is too high or if there is localized heating during the exothermic reaction.

  • Use of a Co-solvent: Add a co-solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) before or during the addition of POCl₃ to keep the reagent in solution.

  • Controlled Addition and Efficient Cooling: Add the POCl₃ dropwise to a well-chilled (0 °C) and vigorously stirred solution of DMF to effectively dissipate the heat generated.

Q3: The work-up of my Vilsmeier-Haack reaction is problematic, leading to a low isolated yield.

A3: The work-up step, which involves the hydrolysis of the iminium intermediate, is crucial for obtaining the final aldehyde.

  • Incomplete Hydrolysis: After the reaction is complete, the mixture should be quenched by pouring it onto ice water. The hydrolysis of the iminium salt can be slow. Stirring the aqueous mixture for a period of time, sometimes with gentle heating, can ensure complete conversion to the aldehyde.

  • pH Adjustment: The pH of the aqueous solution should be carefully adjusted with a base (e.g., NaOH, NaHCO₃) to neutralize the acidic reaction mixture. The final product may be sensitive to extreme pH, so careful adjustment to a neutral or slightly basic pH is recommended before extraction.

  • Extraction: Use an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). If emulsions form, the addition of brine can help to break them.

Vilsmeier-Haack_Troubleshooting Low_Yield Low Yield of Aldehyde Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Workup_Issues Work-up Issues Low_Yield->Workup_Issues Increase_Reagent Increase_Reagent Incomplete_Reaction->Increase_Reagent Solution: Increase Vilsmeier Reagent Increase_Temp_Time Increase_Temp_Time Incomplete_Reaction->Increase_Temp_Time Solution: Increase Temp/Time Anhydrous_Conditions Anhydrous_Conditions Incomplete_Reaction->Anhydrous_Conditions Solution: Ensure Anhydrous Conditions Control_Temp Control_Temp Side_Reactions->Control_Temp Solution: Control Temperature Optimize_Stoichiometry Optimize_Stoichiometry Side_Reactions->Optimize_Stoichiometry Solution: Optimize Stoichiometry Ensure_Hydrolysis Ensure_Hydrolysis Workup_Issues->Ensure_Hydrolysis Solution: Ensure Complete Hydrolysis Optimize_pH Optimize_pH Workup_Issues->Optimize_pH Solution: Optimize pH during Work-up Proper_Extraction Proper_Extraction Workup_Issues->Proper_Extraction Solution: Proper Extraction Technique

Caption: Troubleshooting logic for low yield in the Vilsmeier-Haack reaction.

Experimental Protocols

The following are generalized protocols that should be optimized for the specific substrate and scale of the reaction.

Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-5-methylpyridine
  • Reaction Setup: In a flame-dried Schlenk tube, combine 2-chloro-5-methylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/H₂O 4:1, 5 mL).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).

  • Reaction: Heat the mixture at the desired temperature (e.g., 100 °C) with stirring until the starting material is consumed as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Vilsmeier-Haack Formylation of 2-Chloro-5-methyl-6-phenylpyridine
  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked flask under an inert atmosphere, cool anhydrous DMF (3.0 equiv.) to 0 °C. Add POCl₃ (1.5 equiv.) dropwise with vigorous stirring, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at 0 °C.

  • Substrate Addition: Dissolve 2-chloro-5-methyl-6-phenylpyridine (1.0 equiv.) in a minimal amount of anhydrous DMF or a co-solvent (e.g., DCE) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 80 °C) until the reaction is complete by TLC monitoring.

  • Work-up: Cool the reaction to room temperature and carefully pour it onto crushed ice. Stir until the hydrolysis is complete. Neutralize the solution with aqueous NaOH or NaHCO₃.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or crystallization.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • BenchChem. (2025). Optimization of Vilsmeier-Haack reaction parameters.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for 2-(4-Chlorophenyl)-5-methylpyridine.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for 2-(4-Chlorophenyl)-5-methylpyridine.
  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • Chem-Station. (2014). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Koval, V. V., et al. (2017). Synthesis of new 2-chloro-4,6-dimethylnicotinonitriles. RSC Advances, 7(50), 31481-31489.
  • Zhang, J., et al. (2011). A facile synthesis of pyrimidin-4(3H)-ones via Vilsmeier reagent. Tetrahedron Letters, 52(38), 4901-4904.

Sources

Technical Support Center: Synthesis of 2-Chloro-5-methyl-6-phenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Chloro-5-methyl-6-phenylnicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic aldehyde. We will explore the most common synthetic challenges, provide evidence-based solutions, and offer detailed protocols to enhance your experimental success. Our approach is grounded in mechanistic understanding to empower you to not just follow a recipe, but to troubleshoot effectively.

Recommended Synthetic Pathway: The Vilsmeier-Haack Approach

The synthesis of 2-Chloro-5-methyl-6-phenylnicotinaldehyde is most reliably achieved through a Vilsmeier-Haack cyclization-formylation reaction. This method involves the reaction of a suitable enamide precursor with a Vilsmeier reagent (typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)). This pathway offers high convergence and good control over the final substitution pattern.[1]

The overall transformation is depicted below:

G cluster_0 Step 1: Enamide Formation cluster_1 Step 2: Cyclization Precursor cluster_2 Step 3: Vilsmeier-Haack Reaction ketone Phenylpropan-2-one enaminone 3-(Dimethylamino)-1-phenylbut-2-en-1-one ketone->enaminone Condensation dmf_dma DMF-DMA dmf_dma->enaminone cyanoacetamide 2-Cyanoacetamide enamide_precursor Enamide Precursor cyanoacetamide->enamide_precursor vilsmeier Vilsmeier Reagent (POCl₃ + DMF) enaminone_ref Enaminone iminium_intermediate Iminium Salt Intermediate vilsmeier->iminium_intermediate product 2-Chloro-5-methyl-6-phenylnicotinaldehyde iminium_intermediate->product Aqueous Work-up enamide_precursor_ref Enamide Precursor

Caption: Overall synthetic scheme via the Vilsmeier-Haack reaction.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Section 1: Low Reaction Yield

Question: My final yield of 2-Chloro-5-methyl-6-phenylnicotinaldehyde is consistently low (<30%). What are the likely causes and how can I improve it?

Answer: Low yield in a Vilsmeier-Haack reaction is a common issue that can typically be traced back to one of three areas: the Vilsmeier reagent itself, the reactivity of the enamide substrate, or the reaction conditions.

Potential Root Causes & Solutions:

  • Deactivated Vilsmeier Reagent:

    • Causality: The Vilsmeier reagent, a chloroiminium ion, is a highly reactive electrophile.[2][3] It is extremely sensitive to moisture, which will rapidly quench it to inactive byproducts.

    • Solution:

      • Ensure all glassware is rigorously flame-dried or oven-dried (>120°C) and cooled under an inert atmosphere (Nitrogen or Argon).

      • Use anhydrous DMF. If the solvent is from a previously opened bottle, consider using a fresh, sealed bottle or drying it over molecular sieves.

      • Use fresh, high-purity POCl₃. This reagent can degrade upon storage, especially if exposed to atmospheric moisture.

  • Incorrect Stoichiometry of Vilsmeier Reagent:

    • Causality: The stoichiometry of POCl₃ to DMF is critical for forming the active reagent. More importantly, the molar equivalents of the formed reagent relative to your enamide substrate dictate the reaction pathway. Insufficient reagent leads to an incomplete reaction, while a large excess can promote side reactions, such as the formation of non-aldehyde chloropyridines.[1]

    • Solution:

      • Carefully control the stoichiometry. Studies have shown that both selectivity and yield are highly dependent on the reagent concentration.[1] Systematically screen the molar equivalents of the Vilsmeier reagent (e.g., from 3 to 7 equivalents) to find the optimal balance for your specific substrate.

Molar Equivalents of Vilsmeier ReagentPredominant Product TypeTypical Yield Range (%)Reference
3-4 equivIncomplete reaction / Mixture20-40%[1]
5-6 equivChloronicotinaldehyde (Target) 60-85% [1]
>7 equivChloropyridines (Side Product)Variable[1]
  • Suboptimal Reaction Temperature:

    • Causality: The initial formation of the Vilsmeier reagent is exothermic and should be controlled at a low temperature (0°C). The subsequent reaction with the enamide requires thermal energy to proceed at a reasonable rate, but excessive heat can lead to decomposition and byproduct formation.

    • Solution:

      • Reagent Formation: Add POCl₃ dropwise to anhydrous DMF at 0°C with vigorous stirring.

      • Reaction with Substrate: After forming the reagent, add your enamide solution. Allow the reaction to warm to room temperature and then heat to a controlled temperature, typically between 60-80°C. Monitor the reaction progress by TLC or LC-MS to determine the optimal heating time and temperature.

Section 2: Impurity Profile Issues

Question: My crude product shows multiple spots on TLC, and the NMR is complex. What are the common impurities and how can I avoid them?

Answer: The presence of multiple impurities points towards side reactions or incomplete conversion. The most common impurity is the corresponding 2,3-dichloropyridine, which lacks the desired aldehyde group.

Potential Root Causes & Solutions:

  • Formation of 2,3-Dichloropyridine Side Product:

    • Causality: This is a known side reaction in the Vilsmeier-Haack synthesis of chloronicotinaldehydes.[1] A large excess of the Vilsmeier reagent can promote a secondary reaction where the formyl group is replaced by a chlorine atom.

    • Solution:

      • As detailed in the "Low Yield" section, optimize the stoichiometry of the Vilsmeier reagent. Using around 5-6 molar equivalents is often the sweet spot to maximize aldehyde formation while minimizing this side product.[1]

  • Unreacted Starting Material:

    • Causality: This indicates an incomplete reaction. The root cause could be insufficient reaction time, too low a temperature, or a deactivated Vilsmeier reagent.

    • Solution:

      • Monitor the reaction closely using an appropriate analytical technique (TLC is often sufficient). Stain with a permanganate dip to visualize the aldehyde product.

      • Ensure the reaction is heated for an adequate duration. If the reaction stalls, a small, additional charge of freshly prepared Vilsmeier reagent could be considered, but be mindful of the risk of side product formation.

  • Hydrolysis of the 2-Chloro Group:

    • Causality: The 2-chloro substituent on the pyridine ring can be susceptible to nucleophilic substitution, particularly hydrolysis to a 2-hydroxypyridine (pyridone) derivative, especially under non-neutral pH conditions during work-up.

    • Solution:

      • Perform the aqueous work-up under controlled temperature (0-5°C).

      • Neutralize the reaction mixture carefully. A buffered solution or a weak base like sodium bicarbonate is preferable to strong bases like NaOH to avoid overly basic conditions.

Frequently Asked Questions (FAQs)

Q1: Is there an alternative synthetic route if the Vilsmeier-Haack reaction fails?

Yes, a viable alternative is the reduction of the corresponding nitrile, 2-Chloro-5-methyl-6-phenylnicotinonitrile. This is a two-step approach:

  • Synthesis of the Nitrile: The nicotinonitrile precursor can be synthesized through various multi-component reactions, often involving the condensation of a chalcone or enaminone with malononitrile in the presence of a base like ammonium acetate.[4][5]

  • Reduction to the Aldehyde: The nitrile can then be selectively reduced to the aldehyde. A highly effective method is the use of Raney Nickel in aqueous formic acid.[6][7] Another common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78°C) to prevent over-reduction to the amine.[8]

Q2: How should I best purify the final product?

Purification is typically achieved by flash column chromatography on silica gel.

  • Solvent System: A non-polar/polar gradient system, such as Hexanes/Ethyl Acetate, is generally effective. Start with a low polarity (e.g., 98:2 Hexanes:EtOAc) and gradually increase the polarity.

  • TLC Analysis: Use the same solvent system for TLC to identify the Rf of the product and impurities before running the column. The aldehyde product is typically UV-active and will stain with potassium permanganate.

  • Stability Note: Aldehydes can sometimes be sensitive to acidic silica gel. If you observe degradation on the column, you can use silica gel that has been pre-treated with a small amount of triethylamine (~1% v/v in the eluent) to neutralize active sites.

Q3: How should I store 2-Chloro-5-methyl-6-phenylnicotinaldehyde to ensure its stability?

Aldehydes are prone to oxidation to the corresponding carboxylic acid upon exposure to air. To ensure long-term stability:

  • Store the compound as a solid.

  • Keep it in a tightly sealed vial.

  • Store in a cool, dark place (refrigerator or freezer).

  • For maximum stability, store under an inert atmosphere (e.g., in a desiccator backfilled with argon or nitrogen).

Experimental Protocols

Protocol 1: Synthesis of Enamide Precursor

This protocol is a general procedure and may require optimization for specific substrates.

  • To a solution of the appropriate β-keto ester or ketone (1.0 equiv) in toluene (approx. 0.5 M), add 2-cyanoacetamide (1.1 equiv) and piperidine (0.1 equiv).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-8 hours, or until water evolution ceases.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates upon cooling. Collect the solid by filtration, wash with cold toluene or hexanes, and dry under vacuum to yield the enamide precursor. If no solid forms, concentrate the solvent and purify by recrystallization or column chromatography.

Protocol 2: Vilsmeier-Haack Synthesis of 2-Chloro-5-methyl-6-phenylnicotinaldehyde

Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • To a flame-dried, three-necked flask equipped with a stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (10 equiv).

  • Cool the flask to 0°C in an ice bath.

  • Add POCl₃ (5.5 equiv) dropwise via the dropping funnel over 30 minutes. Ensure the internal temperature remains below 10°C. A thick, white precipitate of the Vilsmeier reagent may form.

  • Stir the mixture at 0°C for an additional 30 minutes after the addition is complete.

  • Add a solution of the enamide precursor (1.0 equiv) in anhydrous DMF dropwise to the Vilsmeier reagent.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 75°C and stir for 4-6 hours.

  • Monitor the reaction by TLC (Hexanes/EtOAc system).

  • Upon completion, cool the reaction mixture to 0°C and very slowly quench by pouring it onto crushed ice with vigorous stirring.

  • Carefully neutralize the mixture to pH 7-8 with a saturated aqueous solution of sodium bicarbonate or sodium acetate.[9]

  • Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Troubleshooting Workflow Diagram

G start Experiment Complete check_yield Analyze Yield & Purity (TLC/LCMS/NMR) start->check_yield success High Yield & Purity Proceed to Next Step check_yield->success Is yield >70% and purity >95%? [Yes] low_yield_node Problem: Low Yield check_yield->low_yield_node [No] impurity_node Problem: High Impurity check_yield->impurity_node [No] cause1 Check Reagent Quality & Stoichiometry - Use anhydrous solvents? - Fresh POCl3? - Optimized Vilsmeier equivalents (5-6 eq)? low_yield_node->cause1 cause2 Review Reaction Conditions - Reagent formation at 0°C? - Reaction heated to 60-80°C? - Sufficient reaction time? low_yield_node->cause2 cause3 Identify Main Impurity - Dichloropyridine side product? - Unreacted starting material? impurity_node->cause3 solution3a Solution: Reduce Vilsmeier equivalents to 5-6 eq. cause3->solution3a Dichloropyridine solution3b Solution: Increase reaction time/temp or check reagent activity. cause3->solution3b Starting Material

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • van Es, T., & Staskun, B. (1971). Benzenesulfonamide, 4-formyl-. Organic Syntheses, 51, 20. [Link]

  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. South African Journal of Chemistry, 61, 144-156. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Journal of Physics: Conference Series, 1795, 012022. [Link]

  • Backeberg, O. G., & Staskun, B. (1962). A Novel Reduction of Nitriles to Aldehydes. Journal of the Chemical Society, 3961-3963. [Link]

  • Wikipedia contributors. (2023). Nitrile reduction. Wikipedia. [Link]

  • Reddy, B. V. S., et al. (2007). A Simple, Modular Synthesis of Substituted Pyridines. The Journal of Organic Chemistry. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Ramesh, C., et al. (2006). Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction. Tetrahedron, 62(45), 10668-10673. [Link]

  • Pinto, A., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. RSC Advances. [Link]

  • Pinto, A., et al. (2018). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • NRO-Chemistry. (2021). Vilsmeier-Haack Reaction. YouTube. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Substituted Nicotinaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted nicotinaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of preparing these valuable chemical intermediates. Nicotinaldehyde derivatives are crucial building blocks in the pharmaceutical and agrochemical industries, but their synthesis is often plagued by side reactions that can significantly impact yield and purity.

This document moves beyond standard protocols to provide in-depth, field-proven insights into why these side reactions occur and, more importantly, how to control them. We will explore the mechanistic underpinnings of common synthetic challenges and offer practical, step-by-step guidance to help you optimize your experimental outcomes.

Structure of This Guide

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, organized by the synthetic methodology. Each section provides a detailed explanation of the potential side reactions, followed by actionable solutions and preventative measures.

Section 1: Reduction of Nicotinic Acid Derivatives

The reduction of nicotinic acid derivatives (esters, amides, or the acid itself) to the corresponding aldehyde is a common synthetic route. However, the aldehyde is an intermediate oxidation state, making it susceptible to both under- and over-reduction.

FAQ 1: I'm getting low yields of my desired nicotinaldehyde and isolating the corresponding benzyl alcohol instead. What's causing this over-reduction?

Answer: This is a classic challenge in aldehyde synthesis. The over-reduction of the aldehyde to the primary alcohol occurs when the reducing agent is too reactive or when the reaction conditions are not carefully controlled. The initially formed aldehyde is often more reactive than the starting ester or carboxylic acid, leading to a second reduction.[1]

Causality: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are highly reactive and can readily reduce both the starting material and the intermediate aldehyde.[2] The mechanism involves the delivery of a hydride ion to the carbonyl carbon. After the first reduction to the aldehyde, a second hydride addition leads to the alcohol.[3]

Troubleshooting & Solutions:

  • Choice of Reducing Agent: Switch to a milder or more sterically hindered reducing agent that is less likely to react with the intermediate aldehyde. Diisobutylaluminum hydride (DIBAL-H) is a common choice for the partial reduction of esters to aldehydes. It forms a stable tetrahedral intermediate that is less prone to further reduction at low temperatures.[4]

  • Temperature Control: Perform the reaction at low temperatures (typically -78 °C) to help stabilize the intermediate and prevent over-reduction.[4] At higher temperatures, the intermediate is more likely to break down and react further.

  • Stoichiometry: Use a precise stoichiometry of the reducing agent (often 1.0 to 1.2 equivalents for esters) to avoid an excess that could lead to over-reduction.

  • Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further reduction of the product.[5]

FAQ 2: My reaction is producing a significant amount of a dihydropyridine derivative. How can I prevent the reduction of the pyridine ring?

Answer: The reduction of the electron-deficient pyridine ring to a dihydropyridine is a known side reaction, particularly when using powerful reducing agents.[6]

Causality: The pyridine ring is susceptible to nucleophilic attack, including by hydride ions. This is especially true when the nitrogen is protonated or coordinated to a Lewis acid, which increases the ring's electrophilicity. The resulting dihydropyridine is often unstable and may undergo further reactions.

Troubleshooting & Solutions:

  • Protecting Groups: While less common for this specific issue, in some contexts, protecting the pyridine nitrogen can modulate its reactivity.

  • pH Control: Maintaining a neutral or slightly basic pH can reduce the electrophilicity of the pyridine ring by preventing protonation of the nitrogen.

  • Chemoselective Reagents: Employ reducing agents that are more selective for the carbonyl group over the aromatic ring. Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) has been shown to be effective in certain chelation-controlled reductions.[7]

Section 2: Hydrogenation of 3-Cyanopyridine

The catalytic hydrogenation of 3-cyanopyridine is an attractive route to nicotinaldehyde. However, the reaction can be complicated by hydrolysis of the nitrile group and over-reduction.

FAQ 3: I'm observing the formation of nicotinamide and nicotinic acid as byproducts in my hydrogenation reaction. What is causing this hydrolysis?

Answer: The hydrolysis of the nitrile group to the corresponding amide (nicotinamide) and subsequently to the carboxylic acid (nicotinic acid) is a common side reaction, especially when the reaction is conducted in the presence of water under acidic or basic conditions.[8][9][10][11]

Causality: The mechanism involves the nucleophilic attack of water on the carbon of the nitrile group. This process is catalyzed by both acid (which protonates the nitrogen, making the carbon more electrophilic) and base (where hydroxide is the nucleophile). The initially formed imidic acid tautomerizes to the amide. Further hydrolysis of the amide yields the carboxylic acid.[8][9]

Troubleshooting & Solutions:

  • Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.

  • pH Control: The rate of hydrolysis is highly dependent on pH. Running the reaction under neutral or near-neutral conditions, if possible, can minimize this side reaction. The use of a buffered system can be beneficial.

  • Reaction Time and Temperature: Elevated temperatures and prolonged reaction times can promote hydrolysis. Monitor the reaction closely and stop it once the starting material is consumed.

  • Catalyst Choice: While the primary role of the catalyst is hydrogenation, its surface properties can sometimes influence side reactions. Ensure the catalyst is of high quality and has not been contaminated.

Protocol: Catalytic Hydrogenation of 3-Cyanopyridine
  • In a stirring autoclave, combine 3-cyanopyridine (1.0 eq.), water, and acetic acid.

  • Add moist Raney-nickel catalyst (approximately 60% Ni content) in water to the mixture.

  • Hydrogenate the mixture under a constant hydrogen pressure (e.g., 1 bar).

  • Monitor the reaction progress by TLC or LC-MS. The typical reaction time is 3-6 hours.

  • After the reaction is complete, filter off the catalyst. The resulting aqueous solution of nicotinaldehyde can be used directly or extracted.

Section 3: Formylation of Pyridines (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic rings. However, the electron-deficient nature of the pyridine ring makes it a challenging substrate for this reaction.[12]

FAQ 4: My Vilsmeier-Haack reaction on a substituted pyridine is giving very low yields or failing completely. Why is this, and what can I do?

Answer: The classical Vilsmeier-Haack reaction often fails with pyridines because the electron-withdrawing nitrogen atom deactivates the ring towards electrophilic substitution.[13] The Vilsmeier reagent, a chloroiminium salt, is a relatively weak electrophile and requires an electron-rich aromatic system to react efficiently.[2]

Causality: The nitrogen atom in the pyridine ring reduces the electron density at the carbon atoms, making them less nucleophilic and thus less reactive towards the electrophilic Vilsmeier reagent.

Troubleshooting & Solutions:

  • Substrate Activation: The presence of electron-donating groups on the pyridine ring can increase its reactivity and improve the yield of the Vilsmeier-Haack reaction.

  • Alternative Formylation Methods: For electron-deficient pyridines, alternative methods are often necessary. One successful approach involves a multi-step, one-pot strategy that proceeds through a streptocyanine intermediate. This method overcomes the limitations of the traditional Vilsmeier-Haack reaction.

  • Ortho-Litiation Followed by Formylation: For certain substituted pyridines, ortho-lithiation using a strong base like lithium diisopropylamide (LDA) followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) can be an effective strategy.[12]

Visualization of Vilsmeier-Haack Reaction on Pyridine

Vilsmeier_Haack_Pyridine Pyridine Pyridine (Electron-Deficient) NoReaction Low to No Reaction Pyridine->NoReaction Poor Nucleophilicity Vilsmeier Vilsmeier Reagent (Weak Electrophile) Vilsmeier->NoReaction

Caption: The electron-deficient nature of pyridine hinders the classical Vilsmeier-Haack reaction.

Section 4: Oxidation of Substituted Hydroxymethylpyridines

The oxidation of a primary alcohol, such as a hydroxymethylpyridine, to the corresponding aldehyde is a fundamental transformation. The primary challenge is preventing over-oxidation to the carboxylic acid.

FAQ 5: I'm trying to oxidize a hydroxymethylpyridine to the nicotinaldehyde, but I'm getting the nicotinic acid as a major byproduct. How can I achieve selective oxidation?

Answer: Over-oxidation to the carboxylic acid is a common problem when using strong, non-selective oxidizing agents like potassium permanganate or chromic acid. To stop the reaction at the aldehyde stage, you need to use a milder, more controlled oxidation method.

Causality: The intermediate aldehyde can be further oxidized to the carboxylic acid under the reaction conditions. This is particularly problematic in aqueous media where hydrate formation can facilitate over-oxidation.

Troubleshooting & Solutions:

  • Swern Oxidation: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). It is a very mild and efficient method for oxidizing primary alcohols to aldehydes with minimal over-oxidation.[14] The volatile byproducts are also easily removed.

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes at room temperature.[15][16][17] It is known for its high chemoselectivity and tolerance of sensitive functional groups.

Protocol: Dess-Martin Oxidation of a Hydroxymethylpyridine
  • Dissolve the hydroxymethylpyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add Dess-Martin Periodinane (1.1-1.5 eq.) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Selective Oxidation

Selective_Oxidation Start Hydroxymethylpyridine Aldehyde Nicotinaldehyde (Desired Product) Start->Aldehyde Mild Oxidant (e.g., DMP, Swern) Acid Nicotinic Acid (Over-oxidation) Start->Acid Strong Oxidant (e.g., KMnO4) Aldehyde->Acid Strong Oxidant

Caption: Choice of oxidizing agent is critical for selective synthesis of nicotinaldehyde.

Comparative Data Summary

Synthetic Route Common Side Reactions Typical Yield Range Key Control Parameters
Reduction of Nicotinic Acid Esters Over-reduction to alcohol, dihydropyridine formation40-80%Reducing agent choice, low temperature, stoichiometry
Hydrogenation of 3-Cyanopyridine Nitrile hydrolysis (amide, acid), over-reduction to amine70-95%pH control, anhydrous conditions, reaction time
Vilsmeier-Haack Formylation Low to no reaction, polymerizationHighly variable (often <30% for deactivated pyridines)Substrate electronics, alternative methods required
Oxidation of Hydroxymethylpyridines Over-oxidation to carboxylic acid80-95%Choice of mild oxidizing agent (DMP, Swern)

References

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, October 30). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). Organic Chemistry II: 21.5. Hydrolysis of nitriles. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: (How to Improve) Yield. Retrieved from [Link]

  • ACS Publications. (2011). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism for formylation of pyridine ring. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link]

  • Grokipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • ACS Publications. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2023). Efficient Synthesis of Nicotinaldehyde-based Crystalline Organic Derivatives: Comparative Analysis between Experimental and DFT Study. Retrieved from [Link]

  • Reddit. (2018, February 11). Common ways to lose product and reduce yield? [Online forum post]. Reddit. Retrieved from [Link]

  • YouTube. (2021, June 9). Swern Oxidation - Organic Chemistry, Reaction Mechanism. Retrieved from [Link]

  • HETEROCYCLES. (2011). Synthesis of Substituted 2-Bromopyridine Aldehydes. 83(9), 1989-2000. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Google Patents. (1996). Process for the preparation of aqueous nicotinaldehyde. (U.S. Patent No. 5,484,918). U.S. Patent and Trademark Office.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of 1,4-dihydropyridine and polyhydroquinoline derivatives via Hantzsch reaction using nicotinic acid as a green and reusable catalyst. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved from [Link]

  • YouTube. (2014, April 29). NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2020). Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. Cancers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Pyridinebutanenitrile, γ-oxo-. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 500-22-1| Chemical Name : 3-Pyridinecarboxaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. Journal of Organic Chemistry. Retrieved from [Link]

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Technical Support Center: Purification of 2-Chloro-5-methyl-6-phenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 2-Chloro-5-methyl-6-phenylnicotinaldehyde. This molecule, a key intermediate in pharmaceutical synthesis, is commonly prepared via the Vilsmeier-Haack reaction.[1][2] While powerful, this synthetic route often introduces a variety of impurities that can complicate downstream applications. Achieving high purity (>99.5%) is critical for ensuring reproducibility in drug development and meeting stringent regulatory standards.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed for researchers and process chemists. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and solve purification challenges effectively.

Section 1: Understanding the Source of Impurities

A robust purification strategy begins with a clear understanding of what you need to remove. The impurities in a crude sample of 2-Chloro-5-methyl-6-phenylnicotinaldehyde are intrinsically linked to its synthesis.

FAQ: What are the most common impurities I should expect after synthesizing 2-Chloro-5-methyl-6-phenylnicotinaldehyde via the Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction formylates an electron-rich precursor using a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃).[3][4] The subsequent workup and potential degradation pathways introduce several classes of impurities.

Table 1: Common Impurities and Their Origins

Impurity ClassSpecific ExamplesOrigin and Rationale
Reagent-Based Residual DMF, Phosphorus ByproductsDMF is often used as both a reagent and a solvent and can be difficult to remove completely without a thorough aqueous wash. POCl₃ hydrolysis generates phosphoric acid and HCl, which must be neutralized and removed.
Starting Material Unreacted Enamide PrecursorIncomplete reaction conversion is a common source of contamination. The precursor's polarity is often very close to the product, making separation challenging.
Reaction-Based Chloropyridines, Over-chlorinated SpeciesIf the Vilsmeier reagent concentration or temperature is not carefully controlled, side reactions can occur, leading to the formation of undesired chlorinated species instead of the target aldehyde.[1]
Hydrolysis-Related Iminium Salt IntermediateThe reaction's final step is the hydrolysis of an iminium salt to form the aldehyde.[5] Incomplete or inefficient hydrolysis can leave residual salt, which is highly polar.
Degradation-Based 2-Chloro-5-methyl-6-phenylnicotinic acidAldehydes are susceptible to air oxidation, especially under non-neutral pH or in the presence of trace metals. This forms the corresponding carboxylic acid, which can complicate purification.
Section 2: Initial Workup & Crude Purification

An effective initial workup is the most critical step for removing bulk, highly dissimilar impurities, which will significantly reduce the burden on subsequent chromatographic and crystallization steps.

FAQ: My reaction is complete. What is the best procedure for the initial aqueous workup?

The goal of the workup is to hydrolyze the intermediate iminium salt, quench any remaining reactive reagents (like POCl₃), and remove highly polar, water-soluble impurities like DMF and inorganic salts.

Experimental Protocol: Optimized Aqueous Workup
  • Quenching: Slowly and carefully pour the cooled reaction mixture onto crushed ice or into a vigorously stirred ice-water slurry. The Vilsmeier reaction is exothermic, and this controls the temperature during the quenching and hydrolysis phase.

  • Neutralization: Once the initial exotherm has subsided, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH of the aqueous layer is between 7.5 and 8.5. This neutralizes acidic byproducts. Causality Note: Avoid using strong bases like NaOH, as high pH can promote side reactions or degradation of the aldehyde product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane, 3x volumes of the initial reaction).

  • Washing: Wash the combined organic layers sequentially with:

    • Deionized Water (2x) to remove residual DMF.

    • Saturated aqueous Sodium Chloride (Brine) (1x) to break any emulsions and remove bulk water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Section 3: Troubleshooting Column Chromatography

Column chromatography is the workhorse for separating the target aldehyde from closely related organic impurities. Success hinges on proper method development.

FAQ: My compound is streaking on the TLC plate. How do I choose and optimize the right solvent system for column chromatography?

Streaking or tailing on a Thin-Layer Chromatography (TLC) plate is a classic indicator of an interaction between your compound and the stationary phase (typically silica gel, which is acidic) or the presence of highly polar impurities.

Workflow for Chromatography Optimization

G start Start: Crude Product tlc Run TLC in Hex/EtOAc (e.g., 4:1) start->tlc eval_rf Evaluate Rf Is it between 0.2-0.4? tlc->eval_rf streak Is there streaking? eval_rf->streak No adjust_polarity Adjust Polarity (More EtOAc for lower Rf, more Hex for higher Rf) eval_rf->adjust_polarity Yes add_modifier Add Modifier to Eluent (0.5% Triethylamine for basic spots, 0.5% Acetic Acid for acidic spots) streak->add_modifier Yes poor_sep Poor Separation of Spots? streak->poor_sep No adjust_polarity->tlc add_modifier->tlc run_column Run Column with Optimized Eluent poor_sep->run_column No change_solvent Change Solvent System (e.g., DCM/Methanol or Toluene/Acetone) poor_sep->change_solvent Yes change_solvent->tlc

Caption: Decision workflow for chromatography optimization.

Table 2: Suggested Solvent Systems for Column Chromatography

Solvent SystemPolarityBest For SeparatingNotes
Hexane / Ethyl AcetateLow to MediumGeneral purpose; good for separating non-polar to moderately polar compounds.Excellent starting point. A 4:1 to 1:1 ratio is often effective.
Dichloromethane / MethanolMedium to HighMore polar impurities, including the nicotinic acid byproduct.Use a small percentage of methanol (1-5%) initially as it is a very strong eluent.
Toluene / AcetoneMediumCompounds with aromatic rings where pi-pi stacking interactions can be exploited for better separation.Can sometimes provide unique selectivity compared to standard systems.
Section 4: Achieving High Purity via Recrystallization

For pharmaceutical applications, chromatography alone is often insufficient. Recrystallization is the ultimate step for removing trace impurities and obtaining a highly ordered, stable crystalline solid.

FAQ: Column chromatography gave me >95% purity, but I need >99.5%. How do I effectively recrystallize the product?

The key is finding a solvent system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities remain soluble at all temperatures.

Experimental Protocol: Recrystallization Solvent Screening
  • Preparation: Place a small amount (~20-30 mg) of your purified material into several different test tubes.

  • Single Solvent Screening: To each tube, add a different solvent (see Table 3) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is too good and unsuitable for single-solvent recrystallization.

  • Hot Dissolution: If the solid is poorly soluble at room temperature, heat the mixture gently (e.g., in a warm water bath). Continue adding the solvent dropwise until the solid fully dissolves.

  • Cooling: Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation. An ideal solvent will produce a high yield of crystals upon cooling.

  • Binary Solvent Systems: If no single solvent is ideal, try a binary system. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble) at an elevated temperature. Then, add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then cool slowly.

Table 3: Recommended Solvents for Recrystallization Screening

Solvent ClassSingle SolventsPotential Binary Systems
Alcohols Ethanol, IsopropanolIsopropanol / Water
Esters Ethyl AcetateEthyl Acetate / Hexane
Ketones AcetoneAcetone / Heptane
Aromatics TolueneToluene / Hexane
Ethers Methyl tert-butyl ether (MTBE)Dichloromethane / Pentane
Troubleshooting: My product is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to separate as a liquid instead of a solid.

  • Solution 1 (Slow Cooling): Ensure the solution cools as slowly as possible. Insulate the flask to prevent rapid temperature drops.

  • Solution 2 (Change Solvent): The boiling point of your chosen solvent may be too high. Switch to a lower-boiling solvent system.

  • Solution 3 (Dilute): The concentration of your product is likely too high. Add more solvent to the heated solution before cooling.

  • Solution 4 (Seeding): If you have a single pure crystal, add it to the cooled solution to initiate nucleation.

Section 5: Purity Analysis and Compound Stability

Final confirmation of purity and proper storage are essential to ensure the integrity of your material.

FAQ: How do I confirm the purity of my final product, and how should I store it?
  • Purity Confirmation:

    • HPLC/UPLC: This is the gold standard for quantitative purity analysis.[6][7] A reverse-phase C18 column with a mobile phase like acetonitrile and water is a good starting point. The absence of impurity peaks confirms high purity.

    • ¹H NMR: Nuclear Magnetic Resonance spectroscopy can confirm the structure and identify any proton-containing impurities. Integration of impurity peaks relative to product peaks can provide a semi-quantitative purity assessment.

    • GC-MS: Gas Chromatography-Mass Spectrometry can be used to identify and quantify volatile impurities, including residual solvents.[8]

  • Stability and Storage:

    • Aldehydes are prone to oxidation. To prevent the formation of the corresponding carboxylic acid, store the final product in an amber vial to protect it from light.

    • For long-term storage, flush the vial with an inert gas like argon or nitrogen to displace air and store it in a freezer (-20 °C).

References
  • Vilsmeier-Haack Reaction - Chemistry Steps. Chemistry Steps. [Link]

  • Ramesh, C., et al. (2006). Facile and Selective Synthesis of Chloronicotinaldehydes by the Vilsmeier Reaction. Tetrahedron, 62(43), 10190-10196. [Link]

  • Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Chemistry, 2(3), 88-103. [Link]

  • The Organic Chemistry Tutor. (2021). Vilsmeier-Haack Reaction. YouTube. [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Google Patents. (2015). CN104478795A - Preparation method of 2-chloro nicotinaldehyde.
  • SIELC Technologies. (n.d.). Separation of 2-Chloro-5-methylphenol on Newcrom R1 HPLC column. [Link]

  • PrepChem.com. (n.d.). The preparation Of 2-chloro-5-methylnicotinic acid. [Link]

  • Google Patents. (2007).
  • Google Patents. (1997). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • Google Patents. (1994).
  • PubChem. (n.d.). 2-Chloro-5-methylphenol. [Link]

  • Google Patents. (1992). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
  • Google Patents. (1986).
  • PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. [Link]

  • PubChem. (n.d.). 2-Chloro-5-methyl-1-cyclohexenecarbaldehyde. [Link]

  • Kim, H. Y., et al. (2018). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 34(3), 239-246. [Link]

  • NIST. (n.d.). 2-chloro-5-methylhexane. [Link]

  • Birudukota, S., et al. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Journal of Applied Pharmaceutical Science, 14(11), 196-207. [Link]

  • Google Patents. (2004). EP1031566B1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

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Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Halopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 2-halopyridines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to help you navigate the unique challenges presented by these substrates. This guide is structured in a question-and-answer format to directly address the issues you are most likely to encounter at the bench.

The "2-Pyridyl Problem": Why Are These Couplings Challenging?

The primary difficulty in using 2-halopyridines in cross-coupling reactions stems from the ability of the pyridine nitrogen to act as a ligand for the palladium catalyst. This coordination can sequester the active catalyst into a stable, off-cycle complex, effectively poisoning the reaction and leading to low or no product formation. This phenomenon is often referred to as the "2-pyridyl problem". Successful catalyst selection and reaction optimization are centered on mitigating this unwanted interaction.

2_Pyridyl_Problem cluster_desired Desired Catalytic Cycle cluster_undesired Undesired Deactivation Pathway Active_Catalyst Active Pd(0)L_n Catalyst Desired_Complex Oxidative Addition Complex Active_Catalyst->Desired_Complex Oxidative Addition Inactive_Complex Inactive Pd-N Complex (Catalyst Deactivation) Active_Catalyst->Inactive_Complex N-Coordination (The 2-Pyridyl Problem) Substrate 2-Halopyridine Products Coupled Product Desired_Complex->Products Transmetalation & Reductive Elimination

Caption: The "2-Pyridyl Problem": Desired vs. Undesired Pathways.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial catalyst and reaction design.

Q1: I'm planning a Suzuki-Miyaura coupling with a 2-chloropyridine. Where do I start with catalyst selection?

A: For an electron-deficient and less reactive electrophile like 2-chloropyridine, the oxidative addition step is often rate-limiting. Your primary goal is to use a catalyst system that is both highly active and sterically shielded to prevent deactivation by the pyridine nitrogen.

  • Ligands: Bulky, electron-rich biaryl phosphine ligands are the gold standard. Ligands like SPhos , XPhos , or RuPhos are excellent starting points.[1] They create a sterically hindered environment around the palladium center, which discourages coordination from the pyridine nitrogen and promotes the crucial oxidative addition step.

  • Palladium Source: Using a pre-formed palladium(II) precatalyst, such as an XPhos-Pd-G3 or SPhos-Pd-G4 palladacycle, is highly recommended. These precatalysts cleanly and efficiently generate the active Pd(0) species in situ, often leading to more reproducible results than using a simple source like Pd(OAc)₂.

  • Base: A moderately strong base is typically required. Aqueous potassium carbonate (K₂CO₃) is a robust and common choice.[2] If you encounter protodeboronation (loss of the boronic acid group), switching to anhydrous conditions with a base like potassium phosphate (K₃PO₄) can be beneficial.[3]

Q2: I need to perform a Buchwald-Hartwig amination on a 2-bromopyridine. What are the key parameters to consider?

A: The Buchwald-Hartwig amination of 2-halopyridines is a powerful transformation but requires careful selection of the base and ligand to be successful.

  • Ligands: As with Suzuki couplings, bulky, electron-rich ligands are critical. For aminations, ligands from the Josiphos family or biaryl phosphines like BrettPhos and RuPhos have shown excellent performance, particularly for challenging C-N bond formations.[4]

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for aminations. If your substrate is sensitive to such a strong base, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be screened, but this will likely demand a more active catalyst system and higher reaction temperatures.

  • Side Reactions: The primary side reaction to watch for is hydrodehalogenation, where the halogen is replaced by a hydrogen atom. This can often be suppressed by ensuring strictly anhydrous conditions and using a high-purity base.

Q3: For a Sonogashira coupling with a 2-iodopyridine, is a copper co-catalyst always necessary?

A: Not always, but it is the most traditional and reliable method. The general reactivity for halides in Sonogashira couplings is I > Br > Cl.

  • Traditional Conditions (Cu-catalyzed): The standard system uses a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in combination with a copper(I) salt, typically copper(I) iodide (CuI) . The copper co-catalyst facilitates the transmetalation step, allowing the reaction to proceed under mild conditions.[5]

  • Copper-Free Conditions: Concerns about the primary side reaction—homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen and the copper catalyst—have led to the development of copper-free protocols. These methods typically require more specialized, bulky phosphine ligands and may need higher temperatures, but they can provide cleaner reaction profiles in certain cases.[5]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial in both systems. It serves to deprotonate the terminal alkyne, forming the reactive copper or palladium acetylide, and to neutralize the hydrogen halide generated during the reaction.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Probable Cause(s) Recommended Solution(s)
Low to No Conversion 1. Catalyst Deactivation: The pyridine nitrogen is coordinating to the Pd center, forming an inactive complex. 2. Inefficient Oxidative Addition: Particularly with 2-chloropyridines, the C-Cl bond is difficult to break. 3. Poor Reagent Quality: The catalyst has degraded, or the solvent/base contains water or oxygen.1. Switch to a Bulkier Ligand: Use a sterically demanding ligand like XPhos, RuPhos, or tBu₃P to shield the palladium.[1] 2. Increase Temperature: Higher temperatures (80-110 °C) are often needed to drive the oxidative addition of chlorides. 3. Use a Precatalyst: Employ a well-defined palladacycle (e.g., G3 or G4 precatalysts) for reliable generation of the active Pd(0) species. 4. Ensure Inert Conditions: Thoroughly degas solvents and ensure the reaction is run under a positive pressure of argon or nitrogen.
Significant Protodeboronation (Suzuki Coupling) 1. Unstable Boronic Acid: 2-Pyridylboronic acids are particularly prone to this side reaction where the C-B bond is cleaved by water/base. 2. Excessively Aqueous/Basic Conditions: High concentrations of water and a strong base can accelerate the decomposition of the boronic acid.1. Use a Boronic Ester: Switch from the boronic acid to a more stable pinacol boronate ester (Bpin) or a trifluoroborate salt (BF₃K) . 2. Use Anhydrous Conditions: Employ a non-aqueous solvent system (e.g., dry dioxane or toluene) with a base like K₃PO₄.[3] 3. Control Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boron reagent, but avoid large excesses.
Hydrodehalogenation Side Product (Buchwald-Hartwig) 1. Slow Reductive Elimination: If the desired C-N bond formation is slow, competing pathways like β-hydride elimination or reaction with trace water can occur. 2. Base Impurities: Some sources of NaOtBu can contain moisture or NaOH, which can promote this side reaction.1. Ensure Anhydrous Conditions: Scrupulously dry all reagents, solvents, and glassware. 2. Use High-Purity Base: Use a freshly opened bottle of base or a sublimed grade. 3. Increase Amine Concentration: Using a slight excess of the amine coupling partner (1.2-1.5 equivalents) can favor the desired pathway.
Alkyne Homocoupling / Glaser Product (Sonogashira) 1. Presence of Oxygen: Molecular oxygen is a key promoter of the oxidative homocoupling of terminal alkynes. 2. High Copper Concentration: The copper(I) co-catalyst is directly involved in the Glaser coupling mechanism.1. Rigorous Degassing: Degas all solvents and the reaction mixture thoroughly with an inert gas (argon is preferred). Maintain a positive inert atmosphere throughout the reaction. 2. Reduce Copper Loading: Use the minimum effective amount of CuI (e.g., 5 mol%). 3. Slow Alkyne Addition: Add the terminal alkyne slowly via syringe pump to keep its instantaneous concentration low. 4. Consider Copper-Free Conditions: If the problem persists, explore a copper-free protocol.[5]

Catalyst Selection Workflow

The following flowchart provides a general decision-making process for selecting an initial set of conditions for cross-coupling with a 2-halopyridine.

Catalyst_Selection_Workflow start_node start_node decision_node decision_node process_node process_node end_node end_node start Start: 2-Halopyridine Substrate coupling_type Coupling Type? start->coupling_type suzuki Suzuki-Miyaura coupling_type->suzuki C-C (sp2-sp2) buchwald Buchwald-Hartwig coupling_type->buchwald C-N sonogashira Sonogashira coupling_type->sonogashira C-C (sp2-sp) halide_type_suzuki Halide? suzuki->halide_type_suzuki halide_type_buchwald Halide? buchwald->halide_type_buchwald halide_type_sonogashira Halide? sonogashira->halide_type_sonogashira suzuki_cl Ligand: SPhos / XPhos Base: K3PO4 Solvent: Dioxane Temp: 100-110°C halide_type_suzuki->suzuki_cl 2-Chloro suzuki_br Ligand: SPhos / Pd(dppf)Cl2 Base: K2CO3 (aq) Solvent: Dioxane/H2O Temp: 80-100°C halide_type_suzuki->suzuki_br 2-Bromo/Iodo buchwald_cl Ligand: BrettPhos / RuPhos Base: NaOtBu Solvent: Toluene Temp: 100-110°C halide_type_buchwald->buchwald_cl 2-Chloro buchwald_br Ligand: RuPhos / Josiphos Base: NaOtBu Solvent: Toluene Temp: 80-100°C halide_type_buchwald->buchwald_br 2-Bromo/Iodo sonogashira_br_i Catalyst: Pd(PPh3)4 + CuI Base: Et3N Solvent: THF or DMF Temp: RT-60°C halide_type_sonogashira->sonogashira_br_i 2-Bromo/Iodo

Caption: Decision workflow for initial catalyst system selection.

Detailed Experimental Protocols

The following are representative, robust protocols for common transformations. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid

This protocol is adapted from established procedures for Suzuki couplings.[2][6]

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine, phenylboronic acid, K₂CO₃, and PdCl₂(PPh₃)₂.

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloropyridine with Morpholine

This protocol uses a modern catalyst system for the challenging amination of a 2-chloropyridine.

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • RuPhos-Pd-G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (degassed)

Procedure:

  • Inside a glovebox, add 2-chloropyridine, RuPhos-Pd-G3 precatalyst, and NaOtBu to a dry reaction vial or flask equipped with a magnetic stir bar.

  • Seal the vessel, remove it from the glovebox, and add the degassed anhydrous toluene via syringe, followed by the morpholine.

  • Place the vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitor the reaction progress by GC-MS or LC-MS. The reaction is typically complete in 2-18 hours.

  • After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride.

  • Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium black and inorganic salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Benchchem. (n.d.). Optimization of reaction conditions for Suzuki coupling of 2-halopyridines.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

  • Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • Moodie, E. D. A., et al. (2019). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. ChemCatChem. [Link]

  • Ambler, B. R., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
  • Benchchem. (n.d.). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine.
  • Thompson, A. E., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3753–3756. [Link]

  • Gök, Y., et al. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 20(5), 8193-8206. [Link]

  • Clark, J. H., et al. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Organic Process Research & Development. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Baroliya, P. K., & Patel, K. D. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Inorganic and Nano-Metal Chemistry.
  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • Jones, C. P., et al. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry. [Link]

  • Fairlamb, I. J. S. (2006). Halide and pseudohalide effects in Pd-catalysed cross-coupling reactions. Chemical Society Reviews, 35(12), 1347-1357.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Pyridine-2-sulfonate Coupling Reactions.
  • Kapdi, A. R., & Prajapati, D. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1956-1972. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984-1987. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Weires, A. G., et al. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Organic Letters. [Link]

  • ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • ResearchGate. (2015). (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues.
  • Baroliya, P. K., & Patel, K. D. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Inorganic and Nano-Metal Chemistry.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
  • Reddit. (2012). Suzuki coupling help.
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
  • Royal Society of Chemistry. (2006).
  • Wikipedia. (n.d.). Suzuki reaction.
  • University of Rochester. (n.d.). Cross-Coupling Chemistry. [Link]

  • Liu, Y., et al. (2012). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 77(11), 5150–5155. [Link]

  • White Rose Research Online. (n.d.).
  • MDPI. (2024).
  • ResearchGate. (n.d.). Reactions of 2‐halopyridines to form 2‐alkyl pyridines.
  • ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.

Sources

Overcoming low yields in the preparation of phenylnicotinaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Phenylnicotinaldehyde Synthesis

Introduction: The Challenge of Phenylnicotinaldehydes

Phenylnicotinaldehydes are valuable heterocyclic scaffolds in medicinal chemistry and materials science. Their synthesis, most commonly achieved via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is often plagued by low yields. The inherent electronic properties of the pyridine ring, particularly when bearing an electron-withdrawing aldehyde group, present unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity, while the aldehyde functionality can be sensitive to certain reaction conditions. Furthermore, pyridine-based boronic acids are known for their instability and propensity for side reactions like protodeboronation.[1][2][3]

This guide provides a comprehensive troubleshooting framework for researchers encountering these issues. It is structured to help you diagnose problems systematically, optimize your reaction conditions, and ultimately improve the yield and purity of your target phenylnicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in the Suzuki-Miyaura synthesis of phenylnicotinaldehydes? A: The primary challenge often stems from the pyridine moiety itself. This is sometimes referred to as the "2-Pyridyl Problem" in broader cross-coupling literature.[1][3] Key contributing factors include:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, reducing its catalytic activity.

  • Boronic Acid Instability: Pyridine boronic acids are prone to decomposition, especially under harsh basic conditions or at elevated temperatures, leading to the formation of deborylated pyridine byproducts.[2]

  • Substrate Reactivity: The electron-deficient nature of the pyridine ring can make oxidative addition more difficult compared to electron-rich aryl halides.

Q2: Which reaction parameters are the most critical to optimize for this specific coupling? A: While all parameters are important, the choice of catalyst/ligand system, base, and solvent has the most significant impact on reaction outcomes.[4][5] A systematic screening of these three components is essential. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), can overcome many of the challenges associated with pyridine substrates.[2]

Q3: My starting materials are consumed, but I see a complex mixture of products. What's happening? A: This often points to competing side reactions. The most common culprits are:

  • Homocoupling: Your aryl halide or boronic acid coupling with themselves. This is often exacerbated by the presence of oxygen.

  • Protodeboronation: Your boronic acid reacting with trace water or acidic protons in the solvent to yield the corresponding unfunctionalized pyridine.

  • Aldehyde-related side reactions: While less common with modern catalysts, the aldehyde group can potentially undergo reactions under certain conditions, especially if harsh bases or high temperatures are used.

Q4: Is an alternative to boronic acids available for this synthesis? A: Yes. Due to the instability of some pyridine boronic acids, alternative nucleophiles can provide better results. Potassium trifluoroborates and MIDA boronates offer increased stability. More recently, pyridine sulfinates have been shown to be highly effective and robust coupling partners in palladium-catalyzed reactions, often outperforming their boronate counterparts.[6][7]

Troubleshooting Guide: From Low Yields to Optimized Synthesis

This section is designed as a decision-making tool to diagnose and resolve common experimental failures.

Workflow for Phenylnicotinaldehyde Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Aryl Halide, Boronic Acid, & Base to Flask B 2. Add Solvent A->B C 3. Degas Mixture (e.g., N2 Sparge) B->C D 4. Add Pd Catalyst & Ligand C->D E 5. Heat to Optimized Temp D->E F 6. Monitor by TLC / LC-MS E->F G 7. Quench Reaction & Aqueous Workup F->G Reaction Complete H 8. Extract with Organic Solvent G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Final Product I->J

Caption: Generalized experimental workflow for Suzuki coupling.

Issue 1: Low or No Product Formation (Starting Material Unchanged)

If your starting materials remain largely unconsumed after the expected reaction time, the catalytic cycle is likely stalled or inactive.

G Start Problem: Low or No Product, Starting Material Remains Q1 Was the reaction thoroughly degassed? Start->Q1 Sol1 Action: Improve degassing protocol. Use fresh, sparged solvents. Combine reagents, degas, then add catalyst last. Q1->Sol1 No Q2 Is the catalyst/ligand appropriate and active? Q1->Q2 Yes Sol2 Action: Use a fresh bottle of catalyst. Switch to a more robust ligand (e.g., XPhos, RuPhos). Increase catalyst loading (e.g., to 3-5 mol%). Q2->Sol2 No Q3 Is the base/solvent combination optimal? Q2->Q3 Yes Sol3 Action: Screen different bases (K2CO3, K3PO4, Cs2CO3). Screen different solvents (Dioxane, Toluene/H2O, DMF). Ensure base is finely powdered and dry. Q3->Sol3 No

Caption: Troubleshooting flowchart for stalled reactions.

  • Possible Cause A: Catalyst Inactivation

    • Causality: Palladium(0) catalysts are sensitive to oxygen, which can lead to the formation of inactive palladium oxides. The pyridine substrate itself can also act as an inhibitor.

    • Solution:

      • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. Sparge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-30 minutes before adding the catalyst.

      • Catalyst Handling: Use fresh, high-quality catalyst. If you suspect your catalyst has degraded, purchase a new batch.

      • Ligand Choice: Standard ligands like PPh₃ may be insufficient. Switch to bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) which are known to promote challenging couplings, often at lower temperatures.[2]

  • Possible Cause B: Poor Boronic Acid Reactivity/Stability

    • Causality: The transmetalation step of the Suzuki cycle requires activation of the boronic acid with a base.[7] If the base is too weak or insoluble, this step fails. Conversely, if the base is too strong, it can promote protodeboronation, destroying your reagent.

    • Solution:

      • Base Screening: The choice of base is critical. Start with milder inorganic bases like K₂CO₃ or Na₂CO₃.[2][5] If the reaction is still slow, stronger bases like K₃PO₄ or Cs₂CO₃ can be effective, but monitor for decomposition.

      • Reagent Quality: Check the quality of your boronic acid. They can degrade upon storage. Consider using a fresh bottle or re-purifying it.

      • Alternative Reagents: If protodeboronation is a persistent issue, switch to a more stable boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[7]

Issue 2: High Conversion but Low Yield of Desired Product (Multiple Side Products)

If your starting material is consumed but the desired product is only a minor component of the crude mixture, side reactions are dominating.

  • Possible Cause A: Protodeboronation

    • Causality: This is a common side reaction where the C-B bond is cleaved by a proton source (often water), especially at high temperatures and with stronger bases.[2]

    • Solution:

      • Lower Reaction Temperature: Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer time. Buchwald-type catalysts often allow for reactions at room temperature.[2]

      • Use Milder Bases: Avoid strong bases like NaOH or KOH. Finely powdered K₂CO₃ or KF are often good choices.[7]

      • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive amounts can promote this side reaction. Use dry solvents.

  • Possible Cause B: Homocoupling

    • Causality: The reaction of two boronic acid molecules (to form a bipyridine) or two aryl halide molecules is often catalyzed by oxygen.

    • Solution:

      • Improve Degassing: This is the most effective way to prevent homocoupling. Ensure your inert atmosphere is maintained throughout the reaction.

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the halide. This can help ensure the halide is consumed by the desired cross-coupling pathway.

Issue 3: Difficult Purification
  • Possible Cause A: Co-elution of Product with Byproducts

    • Causality: The polarity of the desired phenylnicotinaldehyde may be very similar to that of homocoupled or deborylated byproducts.

    • Solution:

      • Neutralized Silica: The basicity of the pyridine nitrogen can cause the product to streak on standard silica gel. Pre-treating your silica with a small amount of triethylamine (e.g., 1% in the eluent) can significantly improve separation.[2]

      • Alternative Stationary Phases: Consider using alumina or a different grade of silica gel.

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

  • Possible Cause B: Aldehyde Instability During Workup

    • Causality: Aldehydes can be sensitive to acidic or basic conditions during aqueous workup, or they can oxidize.

    • Solution:

      • Mild Workup: Use a neutral or slightly basic aqueous wash (e.g., saturated NaHCO₃ solution) instead of strong acids or bases.

      • Minimize Heat: Avoid excessive heat during solvent removal on the rotary evaporator.

Data & Protocols

Table 1: Parameter Optimization for Suzuki-Miyaura Coupling

The following table summarizes common starting points and optimization strategies for the synthesis of phenylnicotinaldehydes.

ParameterStandard ConditionOptimization Strategy & RationalePotential Impact on Yield
Catalyst Pd(PPh₃)₄ (2-5 mol%)Switch to Pd(OAc)₂ with a bulky phosphine ligand (e.g., XPhos, SPhos). These ligands promote faster oxidative addition and reductive elimination, overcoming substrate inhibition.[2]High
Base Na₂CO₃ (2-3 eq.)Screen K₂CO₃, K₃PO₄, Cs₂CO₃. The base must be strong enough to activate the boronic acid but not so strong as to cause decomposition. Solubility of the base is also key.[5][8]High
Solvent Toluene/H₂O or Dioxane/H₂OScreen DMF, THF, or 2-MeTHF. The solvent affects the solubility of all components and can influence the reaction rate and catalyst stability.[4]Medium-High
Temperature 80-100 °CAttempt lower temperatures (RT to 60 °C) with more active catalysts. Higher temperatures can increase reaction rate but also promote decomposition and side reactions.[4]Medium
Boron Source Boronic Acid (1.2 eq.)Use a boronate ester (pinacol or MIDA) or potassium trifluoroborate for increased stability against protodeboronation.[7]Medium
Optimized Experimental Protocol: Synthesis of 2-phenylnicotinaldehyde

This protocol is a representative example and should be adapted based on the specific substrates used.

  • Reagent Setup: To a flame-dried Schlenk flask, add 3-bromo-2-formylpyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and finely powdered potassium carbonate (K₂CO₃, 3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen gas three times to establish an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio by volume) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Degassing: Sparge the resulting slurry with a stream of nitrogen gas for 20 minutes while stirring.

  • Catalyst Addition: To the stirring mixture, add PdCl₂(dppf) (3 mol%). Alternatively, use a pre-catalyst system like XPhos Pd G3 (3 mol%).

  • Reaction: Place the flask in a preheated oil bath at 80 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient. Pre-treating the silica with 1% triethylamine in the eluent system is recommended to prevent streaking.

  • Characterization: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and HRMS.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Smith, A. M. R., & Nolan, S. P. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]

  • Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling.
  • ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning.
  • Amanullah, et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Scientific Reports, 15(1). [Link]

  • Smith, A. M. R., & Nolan, S. P. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. [Link]

  • Reeves, J. T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction.
  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1.
  • Rueping, M., et al. (2019). Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. Nature Communications, 10(1957). [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • Amanullah, et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0)
  • ResearchGate. (2025). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.
  • ResearchGate. (n.d.). (A) Most common methods in organic chemistry to synthesize aldehydes....
  • BenchChem. (2025). Troubleshooting low yield in sinapaldehyde chemical synthesis.
  • MDPI. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges.
  • Sciencemadness Discussion Board. (2020). Is it normal to get low yields all the time, or am I a bad organic chemist?.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Woodhouse, J. C. (1940). Purification of aldehyde-ketone mixtures. U.S. Patent No. 2,205,184.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
  • National Institutes of Health. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates.
  • BenchChem. (2025). Dealing with low yield during the chemical synthesis of Purpurin.
  • Chad's Prep. (2021). 19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry.

Sources

Technical Support Center: Synthesis of 2-Chloro-5-methyl-6-phenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-methyl-6-phenylnicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the multi-step synthesis of this complex heterocyclic aldehyde. We will provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.

Proposed Synthetic Pathway

The synthesis of 2-Chloro-5-methyl-6-phenylnicotinaldehyde is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A plausible and efficient synthetic route is outlined below. This pathway has been designed to strategically install the functional groups and minimize potential side reactions.

Synthetic_Pathway A 2,6-Dichloro-5-methylnicotinonitrile B 2-Chloro-5-methyl-6-phenylnicotinonitrile A->B Suzuki Coupling (Phenylboronic acid, Pd catalyst) C 2-Chloro-5-methyl-6-phenylnicotinaldehyde B->C Reduction (DIBAL-H) caption Proposed synthetic pathway.

Caption: Proposed synthetic pathway for 2-Chloro-5-methyl-6-phenylnicotinaldehyde.

This guide will address the common challenges associated with each of these key transformations.

Part 1: Suzuki Coupling of 2,6-Dichloro-5-methylnicotinonitrile

The first critical step is the regioselective Suzuki-Miyaura cross-coupling to introduce the phenyl group at the 6-position. The higher reactivity of the chlorine atom at the 6-position compared to the 2-position, due to electronic effects of the pyridine nitrogen, allows for this selective coupling. However, several issues can arise.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction showing low conversion to the desired product?

A1: Low conversion in Suzuki couplings involving chloropyridines is a common issue. Several factors could be at play:

  • Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. The use of bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphines (e.g., SPhos, XPhos), can mitigate this by sterically hindering the coordination of the pyridine nitrogen to the palladium center.

  • Insufficiently Active Catalyst: Chloropyridines are less reactive than their bromo or iodo counterparts. A highly active catalyst system is often required. Ensure you are using a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with an appropriate ligand.

  • Base and Solvent Choice: The choice of base and solvent is crucial. A common and effective system for chloropyridines is a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent mixture, such as dioxane/water or toluene/water. The aqueous phase is essential for the boronic acid activation.

  • Reaction Temperature: The C-Cl bond activation requires higher temperatures than C-Br or C-I bonds. Ensure your reaction is heated sufficiently, typically between 80-120 °C. Microwave-assisted heating can also be beneficial for accelerating the reaction.

Q2: I am observing significant amounts of homocoupling of the phenylboronic acid (biphenyl) as a side product. How can I minimize this?

A2: Homocoupling of boronic acids is often promoted by the presence of oxygen and high temperatures.

  • Degassing: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) before adding the catalyst. This minimizes the presence of oxygen, which can facilitate the oxidative homocoupling pathway.

  • Stoichiometry: Use a slight excess of the boronic acid (1.1-1.3 equivalents) but avoid a large excess, which can favor homocoupling.

  • Temperature Control: While high temperatures are needed for C-Cl activation, excessive heat can promote decomposition of the boronic acid and lead to homocoupling. Optimize the temperature to find a balance between efficient cross-coupling and minimal side reactions.

Q3: I am seeing the formation of the 2,6-diphenyl substituted product. How can I improve the regioselectivity?

A3: While the 6-position is more reactive, forcing conditions can lead to substitution at the 2-position as well.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Over-running the reaction or using excessively high temperatures can lead to the less favorable second coupling.

  • Catalyst Loading: Use the lowest effective catalyst loading (typically 1-5 mol%). Higher catalyst loadings can sometimes decrease selectivity.

Troubleshooting Guide: Suzuki Coupling
Problem Potential Cause Recommended Solution
Low or no reaction Inactive catalystUse a pre-catalyst or ensure anhydrous/anaerobic conditions for catalyst preparation. Switch to a more active ligand (e.g., Buchwald ligands).
Low reaction temperatureIncrease temperature to 100-120°C or consider microwave heating.
Inappropriate base/solventUse a stronger base like Cs₂CO₃ or K₃PO₄. Ensure a biphasic solvent system like dioxane/water.
Significant Biphenyl Formation Oxygen in the reaction mixtureThoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas.
Decomposition of boronic acidUse fresh, high-purity boronic acid. Avoid excessively high temperatures.
Formation of 2,6-Diphenyl Product Over-reactionMonitor the reaction progress and stop it once the starting material is consumed.
High temperatureReduce the reaction temperature slightly once the initial coupling has started.
Difficult Purification Residual palladiumUse a palladium scavenger resin or perform an aqueous wash with a solution of thiourea or sodium sulfide.
Boronic acid residuesPerform an acidic wash (e.g., 1M HCl) to remove unreacted boronic acid.
Experimental Protocol: Suzuki Coupling
  • To an oven-dried reaction vessel, add 2,6-dichloro-5-methylnicotinonitrile (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent mixture of dioxane and water (e.g., 4:1 v/v).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if required).

  • Heat the reaction mixture to 100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Part 2: Reduction of the Nitrile to an Aldehyde

The final step is the selective reduction of the nitrile group to an aldehyde. This transformation is sensitive and can easily lead to over-reduction to the corresponding primary amine or alcohol.

Frequently Asked Questions (FAQs)

Q1: My reduction of the nitrile is resulting in a primary amine instead of the aldehyde. What am I doing wrong?

A1: Over-reduction to the amine is the most common pitfall in this step. The key is to use a reducing agent that forms a stable intermediate that is resistant to further reduction until workup.

  • Reducing Agent: Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation.[1] It reduces the nitrile to an imine-aluminum complex, which is stable at low temperatures. This complex is then hydrolyzed to the aldehyde during aqueous workup. Stronger reducing agents like LiAlH₄ will lead directly to the amine.[2]

  • Stoichiometry: Use a precise amount of DIBAL-H, typically 1.0 to 1.2 equivalents.[1] An excess of the reducing agent will result in over-reduction.

  • Temperature Control: This reaction must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent the imine intermediate from being further reduced.[1]

Q2: The yield of my aldehyde is low, and I am recovering a lot of starting material. How can I improve the conversion?

A2: Incomplete reaction can be due to several factors:

  • Reagent Quality: DIBAL-H is sensitive to moisture and air. Use a fresh, titrated solution of DIBAL-H to ensure accurate stoichiometry.

  • Addition Rate: Add the DIBAL-H solution slowly to the solution of the nitrile at -78 °C. This helps to maintain a low temperature and ensures a controlled reaction.

  • Reaction Time: Allow the reaction to stir at -78 °C for a sufficient amount of time (typically 1-3 hours) to ensure complete formation of the imine-aluminum complex.

Q3: During workup, I am getting a complex mixture of products. What is the best way to hydrolyze the imine intermediate?

A3: The workup procedure is critical for obtaining a clean product.

  • Quenching: Quench the reaction at low temperature by slowly adding a reagent like ethyl acetate or methanol to consume any excess DIBAL-H.

  • Hydrolysis: The imine-aluminum complex should be hydrolyzed under carefully controlled acidic conditions. A common method is to pour the reaction mixture into a cold, aqueous solution of a mild acid like 1M HCl or a saturated solution of Rochelle's salt (potassium sodium tartrate). The Rochelle's salt helps to chelate the aluminum salts and facilitate their removal during the aqueous workup.

Troubleshooting Guide: Nitrile Reduction
Problem Potential Cause Recommended Solution
Formation of Primary Amine Over-reductionUse exactly 1.0-1.2 equivalents of DIBAL-H.[1] Maintain a reaction temperature of -78 °C.
Wrong reducing agentUse DIBAL-H, not LiAlH₄ or other strong hydrides.[2]
Low Conversion Inactive DIBAL-HUse a fresh, titrated solution of DIBAL-H.
Insufficient reaction timeIncrease the stirring time at -78 °C.
Complex Product Mixture after Workup Uncontrolled hydrolysisQuench the reaction at low temperature before warming. Use a controlled hydrolysis method with mild acid or Rochelle's salt.
Aldehyde Decomposition Unstable productThe aldehyde may be sensitive to air or light. Purify the product quickly and store it under an inert atmosphere in the dark at low temperatures.
Experimental Protocol: Nitrile Reduction
  • Dissolve 2-Chloro-5-methyl-6-phenylnicotinonitrile (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane in an oven-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of ethyl acetate at -78 °C.

  • Allow the mixture to warm to 0 °C and then pour it into a cold, stirred solution of 1M HCl or saturated Rochelle's salt.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography on silica gel.

Troubleshooting_Workflow cluster_suzuki Suzuki Coupling Issues cluster_reduction Nitrile Reduction Issues A Low Conversion B Check Catalyst/Ligand A->B C Increase Temperature A->C D Optimize Base/Solvent A->D E Homocoupling F Degas Thoroughly E->F G Check Stoichiometry E->G H Over-reduction to Amine I Precise DIBAL-H Stoichiometry H->I J Maintain -78°C H->J K Low Yield L Use Fresh DIBAL-H K->L M Controlled Workup K->M caption Troubleshooting workflow.

Caption: A visual guide to troubleshooting common issues in the synthesis.

References

  • Giroud, C., et al. (1998). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Tetrahedron Letters, 39(31), 5759-5762. [Link not available]
  • Shi, Y., et al. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. Organic Letters. [Link]

  • Chemistry Steps. (n.d.). Nitriles to Ketones and Aldehydes. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Aldehyde - Common Conditions. [Link]

Sources

Strategies to minimize byproducts in nicotinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for nicotinaldehyde (also known as 3-pyridinecarboxaldehyde) synthesis. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during synthesis, with a specific focus on minimizing byproduct formation to improve yield and purity. Drawing upon established chemical principles and field-proven methodologies, this guide provides in-depth troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific, common issues encountered during nicotinaldehyde synthesis in a practical question-and-answer format.

Question 1: My final product is contaminated with significant amounts of nicotinic acid. What is causing this over-oxidation, and how can I prevent it?

Answer:

The presence of nicotinic acid is a classic byproduct issue, primarily occurring when synthesizing nicotinaldehyde via the oxidation of 3-picoline (3-methylpyridine). The aldehyde functional group is an intermediate oxidation state between an alcohol and a carboxylic acid and is susceptible to further oxidation, especially under harsh conditions.[1]

Root Causes & Causality:

  • Overly Aggressive Oxidizing Conditions: The choice of oxidant and reaction conditions (temperature, pressure) is paramount. Strong oxidants or excessively high temperatures can easily oxidize the newly formed aldehyde to the more stable carboxylic acid.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the complete consumption of the starting material provides an opportunity for the desired nicotinaldehyde to be further oxidized.

  • Catalyst Inefficiency or Poor Selectivity: In catalytic gas-phase or liquid-phase oxidations, the catalyst's role is to promote the selective conversion of the methyl group to an aldehyde. An inappropriate or poorly optimized catalyst system can lack the selectivity to halt the oxidation at the aldehyde stage. For instance, in vanadium-based catalyst systems, the composition and promoters (e.g., MoO₃, TiO₂) are critical for maximizing selectivity.[2][3][4]

Mitigation Strategies & Protocols:

  • Strategy 1: Optimization of Reaction Conditions For liquid-phase oxidation, a systematic approach to optimizing temperature and reaction time is essential.

    Protocol: Reaction Monitoring by HPLC/TLC

    • Set up the oxidation reaction of 3-picoline as per your baseline protocol.

    • At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture.

    • Quench the aliquot immediately (e.g., by adding it to a chilled solution of sodium bisulfite) to stop the reaction.

    • Analyze the aliquot using HPLC or TLC to quantify the relative amounts of 3-picoline, nicotinaldehyde, and nicotinic acid.

    • Plot the concentration of each species versus time. The optimal reaction time is the point where the concentration of nicotinaldehyde is maximized, and the concentration of nicotinic acid begins to increase significantly.

    • Terminate future reactions at this predetermined optimal time to prevent over-oxidation.

  • Strategy 2: Enhanced Catalyst Selectivity For gas-phase ammoxidation of 3-picoline to 3-cyanopyridine (which is then hydrolyzed), the catalyst is key. V₂O₅-based catalysts are common, and their performance is enhanced by promoters.[2][3]

    Considerations for Catalyst Selection:

    • Support Interaction: The interaction between the active vanadium oxide species and the support material (e.g., TiO₂, MgF₂) is crucial. Weak interactions can lead to lower selectivity.[3][5]

    • Promoters: Molybdenum (Mo) is a well-known promoter in vanadia-based catalysts that can improve selectivity for partial oxidation products.[4]

  • Strategy 3: Post-Synthesis Purification If nicotinic acid is already present, it must be removed.

    Protocol: Acid-Base Extraction

    • Dissolve the crude nicotinaldehyde product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. Nicotinic acid will react to form sodium nicotinate, which is water-soluble. The neutral nicotinaldehyde will remain in the organic layer.

    • Separate the aqueous layer. Repeat the wash 1-2 times.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. Note: Organic Syntheses procedures specifically highlight the importance of ensuring the starting aldehyde is free from acid contamination, sometimes by pre-treating it with potassium carbonate.[6]

Question 2: My synthesis via reduction is plagued by low yields due to over-reduction to 3-pyridinemethanol. How can I improve selectivity for the aldehyde?

Answer:

Over-reduction to the corresponding alcohol is a frequent challenge when preparing aldehydes from more oxidized precursors like acyl chlorides (e.g., nicotinoyl chloride) or nicotinic acid derivatives.[7][8] This occurs because the catalyst or reducing agent is too active and reduces the initially formed aldehyde before it can be isolated.

Root Causes & Causality:

  • Highly Active Catalyst: In catalytic hydrogenations like the Rosenmund reduction, a standard palladium catalyst (e.g., Pd/C) is too active and will readily reduce the acyl chloride all the way to the alcohol.[8]

  • Potent Reducing Agent: When using hydride reagents (e.g., LiAlH₄) to reduce nicotinic acid or its esters, their high reactivity makes it difficult to stop the reduction at the aldehyde stage.[9]

  • Elevated Temperature: Higher reaction temperatures increase the rate of both reduction steps, making it harder to selectively isolate the intermediate aldehyde. Many selective reductions must be performed at low temperatures.[1]

Mitigation Strategies & Protocols:

  • Strategy 1: Catalyst Poisoning for the Rosenmund Reduction The cornerstone of a successful Rosenmund reduction is the deactivation, or "poisoning," of the palladium catalyst. This reduces its activity just enough to prevent it from reducing the aldehyde product.[10]

    Protocol: Preparation and Use of a Rosenmund Catalyst (Pd/BaSO₄ with Poison)

    • Catalyst: Use a commercially available Rosenmund catalyst (palladium on barium sulfate). Barium sulfate's low surface area naturally reduces the palladium's activity.[10]

    • Poison Addition: Before introducing hydrogen, add a catalyst poison to the reaction mixture containing the nicotinoyl chloride and the Pd/BaSO₄ catalyst in an anhydrous solvent (e.g., toluene). A common poison is a "quinoline-sulfur" mixture.

    • Hydrogenation: Perform the hydrogenation at moderate temperature and pressure, carefully monitoring hydrogen uptake to avoid over-reduction.

    • Monitoring: Track the reaction's progress by TLC or GC-MS to identify the point of maximum aldehyde formation.

  • Strategy 2: Use of Sterically Hindered or Modified Hydride Reagents Instead of potent reagents like LiAlH₄, use modified or sterically hindered hydrides that are less reactive and more selective for the partial reduction of acid derivatives.

    Recommended Reagents:

    • Lithium tri-tert-butoxyaluminum hydride (LTTBA): A bulky reducing agent that is effective for the reduction of acyl chlorides to aldehydes.

    • Diisobutylaluminium hydride (DIBAL-H): Can reduce esters to aldehydes, but the reaction must be performed at very low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol.

    • Lithium alkoxyaluminium hydrides: As described in patent literature for the reduction of nicotinic acid morpholinamides, these reagents show high selectivity for the aldehyde at room temperature.[1]

Question 3: In my synthesis from 3-cyanopyridine, I'm observing significant 3-picolylamine formation. What are the mitigation strategies?

Answer:

The catalytic reduction of 3-cyanopyridine is a viable route to nicotinaldehyde, but it is often complicated by the formation of the primary amine, 3-picolylamine, as a major byproduct.[11] This occurs through the complete reduction of the nitrile group.

Root Causes & Causality:

  • Reaction Mechanism: The reduction proceeds through an imine intermediate. If this intermediate is further reduced before it can be hydrolyzed to the aldehyde, the amine is formed.

  • Reaction pH: The pH of the reaction medium plays a critical role. Strongly acidic conditions, while sometimes used, can be detrimental to catalysts like Raney nickel and may not provide the best selectivity.[12] The hydrolysis of the intermediate imine to the aldehyde is favored under specific pH conditions.

  • Catalyst System: The choice of catalyst and solvent system directly influences the product distribution. Raney nickel is a common catalyst for this transformation.[11][12]

Mitigation Strategies & Protocols:

  • Strategy 1: pH Control with a Buffer System Controlling the pH is the most effective way to maximize aldehyde yield. Using a carboxylic acid like acetic acid creates a buffer system that promotes the desired hydrolysis of the imine intermediate.

    Protocol: Catalytic Hydrogenation of 3-Cyanopyridine in Aqueous Acetic Acid

    • Reaction Setup: In a suitable autoclave, charge 3-cyanopyridine, water, and acetic acid. A typical solvent system is aqueous acetic acid.[12]

    • Catalyst Addition: Add Raney nickel catalyst (typically 2-10% by weight relative to the cyanopyridine).[12]

    • pH Range: The process is optimized to run at a pH between 3.5 and 7.[12]

    • Hydrogenation: Hydrogenate the mixture at low temperature (≤ 40 °C) and moderate hydrogen pressure (e.g., 1-5 bar).[11][12]

    • Monitoring H₂ Uptake: Carefully monitor the hydrogen uptake. The reaction should be stopped after approximately one mole of H₂ has been consumed per mole of nitrile. Allowing it to proceed further will lead to amine formation.

    • Work-up: Once the reaction is complete, the catalyst is filtered off, yielding an aqueous solution of nicotinaldehyde that can be used directly or extracted.

Question 4: How can I effectively remove unreacted starting materials and purify my final nicotinaldehyde product?

Answer:

Effective purification is crucial for obtaining high-purity nicotinaldehyde. The best method depends on the specific impurities present.

Purification Strategies:

MethodTarget ImpurityDescription
Fractional Distillation Starting materials (e.g., 3-picoline), byproducts with different boiling points.Nicotinaldehyde has a boiling point of ~78-81 °C at 10 mmHg.[9][13] This method is effective for separating it from less volatile (e.g., nicotinic acid) or more volatile impurities. It should be performed under reduced pressure to prevent thermal degradation.
Acid-Base Extraction Acidic (nicotinic acid) or basic (3-picolylamine) impurities.As described in Q1, washing with a mild aqueous base removes acidic impurities. Conversely, washing with a mild aqueous acid will remove basic impurities like amines.
Bisulfite Adduct Formation Non-aldehyde impurities.Aldehydes react reversibly with sodium bisulfite to form solid, water-soluble adducts. This allows for the separation from non-reactive impurities by extraction. The aldehyde can then be regenerated by adding a base (e.g., NaHCO₃).[14]
Crystallization General impurities.If the nicotinaldehyde derivative is a solid, recrystallization from a suitable solvent is an excellent method for achieving high purity.[1]
Column Chromatography Structurally similar byproducts.While possible, aldehydes can sometimes be unstable on silica gel. Neutralizing the silica gel with a base (e.g., triethylamine in the eluent) or using a different stationary phase like alumina may be necessary.[14]

Process Visualization

Reaction Pathway: Oxidation of 3-Picoline

The following diagram illustrates the desired reaction pathway and the common over-oxidation side reaction.

Oxidation_Pathway cluster_main Main Synthesis Route cluster_side Byproduct Formation Picoline 3-Picoline Aldehyde Nicotinaldehyde (Desired Product) Picoline->Aldehyde Selective Oxidation (e.g., V-Mo-O Catalyst) Acid Nicotinic Acid (Byproduct) Aldehyde->Acid Over-oxidation (Excessive heat/time)

Caption: Oxidation pathway of 3-picoline to nicotinaldehyde and the side reaction to nicotinic acid.

Troubleshooting Workflow: Low Yield

This flowchart provides a logical sequence for diagnosing and resolving issues of low yield or high impurity levels.

Troubleshooting_Workflow Start Low Yield / High Impurity Detected Analyze Identify Byproducts (HPLC, GC-MS, NMR) Start->Analyze Decision Primary Byproduct Type? Analyze->Decision OverOx Over-oxidation Product (e.g., Nicotinic Acid) Decision->OverOx Oxidized OverRed Over-reduction Product (e.g., Nicotinyl Alcohol) Decision->OverRed Reduced Other Other Byproducts (e.g., Amine, Unreacted SM) Decision->Other Other Sol_Ox Reduce Temperature Shorten Reaction Time Optimize Catalyst OverOx->Sol_Ox Sol_Red Use Poisoned Catalyst Use Milder Reducing Agent Lower Temperature (-78°C) OverRed->Sol_Red Sol_Other Control pH (Buffer) Optimize Stoichiometry Monitor H2 Uptake Other->Sol_Other Purify Implement Targeted Purification (Distillation, Extraction, etc.) Sol_Ox->Purify Sol_Red->Purify Sol_Other->Purify

Caption: A logical workflow for troubleshooting common issues in nicotinaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for nicotinaldehyde and their typical byproduct profiles?

A: The main industrial and laboratory routes are summarized below.

Synthesis RoutePrecursorKey Conditions / ReagentsCommon ByproductsMitigation Strategy
Catalytic Oxidation 3-PicolineGas or liquid phase, V₂O₅-based catalysts.[2][15]Nicotinic acid, unreacted 3-picoline.Optimize catalyst selectivity (e.g., with Mo), control reaction time and temperature.
Rosenmund Reduction Nicotinoyl ChlorideH₂, Pd/BaSO₄ catalyst, catalyst poison (e.g., quinoline-sulfur).[7][10]3-Pyridinemethanol, unreacted acyl chloride, esters.[10]Use of a properly poisoned catalyst is essential.
Reduction of Nicotinic Acid/Esters Nicotinic Acid / EsterModified hydride reagents (e.g., DIBAL-H, LTTBA).[9]3-Pyridinemethanol.Use of sterically hindered reagents at low temperatures.
Reduction of Nitrile 3-CyanopyridineH₂, Raney Nickel, aqueous acetic acid.[11][12]3-Picolylamine, 3-pyridinemethanol.Strict pH control (3.5-7) and monitoring of H₂ uptake.

Q2: What is the role of a 'catalyst poison' in the Rosenmund reduction and why is it critical?

A: In the Rosenmund reduction, a "poison" is a chemical additive that intentionally deactivates the most active sites on the palladium catalyst.[10][16] This is critical because an unpoisoned palladium catalyst is too powerful for this transformation; it will not only reduce the starting acyl chloride to the aldehyde but will immediately reduce the aldehyde further to a primary alcohol.[8] By adding a poison like thiourea or a quinoline-sulfur mixture, the catalyst's activity is moderated, or "tamed," allowing the reaction to be stopped selectively at the aldehyde stage. Without the poison, isolating the aldehyde in good yield is nearly impossible.

Q3: What are the best analytical techniques for identifying and quantifying byproducts in my nicotinaldehyde sample?

A: A multi-technique approach is recommended for robust analysis:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the amounts of starting material, product, and byproducts like nicotinic acid in the reaction mixture. It is a primary tool for reaction monitoring.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile byproducts and unreacted starting materials. The mass spectrum provides structural information for definitive identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation of the final product and any isolated, unknown byproducts. It can confirm the structure of nicotinaldehyde and reveal the presence of impurities by their characteristic signals.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method used for rapid, real-time monitoring of a reaction's progress to see the consumption of starting material and the appearance of the product and byproducts.

References

Sources

Technical Support Center: Refinement of the Synthesis Protocol for 2-Chloro-5-methyl-6-phenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-methyl-6-phenylnicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide not just a protocol, but a deeper understanding of the reaction's intricacies, troubleshooting guidance for common issues, and answers to frequently asked questions. Our aim is to empower you to confidently and successfully synthesize this target molecule.

I. Synthetic Strategy Overview

The synthesis of 2-Chloro-5-methyl-6-phenylnicotinaldehyde is a multi-step process that requires careful control of reaction conditions. The overall strategy involves the construction of a substituted pyridine core, followed by chlorination and, finally, formylation. Each of these stages presents its own set of challenges and optimization opportunities.

Here is a visual representation of the proposed synthetic workflow:

Synthesis_Workflow cluster_0 Stage 1: Pyridine Core Synthesis cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Formylation Start Starting Materials (e.g., Phenylacetonitrile, Acetaldehyde, Ethyl Acetoacetate) Intermediate_1 2-Hydroxy-5-methyl-6-phenylpyridine Start->Intermediate_1 Cyclocondensation Intermediate_2 2-Chloro-5-methyl-6-phenylpyridine Intermediate_1->Intermediate_2 POCl3 Final_Product 2-Chloro-5-methyl-6-phenylnicotinaldehyde Intermediate_2->Final_Product Vilsmeier-Haack Reaction (POCl3, DMF)

Caption: Overall synthetic workflow for 2-Chloro-5-methyl-6-phenylnicotinaldehyde.

II. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-5-methyl-6-phenylpyridine (Intermediate 1)

This initial step involves a cyclocondensation reaction to form the pyridine ring. While various methods exist for pyridine synthesis, a common approach is a modified Hantzsch-type synthesis.

Materials:

  • Phenylacetonitrile

  • Acetaldehyde

  • Ethyl acetoacetate

  • Base (e.g., sodium ethoxide in ethanol)

  • Ethanol

  • Hydrochloric acid (for workup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • To the sodium ethoxide solution, add phenylacetonitrile and ethyl acetoacetate.

  • Slowly add acetaldehyde to the reaction mixture. An exothermic reaction may be observed.

  • After the initial reaction subsides, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with hydrochloric acid to a pH of approximately 5-6 to precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield crude 2-hydroxy-5-methyl-6-phenylpyridine.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetone.

Protocol 2: Synthesis of 2-Chloro-5-methyl-6-phenylpyridine (Intermediate 2)

This step involves the chlorination of the hydroxyl group on the pyridine ring. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[1][2]

Materials:

  • 2-Hydroxy-5-methyl-6-phenylpyridine

  • Phosphorus oxychloride (POCl₃)

  • Inert solvent (e.g., toluene or chloroform, optional)

  • Sodium bicarbonate solution (for workup)

Procedure:

  • In a fume hood, carefully add 2-hydroxy-5-methyl-6-phenylpyridine to a round-bottom flask.

  • Slowly add an excess of phosphorus oxychloride (typically 3-5 equivalents) to the starting material. The reaction can be performed neat or in an inert solvent.

  • Heat the reaction mixture to reflux (around 110-120 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This is a highly exothermic and hazardous step that must be performed with extreme caution in a well-ventilated fume hood.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-5-methyl-6-phenylpyridine.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 2-Chloro-5-methyl-6-phenylnicotinaldehyde (Final Product)

The final step is the formylation of the chlorinated pyridine intermediate using the Vilsmeier-Haack reaction.[3][4] This reaction introduces an aldehyde group at the 3-position of the pyridine ring.

Materials:

  • 2-Chloro-5-methyl-6-phenylpyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, as a solvent)

  • Sodium acetate solution (for workup)

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous DMF and cool the flask in an ice-water bath to 0 °C.

  • Slowly add POCl₃ dropwise to the DMF while maintaining the temperature between 0-5 °C. This forms the Vilsmeier reagent, which is a moisture-sensitive electrophile.[4]

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Dissolve 2-chloro-5-methyl-6-phenylpyridine in anhydrous DCM and add it dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50 °C for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate to hydrolyze the intermediate iminium salt.

  • Stir the mixture vigorously for 1-2 hours at room temperature.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-Chloro-5-methyl-6-phenylnicotinaldehyde.

III. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides practical solutions.

Stage 1: Pyridine Core Synthesis
Problem Possible Cause(s) Troubleshooting Steps
Low or no product yield Incomplete reaction; impure starting materials; incorrect base concentration.Ensure all reagents are pure and anhydrous. Verify the concentration of the sodium ethoxide solution. Extend the reflux time and monitor by TLC.
Formation of a complex mixture of byproducts Side reactions due to incorrect stoichiometry or temperature.Maintain careful control over the addition rate of acetaldehyde. Ensure the reaction temperature does not exceed the recommended range.
Product is difficult to precipitate Incorrect pH for precipitation; product is more soluble than expected.Carefully adjust the pH with dropwise addition of acid, monitoring for maximum precipitation. Cool the solution in an ice bath to decrease solubility.
Stage 2: Chlorination
Problem Possible Cause(s) Troubleshooting Steps
Incomplete conversion to the chloro-derivative Insufficient POCl₃; insufficient reaction time or temperature.Increase the molar excess of POCl₃. Extend the reflux time and ensure the temperature is maintained.
Charring or decomposition of the material Reaction temperature is too high.Reduce the reaction temperature and monitor the reaction more frequently. Consider using a high-boiling inert solvent to better control the temperature.
Difficult workup and product isolation Incomplete quenching of POCl₃; emulsion formation during extraction.Ensure the POCl₃ is fully quenched by adding to a large excess of ice and stirring vigorously. Use brine to break up emulsions during extraction.
Stage 3: Formylation (Vilsmeier-Haack)
Problem Possible Cause(s) Troubleshooting Steps
Low yield of the aldehyde Inactive Vilsmeier reagent due to moisture; insufficient reaction time or temperature; substrate is not electron-rich enough.Use anhydrous solvents and reagents. Prepare the Vilsmeier reagent at 0 °C and use it immediately. Increase the reaction temperature or time.
Formation of multiple products (regioisomers) The substrate has multiple reactive sites.For this specific substrate, formylation is expected at the 3-position due to the directing effects of the substituents. If other isomers are observed, purification by column chromatography is necessary.
Product remains as the iminium salt intermediate Incomplete hydrolysis.Ensure the pH of the workup solution is appropriate for hydrolysis (mildly basic). Extend the stirring time during the hydrolysis step.

IV. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction?

A1: The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent, which is a chloroiminium ion, from the reaction of a substituted amide (like DMF) with phosphorus oxychloride.[4] This reagent then acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich aromatic or heteroaromatic compound. The resulting iminium salt is then hydrolyzed during workup to yield the final aldehyde.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Electrophilic Attack Pyridine_Derivative 2-Chloro-5-methyl-6-phenylpyridine Pyridine_Derivative->Iminium_Salt Aldehyde Final Aldehyde Iminium_Salt->Aldehyde H2O H₂O (Workup) H2O->Aldehyde Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Q2: Why is the quenching of POCl₃ so hazardous?

A2: Phosphorus oxychloride reacts violently with water in a highly exothermic reaction, producing phosphoric acid and hydrogen chloride gas. This can cause a rapid increase in temperature and pressure, leading to splashing and the release of corrosive fumes. It is crucial to perform this step slowly, with efficient cooling, and in a well-ventilated fume hood.

Q3: Can I use other chlorinating agents instead of POCl₃?

A3: While other chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can also be used for the conversion of hydroxypyridines to chloropyridines, POCl₃ is generally preferred for its effectiveness and often cleaner reactions in this context. The choice of reagent may depend on the specific substrate and desired reaction conditions.

Q4: How can I confirm the identity and purity of the final product?

A4: The identity and purity of 2-Chloro-5-methyl-6-phenylnicotinaldehyde should be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde carbonyl stretch.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess the purity of the compound.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • The quenching of POCl₃ is highly exothermic and should be done slowly with adequate cooling.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

V. References

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace. Retrieved from [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-thiazole. (1997). Google Patents. Retrieved from

  • Vilsmeier-Haack Reaction. (2021). YouTube. Retrieved from [Link]

  • Vilsmeier reagent-mediated synthesis of 6-[(formyloxy)methyl]-pyrazolopyrimidines via a one-pot multiple tandem reaction. (n.d.). RSC Publishing. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • The preparation Of 2-chloro-5-methylnicotinic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2022). National Institutes of Health. Retrieved from [Link]

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). MDPI. Retrieved from [Link]

  • Preparation method of 2-chloro nicotinaldehyde. (2015). Google Patents. Retrieved from

  • Process for the preparation of 2-chloro-5-chloromethyl-thiazole. (2000). Google Patents. Retrieved from

  • Process for making 2-chloro-5-methylpyridine. (2017). Google Patents. Retrieved from

  • Preparation of 2-chloro-5-methylpyridine. (1986). Google Patents. Retrieved from

  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (1994). Google Patents. Retrieved from

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (2003). Google Patents. Retrieved from

  • Method for producing 2-hydroxy-5-methylpyridine. (2003). Google Patents. Retrieved from

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2011). National Institutes of Health. Retrieved from [Link]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2022). ResearchGate. Retrieved from [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2011). ResearchGate. Retrieved from [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). The Royal Society of Chemistry. Retrieved from [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2011). Semantic Scholar. Retrieved from [Link]

  • 5-methyl-2,2'-bipyridine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Chlorination of β-methylpyridine compounds. (1987). Google Patents. Retrieved from

  • How should I proceed in Chlorination using POCl3?. (2014). ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

Introduction: The Significance of the Phenylnicotinaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Methodologies for Phenylnicotinaldehydes

For Researchers, Scientists, and Drug Development Professionals

Phenylnicotinaldehydes, a class of compounds featuring a phenyl group attached to the pyridine ring of a nicotinaldehyde, represent a privileged scaffold in medicinal chemistry and materials science. The unique electronic properties of the electron-deficient pyridine ring combined with the versatility of the aldehyde functional group make these compounds valuable intermediates for the synthesis of a wide range of biologically active molecules and functional materials. Derivatives of nicotinic acid, a closely related structure, have shown potential as anti-inflammatory and analgesic agents.[1][2][3] The demand for novel and efficient routes to these structures has spurred the development of various synthetic strategies.

This guide provides a comparative analysis of the principal synthetic methods for accessing phenylnicotinaldehydes. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach. This analysis is designed to equip researchers with the knowledge to make informed decisions when selecting a synthetic route, balancing factors such as yield, substrate scope, cost, and environmental impact.

Core Synthetic Strategies: A Comparative Overview

The construction of the biaryl C-C bond between the phenyl and pyridine rings is the cornerstone of phenylnicotinaldehyde synthesis. Modern organic synthesis predominantly relies on transition metal-catalyzed cross-coupling reactions to achieve this transformation.[4] The most prominent among these are the Suzuki-Miyaura, Negishi, and Stille couplings, alongside the more recent advances in direct C-H arylation.

The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely employed method for the synthesis of biaryl compounds, including phenylnicotinaldehydes, due to its operational simplicity, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[5][6][7] The reaction typically involves the palladium-catalyzed coupling of a halonicotinaldehyde with a phenylboronic acid in the presence of a base.[8][9]

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of ligand, base, and solvent is crucial for efficient catalysis, particularly with electron-deficient heteroaryl halides like bromonicotinaldehydes, which can be challenging substrates.[10]

Suzuki_Miyaura_Coupling Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X (L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' (L2) Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product Ar-Ar' (Phenylnicotinaldehyde) Reductive_Elimination->Product Aryl_Halide Halonicotinaldehyde (Ar-X) Aryl_Halide->Oxidative_Addition Organoboron Phenylboronic Acid (Ar'-B(OR)2) Organoboron->Transmetalation Base Base (e.g., Na2CO3, KF) Base->Transmetalation Activates Boronic Acid

Figure 1. Catalytic cycle of the Suzuki-Miyaura coupling.

Advantages:

  • Mild Reaction Conditions: The reaction is often performed under relatively mild conditions, which helps to preserve sensitive functional groups like the aldehyde.[11]

  • Functional Group Tolerance: A wide variety of functional groups are tolerated on both coupling partners.

  • Reagent Availability: Phenylboronic acids are generally stable, easy to handle, and commercially available in a vast array.

  • Low Toxicity: The boron-containing byproducts are generally considered to have low toxicity.

Limitations:

  • Substrate Reactivity: Electron-deficient heteroaryl halides can sometimes be poor coupling partners, and the corresponding boronic acids can be prone to protodeboronation.[10]

  • Base Sensitivity: The required base can sometimes lead to side reactions with sensitive substrates.

The Negishi Coupling: A High-Reactivity Alternative

The Negishi coupling utilizes organozinc reagents, which are more reactive than their organoboron and organotin counterparts.[12] This increased reactivity can translate to faster reaction times and the ability to couple more challenging substrates. The reaction is catalyzed by either palladium or nickel complexes.[12][13]

Mechanistic Rationale:

The catalytic cycle of the Negishi coupling is analogous to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. The higher nucleophilicity of the organozinc reagent facilitates the transmetalation step.

Negishi_Coupling Catalyst Active Catalyst Pd(0)L2 or Ni(0)L2 Oxidative_Addition Oxidative Addition Catalyst->Oxidative_Addition M(II)_Complex Ar-M(II)-X (L2) Oxidative_Addition->M(II)_Complex Transmetalation Transmetalation M(II)_Complex->Transmetalation Ar-M(II)-Ar' Ar-M(II)-Ar' (L2) Transmetalation->Ar-M(II)-Ar' Reductive_Elimination Reductive Elimination Ar-M(II)-Ar'->Reductive_Elimination Reductive_Elimination->Catalyst Regenerates Catalyst Product Ar-Ar' (Phenylnicotinaldehyde) Reductive_Elimination->Product Aryl_Halide Halonicotinaldehyde (Ar-X) Aryl_Halide->Oxidative_Addition Organozinc Phenylzinc Reagent (Ar'-ZnX) Organozinc->Transmetalation Stille_Coupling Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X (L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' (L2) Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product Ar-Ar' (Phenylnicotinaldehyde) Reductive_Elimination->Product Aryl_Halide Halonicotinaldehyde (Ar-X) Aryl_Halide->Oxidative_Addition Organostannane Phenylstannane (Ar'-SnR3) Organostannane->Transmetalation CH_Arylation Pd(0) Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Pd(II)_Complex Ar'-Pd(II)-X Oxidative_Addition->Pd(II)_Complex CH_Activation C-H Activation (CMD) Pd(II)_Complex->CH_Activation Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Reductive_Elimination Reductive Elimination Palladacycle->Reductive_Elimination Reductive_Elimination->Pd(0) Product Ar-Ar' (Phenylnicotinaldehyde) Reductive_Elimination->Product Aryl_Halide Phenyl Halide (Ar'-X) Aryl_Halide->Oxidative_Addition Arene Nicotinaldehyde (Ar-H) Arene->CH_Activation Base Base Base->Reductive_Elimination Regenerates Catalyst

Figure 4. A generalized pathway for direct C-H arylation.

Advantages:

  • Atom Economy: This approach is highly atom-economical as it avoids the generation of stoichiometric metallic byproducts.

  • Step Economy: It reduces the number of synthetic steps by eliminating the need for pre-functionalization. *[14] Access to Novel Derivatives: It allows for the late-stage functionalization of complex molecules.

Limitations:

  • Regioselectivity: Controlling the regioselectivity of C-H activation can be challenging and may require the use of directing groups.

  • Reaction Conditions: The reaction conditions can sometimes be harsh, and catalyst loadings may be higher compared to traditional cross-coupling reactions.

  • Substrate Scope: The scope of C-H arylation can be more limited compared to established cross-coupling methods.

Quantitative Comparison of Synthetic Methods

FeatureSuzuki-Miyaura CouplingNegishi CouplingStille CouplingDirect C-H Arylation
Typical Yields Good to Excellent (70-95%)Good to Excellent (75-98%)Good to Excellent (70-95%)Moderate to Good (50-85%)
Functional Group Tolerance Very GoodGoodExcellentModerate to Good
Reagent Stability Good (Boronic acids are generally stable)Poor (Organozincs are air/moisture sensitive)[12][15] Excellent (Organostannanes are stable)[16][17] N/A
Toxicity/Environmental Impact Low (Boron byproducts are generally non-toxic)Moderate (Zinc salts)High (Organotin compounds are highly toxic)[16][17] Low (High atom economy)
Reaction Conditions Mild (Often requires a base)Mild (Requires inert atmosphere)MildCan be harsh (Higher temperatures may be needed)
Cost-Effectiveness Good (Wide availability of reagents)Moderate (Cost of anhydrous solvents and inert atmosphere)Poor (Cost and toxicity of tin reagents)Potentially very good (fewer synthetic steps)

Detailed Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on common practices for the Suzuki-Miyaura coupling of heteroaryl halides.

[5]Materials:

  • Halonicotinaldehyde (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane/Water, Toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the halonicotinaldehyde, phenylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired phenylnicotinaldehyde.

Conclusion and Future Outlook

The synthesis of phenylnicotinaldehydes is well-served by a variety of powerful cross-coupling methodologies. The Suzuki-Miyaura coupling remains the most popular choice for many applications due to its reliability, mild conditions, and the vast commercial availability of reagents. T[6][7]he Negishi coupling offers a more reactive alternative for challenging substrates, albeit with the requirement for more stringent reaction conditions. W[12]hile the Stille coupling demonstrates excellent functional group tolerance, its utility is significantly hampered by the toxicity of tin compounds.

[16][17]Looking forward, direct C-H arylation holds the greatest promise for further advancements in this field. A[18][14]s catalysts and methodologies for C-H functionalization continue to improve in terms of efficiency, selectivity, and substrate scope, this approach is poised to become an increasingly important tool for the synthesis of phenylnicotinaldehydes and other complex biaryl structures, offering a more sustainable and streamlined alternative to traditional cross-coupling reactions.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reaction Using 3-Methyl-2-(4-nitrophenyl)pyridine.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Wikipedia. (n.d.). Negishi coupling.
  • Abdel-Wahab, B. F., et al. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 71(13), 5033-5036.
  • BenchChem. (2025). comparative analysis of substituted nicotinaldehyde reactivity.
  • Wikipedia. (n.d.). Stille reaction.
  • Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025).
  • Hesp, K. D., & Organ, M. G. (2015). Well-defined nickel and palladium precatalysts for cross-coupling.
  • Royal Society of Chemistry. (2015). Nickel N‐heterocyclic carbene-catalyzed cross-coupling reaction of aryl aldehydes with organozinc reagents.
  • Amanullah, et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Scientific Reports, 15(1), 22205.
  • OpenOChem Learn. (n.d.). Negishi Coupling.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • Cross-(−CO)upling - Synthesis Spotlight. (n.d.).
  • Wang, D.-H., & Wasa, M. (2011). Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. Organic Letters, 13(5), 1172-1175.
  • Thermo Fisher Scientific. (n.d.). Stille Cross-Coupling Reaction.
  • Powers, D. C., et al. (2011). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 133(47), 19072-19075.
  • Rueping, M., et al. (2019). Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes.
  • Amanullah, et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0)
  • Organic Chemistry Portal. (n.d.). Direct Aldehyde C-H Arylation and Alkylation via the Combination of Nickel, Hydrogen Atom Transfer, and Photoredox Catalysis.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
  • Synthesis Workshop. (2021). Elucidating Ni-catalyzed Negishi Couplings with Craig Day (Episode 52). [Video] YouTube.
  • El-Sayed, M. A. A., et al. (2020). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 94, 103433.
  • Khalil, N., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and Pharmaceutical Bulletin, 61(9), 969-977.
  • Wiley-VCH. (n.d.). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
  • ResearchGate. (n.d.).
  • Dalhousie University. (n.d.). Advances in Nickel-Catalyzed C–O Cross-Coupling Reactions Enabled by Ancillary Ligand Design.
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. [Video] YouTube.
  • Reddit. (2021). Synthesis Workshop: Elucidating Ni-catalyzed Negishi Couplings with Craig Day!.
  • Le, D. N., et al. (2017). Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles.
  • Lehrfeld, J., et al. (1964). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Journal of Medicinal Chemistry, 7, 150-154.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review.
  • BenchChem. (2025). Comparative analysis of synthesis methods for polysubstituted pyridines.
  • National Institutes of Health. (n.d.). Recent advances in the synthesis of highly substituted imidazolidines.
  • National Institutes of Health. (2025). Comparative analysis of complanadine A total syntheses.
  • ResearchGate. (n.d.). Synthesis of substituted chloronicotinaldehydes.
  • MDPI. (2024).
  • University of Manchester. (n.d.). Synthesis and comparative conformational energetics of D-phenylalanylsarcosine and its cyclic dehydration product, (R)-1-methyl-3-(phenylmethyl)-2,5-piperazinedione.

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A Senior Application Scientist's Guide to the Validation of 2-Chloro-5-methyl-6-phenylnicotinaldehyde Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates like 2-Chloro-5-methyl-6-phenylnicotinaldehyde, a substituted nicotinic aldehyde derivative, are critical building blocks in the synthesis of complex molecules. An uncharacterized impurity profile at this stage can have cascading effects, potentially leading to downstream reaction failures, the emergence of toxic by-products, or compromised stability of the final API.

This guide provides an in-depth, experience-driven walkthrough for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-Chloro-5-methyl-6-phenylnicotinaldehyde. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, comparing HPLC with other analytical techniques and grounding our validation protocol in the authoritative standards of the International Council for Harmonisation (ICH).

The Analytical Imperative: Why HPLC is the Gold Standard

Before proceeding with a specific method, it is crucial to understand the analytical landscape and select the most appropriate tool. While several techniques can assess the purity of organic compounds, they offer different levels of specificity, sensitivity, and quantitative power.[1][2] High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, emerges as the preeminent technique for non-volatile, polar organic molecules like our target compound.

TechniquePrincipleApplicability for 2-Chloro-5-methyl-6-phenylnicotinaldehydeLimitations
Reverse-Phase HPLC Partitioning between a non-polar stationary phase and a polar mobile phase.Excellent. Ideal for separating the target analyte from potential impurities (e.g., starting materials, by-products, degradants) with high resolution and sensitivity.Requires a chromophore for UV detection; method development can be complex.
Gas Chromatography (GC) Partitioning between a stationary phase and a gaseous mobile phase.Poor. The compound's relatively high molecular weight and polarity suggest low volatility, making it unsuitable for GC without derivatization.Limited to volatile and thermally stable compounds.
Thin-Layer Chromatography (TLC) Adsorption chromatography on a solid stationary phase.Good for qualitative screening. Useful for rapid, preliminary checks of reaction progress or purity but lacks the quantitative precision of HPLC.[2]Limited resolution and quantification capabilities.
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei.Excellent for structural confirmation. Quantitative NMR (qNMR) can determine purity against a certified standard but is less effective at detecting and quantifying unknown trace impurities.[2][3]Lower sensitivity compared to HPLC for trace impurity detection.
Melting Point Analysis Measures the temperature range over which a solid melts.Basic indicator. A sharp melting point suggests high purity, while a broad range indicates the presence of impurities.[1][4]Non-specific and cannot identify or quantify individual impurities.

Given its superior resolving power, sensitivity, and quantitative accuracy for this class of molecule, HPLC is the logical choice for a definitive purity validation study.

Foundational Strategy: Developing a Fit-for-Purpose HPLC Method

The goal is not just to separate the main peak, but to resolve it from all potential process-related and degradation impurities. The molecular structure of 2-Chloro-5-methyl-6-phenylnicotinaldehyde—containing a basic pyridine ring, an aromatic phenyl group, and a polar aldehyde function—guides our method development.

  • Column Selection: A C18 (octadecylsilane) column is the workhorse of reverse-phase chromatography and provides an excellent starting point due to its hydrophobic nature, which will interact with the phenyl ring. A column with dimensions like 4.6 x 150 mm and a 5 µm particle size offers a good balance of efficiency and backpressure.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is necessary to elute a range of potential impurities with varying polarities.

    • Organic Solvent: Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff.

    • Aqueous Phase: The basicity of the pyridine nitrogen (pKa ≈ 5-6) necessitates pH control to ensure consistent retention and sharp, symmetrical peaks. An acidic mobile phase (e.g., 0.1% formic acid in water, pH ≈ 2.7) will protonate the nitrogen, preventing peak tailing caused by interaction with residual silanols on the silica support.

  • Detection: The conjugated aromatic system (pyridine and phenyl rings) ensures strong UV absorbance. A wavelength of 254 nm is a robust choice for detecting a wide range of aromatic impurities. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength.

  • Temperature and Flow Rate: A column temperature of 30 °C ensures method robustness against minor ambient temperature fluctuations. A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.

Experimental Protocol I: The Optimized HPLC Method

Instrumentation:

  • HPLC system with gradient pump, autosampler, column thermostat, and PDA detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-20 min (30% to 90% B), 20-25 min (90% B), 25.1-30 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

| Sample Diluent | Acetonitrile/Water (50:50, v/v) |

The Core of Trustworthiness: A Comprehensive Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] Our protocol is designed in accordance with the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[6][7]

Validation_Workflow cluster_prep Preparation cluster_validation ICH Q2(R1) Validation Parameters cluster_sst System Suitability cluster_routine Routine Use Prep Prepare Standards, Sample Solutions, and Placebos Specificity Specificity Prep->Specificity Linearity Linearity & Range Prep->Linearity Accuracy Accuracy Prep->Accuracy Precision Precision (Repeatability & Intermediate) Prep->Precision LOQ LOD & LOQ Prep->LOQ Robustness Robustness Prep->Robustness SST Define SST Criteria (Tailing, Plates, RSD) Specificity->SST Linearity->SST Accuracy->SST Precision->SST LOQ->SST Robustness->SST Routine Validated Method for QC Release Testing SST->Routine

Caption: Overall workflow for HPLC method validation.

System Suitability Testing (SST)

Causality: Before any validation run, we must verify that the chromatographic system is performing adequately. SST is a non-negotiable prerequisite that ensures the equipment, electronics, and analytical operations constitute a system fit for the analysis.[8]

Protocol:

  • Prepare a standard solution of 2-Chloro-5-methyl-6-phenylnicotinaldehyde at the target concentration (e.g., 0.5 mg/mL).

  • Inject this solution six consecutive times.

  • Calculate the key performance parameters from the resulting chromatograms.

Acceptance Criteria:

Parameter Acceptance Limit Rationale
Tailing Factor (T) T ≤ 1.5 Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N > 2000 Indicates column efficiency and good separation power.
% RSD of Peak Area ≤ 1.0% Demonstrates the precision of the injector and detector.

| % RSD of Retention Time | ≤ 1.0% | Confirms the stability of the pump flow rate. |

Specificity

Causality: Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] This is arguably the most critical validation parameter, as it proves the method can distinguish the analyte from everything else.

Specificity_Workflow Blank Inject Diluent (Blank) Result1 No interfering peaks at analyte RT Blank->Result1 Standard Inject Standard (Analyte) Result2 Analyte peak is pure (PDA analysis) Standard->Result2 Sample Inject Sample (Analyte + Impurities) Sample->Result2 Spike Inject Spiked Sample (Sample + Known Impurities) Result3 Known impurities are resolved from analyte Spike->Result3

Caption: Logical workflow to establish method specificity.

Protocol:

  • Blank Injection: Inject the sample diluent to ensure no system peaks interfere with the analyte's retention time.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. Analyze these stressed samples to ensure all degradant peaks are resolved from the main analyte peak.

  • Impurity Spiking: If potential process impurities are known and available, spike the analyte sample with these impurities and confirm their resolution from the main peak.

  • Peak Purity: Utilize the PDA detector to evaluate peak purity across all samples, confirming no co-eluting peaks are present.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[9] For a purity assay, the range must typically cover 80% to 120% of the nominal test concentration.[5][6]

Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels spanning 80% to 120% of the target concentration (e.g., 0.4, 0.45, 0.5, 0.55, 0.6 mg/mL).

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data & Acceptance Criteria:

Concentration (mg/mL) Mean Peak Area (n=3)
0.40 801,234
0.45 902,567
0.50 1,001,890
0.55 1,103,456
0.60 1,202,987
Correlation Coefficient (R²) ≥ 0.999

| Y-intercept | Should be close to zero |

Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically determined through recovery studies by spiking a sample matrix with known amounts of the analyte.[7]

Protocol:

  • Prepare a bulk sample solution of 2-Chloro-5-methyl-6-phenylnicotinaldehyde.

  • Spike the sample solution with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (resulting in 9 total determinations).

  • Analyze the samples and calculate the percentage recovery.

Data & Acceptance Criteria:

Spike Level Theoretical Conc. (mg/mL) Measured Conc. (mg/mL) % Recovery
80% 0.40 0.398 99.5%
100% 0.50 0.503 100.6%
120% 0.60 0.595 99.2%

| Mean Recovery | - | - | 98.0% - 102.0% |

Precision

Causality: Precision expresses the variability of repeated measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Protocol:

  • Repeatability: Prepare six individual samples from the same homogeneous batch at 100% of the target concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision: A second analyst repeats the repeatability study on a different day using a different HPLC system (if available).

  • Calculate the % Relative Standard Deviation (%RSD) for both sets of measurements and for the combined data.

Data & Acceptance Criteria:

Precision Level Assay Result (% Purity) Mean Assay % RSD
Repeatability 99.5, 99.6, 99.4, 99.7, 99.5, 99.6 99.55 ≤ 1.0%
Intermediate Precision 99.3, 99.5, 99.2, 99.4, 99.6, 99.3 99.38 ≤ 2.0%

| Overall (n=12) | - | 99.47 | ≤ 2.0% |

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Causality: The LOQ is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy, crucial for quantifying impurities. The LOD is the lowest concentration that can be detected. These are typically determined based on the signal-to-noise ratio (S/N).

Protocol:

  • Prepare progressively more dilute solutions of the analyte.

  • Inject them to determine the concentrations that yield S/N ratios of approximately 10:1 (for LOQ) and 3:1 (for LOD).

  • Confirm the LOQ by injecting six samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Acceptance Criteria:

  • LOQ: S/N ratio ≈ 10; precision at this level should have %RSD ≤ 10%.

  • LOD: S/N ratio ≈ 3.

Robustness

Causality: Robustness testing examines the method's resilience to small, deliberate changes in its parameters, indicating its reliability for routine use.

Protocol:

  • Vary key parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.1 units)

  • Analyze a standard solution under each condition and evaluate the impact on system suitability parameters (retention time, tailing factor, etc.).

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • Significant changes in results should not occur, demonstrating the method is reliable.

Conclusion

This guide outlines a comprehensive and scientifically-grounded framework for the validation of an HPLC purity method for 2-Chloro-5-methyl-6-phenylnicotinaldehyde. By adhering to the principles of method development based on chemical properties and rigorous validation against ICH Q2(R1) standards, researchers and drug development professionals can establish a trustworthy, reliable, and robust analytical procedure. A validated method is not just a regulatory requirement; it is a fundamental component of scientific integrity, ensuring that the purity data generated is accurate, precise, and fit for the critical purpose of developing safe and effective medicines.

References

  • TutorChase. "What methods are used to test the purity of organic compounds?". Available at: [Link]

  • Pickering, M. "Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants". Restek. Available at: [Link]

  • Patel, D. et al. "A Review of HPLC Method Development and Validation as per ICH Guidelines". Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • ResearchGate. "How to determine the purity of newly synthesized organic compound?". ResearchGate. Available at: [Link]

  • IOP Conference Series: Earth and Environmental Science. "Modern Analytical Technique for Characterization Organic Compounds". IOP Publishing. Available at: [Link]

  • Moravek, Inc. "Top 5 Methods of Assessing Chemical Purity". Available at: [Link]

  • Scribd. "ICH Q2(R1) Analytical Method Validation". Available at: [Link]

  • United States Environmental Protection Agency. "Method for the determination of aldehydes and ketones in ambient air using HPLC". Available at: [Link]

  • Chemistry LibreTexts. "Separation, Purification, and Identification of Organic Compounds". Available at: [Link]

  • European Medicines Agency. "ICH Q2(R1) Validation of analytical procedures: text and methodology". Available at: [Link]

  • U.S. Food & Drug Administration. "Q2(R1) Validation of Analytical Procedures: Text and Methodology". Available at: [Link]

  • PubMed. "Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection". Available at: [Link]

  • Shimadzu Corporation. "Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC)". Available at: [Link]

  • International Journal of Research and Review. "Analytical Method Validation: ICH and USP Perspectives". Available at: [Link]

  • Aurora Pro Scientific. "HPLC Analysis of Aldehydes and Ketones in Air Samples". Available at: [Link]

  • HELIX Chromatography. "HPLC Methods for analysis of Pyridine". Available at: [Link]

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A Comparative Spectroscopic Guide to 2-Chloro-5-methyl-6-phenylnicotinaldehyde and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the nuanced structural details of heterocyclic compounds are of paramount importance. Among these, substituted pyridine derivatives stand out for their versatile applications. This guide provides an in-depth spectroscopic comparison of 2-Chloro-5-methyl-6-phenylnicotinaldehyde with its structural analogues. Our focus is to equip researchers, scientists, and drug development professionals with the foundational data and experimental insights necessary for the precise identification and characterization of these valuable molecules.

The strategic placement of chloro, methyl, and phenyl groups on the pyridine-3-carboxaldehyde core significantly influences the electronic environment of the molecule, resulting in a unique spectroscopic fingerprint. Understanding these subtle shifts is critical for confirming molecular identity, assessing purity, and predicting reactivity. This guide will delve into the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing both comparative data and the underlying principles of spectral interpretation for this class of compounds.

Comparative Spectroscopic Data Analysis

The following tables summarize the expected and experimentally observed spectroscopic data for 2-Chloro-5-methyl-6-phenylnicotinaldehyde and its key analogues. This comparative approach highlights the influence of substituent groups on the spectroscopic properties.

Table 1: ¹H NMR Spectroscopic Data Comparison (Chemical Shifts in ppm)

CompoundAldehyde-H (s)Pyridine-HPhenyl-H (m)Methyl-H (s)
2-Chloro-5-methyl-6-phenylnicotinaldehyde (Expected) ~10.5~8.0-8.5 (s, 1H)~7.3-7.6~2.4
2-Chloronicotinaldehyde ~10.4~8.8 (dd), ~8.2 (dd), ~7.6 (dd)--
3-Pyridinecarboxaldehyde [1][2]~10.1~9.1 (d), ~8.8 (dd), ~8.2 (dt), ~7.5 (ddd)--

Table 2: ¹³C NMR Spectroscopic Data Comparison (Chemical Shifts in ppm)

CompoundC=OC-ClC-PhenylPyridine CarbonsPhenyl CarbonsMethyl Carbon
2-Chloro-5-methyl-6-phenylnicotinaldehyde (Expected) ~190~152~158~150, ~135, ~130~128-135~18
2-Chloronicotinaldehyde ~191~153-~152, ~138, ~128, ~127--
3-Pyridinecarboxaldehyde [3]~192.5--~154, ~151, ~135, ~127, ~124--

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchC-Cl StretchAromatic C=C StretchC-H (Aromatic)C-H (Aldehyde)
2-Chloro-5-methyl-6-phenylnicotinaldehyde (Expected) ~1700~750~1600, ~1470~3100-3000~2850, ~2750
2-Chloronicotinaldehyde ~1710~760~1580, ~1460~3080-3020~2860, ~2760
2-Chloronicotinic acid [4]~1700 (acid)~770~1580, ~1450~3100-3000-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
2-Chloro-5-methyl-6-phenylnicotinaldehyde (Expected) ~245/247 (due to ³⁵Cl/³⁷Cl isotopes)[M-H]⁺, [M-CHO]⁺, [M-Cl]⁺, fragments of the phenyl and pyridine rings
2-Chloronicotinaldehyde 141/143[M-H]⁺, [M-CHO]⁺, [M-Cl]⁺

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present. For our target compounds, NMR is crucial for confirming the substitution pattern on the pyridine ring and the presence of the aldehyde functionality.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • Longer acquisition times are generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg in 0.7 mL CDCl₃ H1_acq ¹H NMR Acquisition (300+ MHz) dissolve->H1_acq Transfer to NMR tube C13_acq ¹³C NMR Acquisition processing Fourier Transform, Phase & Baseline Correction H1_acq->processing C13_acq->processing analysis Chemical Shift Analysis, Integration, Coupling Constants processing->analysis

Figure 1: Experimental workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For 2-Chloro-5-methyl-6-phenylnicotinaldehyde and its analogues, IR spectroscopy is used to confirm the presence of the aldehyde C=O stretch, aromatic C=C bonds, and the C-Cl bond.

Protocol:

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[5][6]

    • Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[6]

    • Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[5][6]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty salt plate.

    • Place the salt plate with the sample film in the spectrometer's sample holder.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups of interest.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for determining the molecular weight of the compound and provides valuable information about its structure through fragmentation patterns. For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a distinctive signature.

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

  • GC Method:

    • Injector: Split/splitless injector, typically at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: A temperature gradient program is used to ensure good separation. For example, start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • MS Method:

    • Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

    • Mass Range: Scan a mass range that includes the expected molecular weight of the analyte (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to determine the molecular ion and observe the characteristic fragmentation pattern. The presence of a chlorine atom will be indicated by an M+2 peak with approximately one-third the intensity of the molecular ion peak.

GCMS_Workflow cluster_prep Sample Preparation cluster_sep GC Separation cluster_analysis MS Analysis dissolve Prepare 1 mg/mL solution in volatile solvent injection Inject into GC dissolve->injection separation Separation on capillary column injection->separation ionization Electron Ionization (70 eV) separation->ionization Elution detection Mass Analyzer (m/z 40-300) ionization->detection Structure_Elucidation Structure Molecular Structure of 2-Chloro-5-methyl-6-phenylnicotinaldehyde NMR NMR Spectroscopy Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS NMR_info C-H Framework Connectivity Substituent Positions NMR->NMR_info IR_info Functional Groups (C=O, C-Cl, C=C) IR->IR_info MS_info Molecular Weight Elemental Composition (Cl) Fragmentation Pattern MS->MS_info

Figure 3: Interplay of spectroscopic techniques for structural elucidation.

Conclusion

The spectroscopic characterization of 2-Chloro-5-methyl-6-phenylnicotinaldehyde and its analogues is a critical step in their synthesis and application. This guide provides a comparative framework and detailed experimental protocols to aid researchers in this endeavor. By understanding the influence of each substituent on the spectroscopic data, scientists can confidently identify and characterize these important heterocyclic compounds, paving the way for new discoveries in medicine and materials science.

References

  • Bessette, S. M. (2001). Sampling Technique for Organic Solids in IR Spectroscopy.
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  • ASTM International. (1962). A Technique for Preparing Solid Organic Samples for Infrared Analysis. Materials Research & Standards, 2(12), 976-979.
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  • LibreTexts. (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the isolated organic substrate indicating the formation of nicotine hydroxamic acid; c¹³C NMR spectrum of pyridine-3-carboxaldehyde; d¹³C NMR spectrum of hydroxamic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinecarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

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  • Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. r/chemistry. Retrieved from [Link]

  • BMC Bioinformatics. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

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  • Cromlab. (n.d.). Analysis of Chlorinated Pesticides by GC/MS. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Retrieved from [Link]

  • University of Utah. (n.d.). 13C DEPT NMR 1D Spectrum. Utah Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloronicotinic acid - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

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  • ResearchGate. (n.d.). a¹H NMR and b¹³C NMR of 2-aminonicotinaldehyde (ANA), c¹H NMR and d¹³C.... Retrieved from [Link]

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A Comparative Guide to the Biological Activities of Substituted Nicotinaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinaldehyde, or 3-pyridinecarboxaldehyde, represents a pivotal scaffold in the realms of pharmaceutical and agrochemical research. As a pyridine derivative, it is a key component in numerous bioactive molecules and approved drugs, prized for its versatile chemical reactivity and its ability to modulate biological systems.[1][2] The structure of nicotinaldehyde, featuring an electron-deficient pyridine ring and a reactive aldehyde group, allows for extensive chemical modification. The introduction of various substituents onto the pyridine ring profoundly alters the molecule's electronic properties, steric profile, and overall reactivity, leading to a diverse spectrum of biological activities.[3]

This guide provides a comprehensive, in-depth comparison of the biological activities of differently substituted nicotinaldehydes. We will delve into their antimicrobial, antioxidant, anticancer, and enzyme inhibitory properties, supported by experimental data. By examining structure-activity relationships (SAR) and mechanisms of action, this document aims to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics and agrochemicals based on this versatile heterocyclic core.

Synthetic Strategies: A Workflow for Derivatization

The generation of a diverse library of substituted nicotinaldehyde derivatives is the foundational step for any comparative biological study. The synthetic approach typically begins with a commercially available substituted nicotinic acid or a halonicotinaldehyde. These precursors undergo a series of chemical transformations to yield the desired aldehyde derivatives, which are then purified and characterized before being subjected to biological screening. A generalized workflow is illustrated below.

G cluster_0 Precursor Selection cluster_1 Synthesis & Derivatization cluster_2 Purification & Analysis cluster_3 Biological Evaluation Precursor Substituted Nicotinic Acid or Halonicotinaldehyde Synthesis Chemical Synthesis (e.g., Reduction, Suzuki Coupling) Precursor->Synthesis Derivative Substituted Nicotinaldehyde Derivative Synthesis->Derivative Purification Purification & Characterization (Chromatography, NMR, MS) Derivative->Purification Screening Biological Activity Screening (e.g., Antimicrobial, Cytotoxicity) Purification->Screening DataAnalysis Data Analysis (MIC / IC50 Determination) Screening->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR

Caption: Key SAR insights for substituted nicotinaldehydes.

  • Electronic Effects: The electronic nature of substituents is paramount. Electron-donating groups (EDGs) like hydroxyl (-OH) and alkoxy (-OR) increase the electron density of the pyridine ring, which can be favorable for antioxidant activity. [4]Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) deactivate the ring towards electrophilic attack but activate it for nucleophilic substitution, a useful property in synthesis. * Positional Isomerism: The position of substituents and even the nitrogen atom within the pyridine ring itself (comparing pyridinyl isomers) significantly impacts biological activity. For α-glucosidase inhibition, a 4-pyridyl substituent was found to be more potent than other isomers, suggesting a specific geometric and electronic requirement for binding to the enzyme's active site. [3]* Derivatization: Conversion of the aldehyde group into an imine (Schiff base) or an azlactone is a common strategy to enhance bioactivity. [5]These larger, more complex structures can form more extensive interactions with biological targets.

Mechanism of Action: NAD Biosynthesis Pathway

The discovery that nicotinaldehyde can fuel NAD biosynthesis is a critical mechanistic insight, particularly in the context of cancer therapy. The diagram below illustrates how nicotinaldehyde bypasses the inhibition of the primary NAD salvage pathway enzyme, NAMPT.

NAD_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT Salvage Pathway APO866 APO866 (NAMPT Inhibitor) APO866->NAMPT Inhibits NMN NMN NAMPT->NMN CellDeath Cell Death (Apoptosis) NAMPT->CellDeath Leads to NAD NAD+ NMN->NAD CellSurvival Cancer Cell Survival & Proliferation NAD->CellSurvival Nicotinaldehyde Nicotinaldehyde NA Nicotinic Acid (NA) Nicotinaldehyde->NA Converted to NAPRT NAPRT NA->NAPRT Preiss-Handler Pathway NAMN NAMN NAPRT->NAMN NAMN->NAD

Caption: Nicotinaldehyde bypasses NAMPT inhibition via the Preiss-Handler pathway to restore NAD+ levels. [6][7] In this pathway, the NAMPT inhibitor APO866 blocks the conversion of nicotinamide (NAM) to NMN, leading to NAD+ depletion and cancer cell death. [6]However, if nicotinaldehyde is present in the tumor microenvironment, it can be converted to nicotinic acid (NA), which then enters the Preiss-Handler pathway. [6][7]The enzyme NAPRT converts NA to NAMN, which is subsequently converted to NAD+, thus rescuing the cancer cells from the effects of APO866. [7]

Standardized Experimental Protocols

To ensure reproducibility and enable objective comparison, standardized protocols are essential. The following are detailed methodologies for common assays used to evaluate the biological activities of nicotinaldehyde derivatives.

Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in DPPH is measured spectrophotometrically. [8] Materials:

  • DPPH (1,1-diphenyl-2-picryl-hydrazyl) solution (0.1 mM in methanol)

  • Test compounds dissolved in methanol or DMSO

  • Ascorbic acid (positive control)

  • Methanol (blank)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each dilution to respective wells.

  • Add 100 µL of the DPPH solution to all wells. For the blank, add 100 µL of methanol instead of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol (vehicle) and A_sample is the absorbance of the DPPH solution with the test compound.

  • Plot the scavenging percentage against the compound concentration to determine the SC50 (the concentration required to scavenge 50% of DPPH radicals).

Protocol 2: Agar Disc Diffusion Assay for Antimicrobial Susceptibility

This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a filter paper disc impregnated with the test compound. [9][10] Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile filter paper discs (6 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic/antifungal discs (positive control)

  • Solvent-impregnated discs (negative control)

  • Sterile swabs, forceps, and incubator

Procedure:

  • Prepare and sterilize the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

  • Prepare a microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

  • Using a sterile swab, evenly inoculate the entire surface of the agar plates with the microbial suspension.

  • Aseptically place the sterile filter paper discs onto the surface of the inoculated agar plates.

  • Pipette a fixed volume (e.g., 10 µL) of each test compound solution onto the discs. Also, place the positive and negative control discs.

  • Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds.

  • Invert the plates and incubate at 37°C for 24 hours (for bacteria) or at 25-28°C for 48-72 hours (for fungi).

  • After incubation, measure the diameter (in mm) of the zone of complete inhibition around each disc.

Protocol 3: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified. [11] Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • CO2 incubator, multichannel pipette, and microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be <0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for untreated cells (negative control) and vehicle control (DMSO).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

Substituted nicotinaldehydes are a remarkably versatile class of compounds with a wide array of demonstrable biological activities. The strategic modification of the pyridine ring with different functional groups allows for the fine-tuning of their properties to target specific biological processes. Structure-activity relationship studies have revealed that factors such as electronic effects, substituent position, and derivatization into more complex heterocyclic systems are critical determinants of efficacy.

The mechanistic finding that nicotinaldehyde can act as an NAD+ precursor, thereby modulating the efficacy of certain cancer therapies, opens new avenues for investigation into combination treatments and the metabolic vulnerabilities of tumors. [6][7]Similarly, the identification of potent enzyme inhibitors and next-generation insecticides underscores the continued relevance of this scaffold in both medicine and agriculture. [12][13] Future research should focus on the rational design of derivatives with enhanced selectivity and reduced off-target effects. A deeper exploration of their mechanisms of action, aided by computational modeling and advanced biological assays, will be crucial for translating these promising scaffolds into clinically and commercially viable products. The experimental protocols provided herein offer a standardized framework for such comparative evaluations, ensuring that data generated across different studies is robust and comparable.

References

A complete list of all sources cited in this guide is provided below.

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  • Matsumoto, S., Biniecka, P., Bellotti, A., Duchosal, M. A., & Nahimana, A. (2023). Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. Cancers, 15(3), 787. [Link]. Retrieved January 20, 2026, from [Link]

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A Comparative Guide to Purity Assessment: Unveiling the Power of qNMR for 2-Chloro-5-methyl-6-phenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. In this guide, we delve into the robust methodology of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 2-Chloro-5-methyl-6-phenylnicotinaldehyde, a complex heterocyclic aldehyde of significant interest in pharmaceutical and agrochemical research.

This document provides an in-depth, experience-driven comparison of qNMR with established chromatographic techniques, supported by detailed experimental protocols and data interpretation frameworks. Our objective is to equip you with the knowledge to not only implement qNMR but also to critically evaluate its suitability against other methods for your specific analytical challenges.

The Principle of Quantitative NMR: A Foundation of Stoichiometric Certainty

At its core, quantitative NMR (qNMR) stands apart from many other analytical techniques due to a fundamental principle: the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1] This stoichiometric relationship allows for the direct determination of the molar ratio of different substances in a solution, making qNMR a primary ratio method.[2] Unlike chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which often rely on the availability of a certified reference standard of the exact same compound for accurate quantification, qNMR can determine the purity of a substance by comparing its signal to that of a certified internal standard of a different, structurally unrelated compound. This is a significant advantage when working with novel or rare compounds where a dedicated reference standard may not be available.[3]

The purity of an analyte using an internal standard is calculated using the following equation:

Purity (%) = (Ianalyte / Nanalyte) × (NIS / IIS) × (MWanalyte / MWIS) × (mIS / manalyte) × PIS [4]

Where:

  • I : Integral of the signal

  • N : Number of protons giving rise to the signal

  • MW : Molecular weight

  • m : Mass

  • P : Purity of the internal standard

  • analyte : The compound of interest (2-Chloro-5-methyl-6-phenylnicotinaldehyde)

  • IS : The internal standard

Experimental Workflow: A Step-by-Step Protocol for qNMR Purity Determination

The successful implementation of qNMR hinges on meticulous experimental design and execution. The following protocol provides a comprehensive workflow for the purity assessment of 2-Chloro-5-methyl-6-phenylnicotinaldehyde.

Diagram of the qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh 2-Chloro-5-methyl-6- phenylnicotinaldehyde (approx. 10-20 mg) dissolve Dissolve both in a precise volume of deuterated solvent (e.g., CDCl3) weigh_analyte->dissolve weigh_is Accurately weigh certified internal standard (e.g., Maleic Acid) weigh_is->dissolve transfer Transfer to a high-quality 5 mm NMR tube dissolve->transfer instrument_setup Instrument Setup: - Tune and match probe - Calibrate 90° pulse width transfer->instrument_setup parameter_setup Set Acquisition Parameters: - Relaxation delay (D1) ≥ 5 * T1 - Acquisition time (AQ) ≥ 4s - Number of scans for S/N > 250 instrument_setup->parameter_setup acquire Acquire 1H NMR Spectrum parameter_setup->acquire processing Process FID: - Fourier Transform - Phase and baseline correction acquire->processing integration Integrate non-overlapping signals of analyte and IS processing->integration calculation Calculate purity using the qNMR equation integration->calculation

Caption: A streamlined workflow for qNMR purity assessment.

1. Selection of a Suitable Internal Standard:

The choice of an internal standard is critical for accurate qNMR analysis.[5] The ideal standard should:

  • Possess high purity (certified reference material is recommended).[6]

  • Be chemically stable and non-reactive with the analyte and solvent.[7]

  • Exhibit good solubility in the chosen deuterated solvent.[7]

  • Have at least one sharp, well-resolved signal in a region of the ¹H NMR spectrum that does not overlap with any signals from the analyte or impurities.[3]

  • Not have an excessively long spin-lattice relaxation time (T1).[4]

For 2-Chloro-5-methyl-6-phenylnicotinaldehyde, potential internal standards include Maleic acid or Dimethyl sulfone . Their simple spectra and chemical shifts are unlikely to interfere with the complex aromatic and aldehyde signals of the analyte.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 2-Chloro-5-methyl-6-phenylnicotinaldehyde into a clean, dry vial using a calibrated microbalance (readability to 0.01 mg).[8]

  • Accurately weigh a suitable amount of the chosen certified internal standard to achieve a signal intensity ratio between the analyte and the standard as close to 1:1 as possible.[9]

  • Dissolve both the analyte and the internal standard in a precise volume (e.g., 0.6-0.7 mL) of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), ensuring complete dissolution.[6]

  • Transfer the solution to a high-quality 5 mm NMR tube.[5]

3. NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Tuning and Matching: The NMR probe must be properly tuned and matched for the specific sample to ensure efficient and uniform excitation.

  • Pulse Width Calibration: The 90° pulse width should be accurately calibrated for the sample.

  • Acquisition Parameters:

    • Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.[8]

    • Relaxation Delay (D1): This is a critical parameter. To ensure complete relaxation of all nuclei between scans, D1 should be at least 5 times the longest T1 of any signal of interest (both analyte and internal standard).[4] A conservative D1 of 60 seconds is often recommended for accurate quantification.[8]

    • Acquisition Time (AT): A sufficiently long acquisition time (e.g., at least 4 seconds) is necessary to ensure good digital resolution.[8]

    • Number of Scans (NS): The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated, which is necessary for integration errors of less than 1%.[4]

4. Data Processing and Purity Calculation:

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Carefully phase the spectrum manually to ensure all peaks have the correct shape.

  • Apply a baseline correction to the entire spectrum.

  • Integrate a well-resolved, non-overlapping signal for 2-Chloro-5-methyl-6-phenylnicotinaldehyde. Based on its structure, the aldehyde proton signal (expected around 9.5-10.5 ppm) and the methyl signal are likely candidates. The aromatic region will be complex due to the phenyl and pyridine rings, so careful selection of a unique, clear signal is crucial.

  • Integrate the chosen signal of the internal standard.

  • Calculate the purity using the qNMR equation provided earlier.

Comparative Analysis: qNMR vs. Chromatographic Methods

The choice of an analytical technique for purity determination depends on various factors, including the stage of drug development, the nature of the compound and its impurities, and the availability of reference standards.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Direct, stoichiometric measurement based on the number of nuclei.[1]Separation based on differential partitioning between a mobile and stationary phase.Separation based on volatility and interaction with a stationary phase.
Reference Standard Requires a certified internal standard of a different compound.Typically requires a certified reference standard of the same compound for accurate quantification.[10]Requires a certified reference standard of the same compound for accurate quantification.
Quantification Absolute quantification is readily achievable.[4]Relative quantification (area percent) is common; absolute quantification requires a reference standard.Relative quantification is common; absolute quantification requires a reference standard.
Structural Information Provides detailed structural information of the analyte and impurities in the same experiment.Provides retention time, which is not a unique identifier.Provides retention time.
Sample Throughput Lower, especially with long relaxation delays required for accurate quantification.Higher, with typical run times of 20-30 minutes per sample.High throughput is possible with modern instruments.
Sample Preparation Relatively simple, involving accurate weighing and dissolution.[3]Can be more complex, involving mobile phase preparation and filtering.Sample must be volatile or derivatized to become volatile.
Destructive/Non-destructive Non-destructive; the sample can be recovered.Destructive.Destructive.
Validation Method validation is required as per ICH guidelines.[11]Well-established validation protocols (ICH Q2(R2)).[10]Well-established validation protocols.
Logical Relationship Diagram: Method Selection

Method_Selection cluster_criteria Key Considerations cluster_methods Recommended Method start Purity Assessment of 2-Chloro-5-methyl-6- phenylnicotinaldehyde ref_std_avail Certified Reference Standard of Analyte Available? start->ref_std_avail need_struct_info Need for Structural Information of Impurities? start->need_struct_info sample_volatility Is the Sample Volatile? start->sample_volatility qnmr qNMR ref_std_avail->qnmr No hplc HPLC ref_std_avail->hplc Yes need_struct_info->qnmr Yes need_struct_info->hplc No sample_volatility->hplc No gc GC sample_volatility->gc Yes

Caption: Decision tree for selecting a purity assessment method.

Trustworthiness and Self-Validation in qNMR

The reliability of qNMR is underpinned by a self-validating system. Key experimental parameters, when set correctly, ensure the integrity of the quantitative data. For instance, the use of a sufficiently long relaxation delay (D1) is paramount and can be experimentally verified by acquiring spectra at varying D1 values to ensure the integral ratios remain constant. Furthermore, the validation of a qNMR method should follow the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, and precision.[10]

Conclusion: The Authoritative Choice for Purity Assessment

For the purity determination of 2-Chloro-5-methyl-6-phenylnicotinaldehyde, quantitative NMR emerges as a powerful, direct, and authoritative analytical technique. Its ability to provide an absolute purity value without the need for a chemically identical reference standard makes it particularly valuable for novel compounds and in research and development settings. While chromatographic methods like HPLC offer higher throughput for routine quality control, qNMR provides a richer dataset, simultaneously confirming the structure and quantifying the purity of the analyte and its impurities. By following a meticulously designed and validated protocol, researchers can have the utmost confidence in the purity values obtained by qNMR, thereby ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Purity by Absolute qNMR Instructions. (n.d.).
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • qNMR: top tips for optimised sample prep. (2019, February 21). Manufacturing Chemist. Retrieved from [Link]

  • qNMR Purity Recipe Book (3 - Data Processing). (2016, October 26). Mestrelab Research. Retrieved from [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation). (n.d.). Mestrelab Research. Retrieved from [Link]

  • Quantitative NMR Spectroscopy. (2017, November). Retrieved from [Link]

  • qNMR - Quantitative Analysis by NMR. (2022, December 19). AWS. Retrieved from [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (n.d.). SciSpace. Retrieved from [Link]

  • Purity comparison by NMR and HPLC. (n.d.). ResearchGate. Retrieved from [Link]

  • QNMR – a modern alternative to HPLC. (n.d.). Almac. Retrieved from [Link]

  • 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. (n.d.). Modgraph. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (n.d.). PubMed Central. Retrieved from [Link]

  • ICH Validation Analitcs Methods. (n.d.). Scribd. Retrieved from [Link]

  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019, March 13). BIPM. Retrieved from [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (n.d.). IntuitionLabs. Retrieved from [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. (n.d.). Retrieved from [Link]

  • Absolute Quantification by qNMR. (n.d.). Enfanos. Retrieved from [Link]

  • 1 H NMR spectrum of 2-Hydroxy-5-chloromethyl-benzaldehyde 1. (n.d.). ResearchGate. Retrieved from [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Chloro-5-methyl-6-phenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity and characterization of intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Chloro-5-methyl-6-phenylnicotinaldehyde, a substituted pyridine derivative, represents a class of compounds often pivotal in the synthesis of complex molecules. The analytical methods employed to assess its quality must be robust, reliable, and fit for their intended purpose. This guide provides an in-depth comparison and cross-validation of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the comprehensive analysis of this key intermediate.

The principles of analytical method validation are firmly rooted in the guidelines established by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5] These guidelines emphasize that validation is not a singular event but a continuous process, ensuring that an analytical procedure remains suitable for its intended use throughout its lifecycle.[6] This guide adheres to these principles, providing a framework for the rigorous cross-validation of analytical methods.

The Rationale for Method Selection

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For 2-Chloro-5-methyl-6-phenylnicotinaldehyde, a multi-faceted approach is warranted.

  • High-Performance Liquid Chromatography (HPLC): As a versatile and widely used technique in the pharmaceutical industry, HPLC is well-suited for the quantification of non-volatile and thermally labile compounds. Its ability to separate complex mixtures makes it ideal for purity assessments and the determination of related substances.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For compounds with sufficient volatility and thermal stability, GC-MS offers exceptional separation efficiency and definitive identification through mass spectral data.[7][8] This technique is particularly valuable for the detection and identification of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled structural elucidation capabilities.[9][10] While not traditionally a primary quantitative tool in quality control, quantitative NMR (qNMR) is gaining acceptance for its high precision and accuracy, as it does not require a reference standard of the analyte.

The cross-validation of these methods will provide a comprehensive understanding of their respective strengths and limitations in the context of analyzing 2-Chloro-5-methyl-6-phenylnicotinaldehyde.

Experimental Design for Cross-Validation

The cross-validation study is designed to compare the performance of HPLC, GC-MS, and NMR methods based on the validation parameters outlined in the ICH Q2(R2) guideline.[2][11][12]

Caption: Experimental workflow for the cross-validation of analytical methods.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

  • Chromatographic System: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The gradient program should be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of 2-Chloro-5-methyl-6-phenylnicotinaldehyde in the mobile phase.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the analyte in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: Optimized to ensure complete vaporization without thermal degradation. A temperature programmable inlet may be beneficial.[7]

  • Oven Temperature Program: A temperature gradient to separate the analyte from any volatile impurities.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A suitable mass range to detect the molecular ion and characteristic fragment ions of the analyte.

  • Sample Preparation:

    • Prepare a stock solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards and QC samples by dilution.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Solvent: A deuterated solvent in which the analyte is soluble (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: A certified internal standard with a known concentration and a signal that does not overlap with the analyte signals (e.g., maleic acid or 1,3,5-trimethoxybenzene).

  • Acquisition Parameters:

    • Pulse Sequence: A standard 1D proton pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate window functions and perform Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Integrate the signals of the analyte and the internal standard.

  • Quantification: Calculate the concentration of the analyte using the known concentration of the internal standard and the integral values.

Cross-Validation Parameters and Acceptance Criteria

The following validation parameters will be assessed for each analytical method, with acceptance criteria based on ICH guidelines.[1][13][14][15]

validation_logic cluster_core Core Validation Attributes cluster_limits Limit & Robustness cluster_outcome Method Suitability Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) Precision->LOQ Robustness Robustness LOD->Robustness LOQ->Robustness FitForPurpose Fit for Intended Purpose Robustness->FitForPurpose

Caption: Logical flow of analytical method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1] For HPLC and GC-MS, this will be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and a placebo sample. For NMR, the specificity is demonstrated by the unique chemical shifts and coupling patterns of the analyte.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[13] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

Parameter Acceptance Criteria
Correlation Coefficient (r²) ≥ 0.995
Range Typically 80% to 120% of the test concentration for assay.
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[14] It is typically assessed by recovery studies.

Parameter Acceptance Criteria
Recovery 98.0% to 102.0%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15] It is evaluated at two levels: repeatability and intermediate precision.

Parameter Acceptance Criteria
Repeatability (RSD) ≤ 2.0%
Intermediate Precision (RSD) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Parameter Method of Determination
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14][15]

Method Parameters to Vary
HPLC pH of mobile phase, column temperature, flow rate.
GC-MS Inlet temperature, oven ramp rate, carrier gas flow rate.
NMR Pulse width, relaxation delay.

Comparative Data Summary

The following table summarizes the expected performance of each analytical method for the analysis of 2-Chloro-5-methyl-6-phenylnicotinaldehyde.

Validation Parameter HPLC GC-MS NMR
Specificity High (with proper method development)Very High (mass spectral identification)Absolute (unique molecular signature)
Linearity (r²) > 0.999> 0.998> 0.999 (with internal standard)
Accuracy (% Recovery) 99.0 - 101.0%98.5 - 101.5%99.5 - 100.5%
Precision (RSD) < 1.0%< 1.5%< 0.5%
LOQ Low ng/mL rangeMid to high pg/mL rangeµg/mL to mg/mL range
Robustness GoodModerate (sensitive to inlet conditions)High
Analysis Time 15-30 minutes per sample20-40 minutes per sample5-15 minutes per sample

Conclusion and Recommendations

The cross-validation of HPLC, GC-MS, and NMR methods provides a comprehensive analytical toolkit for the characterization of 2-Chloro-5-methyl-6-phenylnicotinaldehyde.

  • HPLC is recommended as the primary method for routine quality control, including assay and purity testing, due to its high precision, accuracy, and robustness.

  • GC-MS is the preferred method for the identification and quantification of volatile impurities, offering unparalleled sensitivity and specificity.

  • NMR serves as an essential tool for definitive structural confirmation and as a primary standard for quantitative analysis (qNMR), eliminating the need for a specific reference standard of the analyte.

The selection of the most appropriate method will depend on the specific requirements of the analysis. For a comprehensive quality assessment, a combination of these techniques is often the most effective approach, aligning with the principles of a science-driven and risk-based approach to analytical procedure development.[16]

References

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A Senior Application Scientist's Guide to the Purification of Substituted Pyridines: An Efficacy Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridines are fundamental heterocyclic scaffolds in pharmaceuticals, agrochemicals, and materials science. The precise arrangement of substituents on the pyridine ring dictates their biological activity and physical properties. Consequently, achieving high purity is not merely a matter of good laboratory practice; it is a critical determinant of a molecule's efficacy and safety. The presence of isomers, unreacted starting materials, or byproducts can lead to ambiguous biological data, compromised material performance, and significant hurdles in regulatory approval.

This guide provides an in-depth comparison of the most common and effective purification techniques for substituted pyridines. Drawing upon established chemical principles and experimental data, we will explore the nuances of each method, offering insights to help you select the optimal strategy for your specific compound and scale.

Understanding the Challenge: Common Impurities in Substituted Pyridines

The nature of impurities in a sample of a substituted pyridine is largely dictated by its synthetic route. Common contaminants include:

  • Isomers: Positional isomers that are often formed during the synthesis, which can have very similar physical properties to the desired product, making them challenging to separate.

  • Starting Materials: Unreacted reagents from the synthesis.

  • Byproducts: Compounds formed from side reactions.

  • Solvents: Residual solvents from the reaction or initial work-up.

  • Water: Pyridine and its derivatives are often hygroscopic.[1]

The choice of purification technique is fundamentally linked to the physical and chemical properties of the target molecule and its impurities. Key considerations include the compound's state (solid or liquid), thermal stability, polarity, and the nature of the impurities present.

Core Purification Techniques: A Comparative Analysis

The most prevalent and effective techniques for purifying substituted pyridines are recrystallization, distillation, column chromatography, and preparative high-performance liquid chromatography (HPLC). Each method has its distinct advantages and limitations.

Recrystallization: The Art of Crystalline Perfection

Recrystallization is a powerful and economical technique for purifying solid substituted pyridines. It leverages the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the desired compound crystallizes, leaving impurities behind in the solvent.

The Causality Behind Experimental Choices:

The success of recrystallization hinges on the selection of an appropriate solvent. The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. For pyridine derivatives, which are generally polar, polar solvents are often a good starting point. A systematic approach to solvent selection involves small-scale solubility tests with a range of solvents. Common single solvents to evaluate for aromatic amines and pyridine derivatives include ethanol, methanol, and toluene. Mixed solvent systems, such as ethanol/water or acetone/water, can also be highly effective.

Self-Validating Protocol: A Step-by-Step Guide to Recrystallization

  • Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent pair. The target compound should exhibit high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude substituted pyridine in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. To prevent premature crystallization during this step, use a pre-warmed funnel and flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals to a constant weight, typically under vacuum.

Troubleshooting Common Recrystallization Issues:

  • Oiling Out: This occurs when the solute separates as a liquid instead of a solid. It can happen if the solvent's boiling point is higher than the compound's melting point or if the solution is supersaturated. To remedy this, try re-dissolving the oil in more hot solvent and allowing it to cool more slowly, or scratch the flask to induce crystallization.

  • Low Recovery: This is often due to using too much solvent. To improve recovery, you can evaporate some of the solvent to concentrate the solution.

Recrystallization_Workflow A Crude Solid Pyridine Derivative B Select Solvent(s) A->B C Dissolve in Minimum Hot Solvent B->C D Hot Gravity Filtration (if needed) C->D Insoluble impurities? E Cool Slowly to Induce Crystallization C->E No insoluble impurities D->E F Collect Crystals by Vacuum Filtration E->F J Troubleshoot: Oiling Out / Low Recovery E->J G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Crystalline Product H->I

Distillation: Purifying by Boiling Point

Distillation is the primary method for purifying liquid substituted pyridines, separating components of a mixture based on differences in their boiling points. For compounds with close boiling points, fractional distillation is employed, which uses a fractionating column to achieve a better separation.

The Causality Behind Experimental Choices:

The efficiency of a fractional distillation is determined by the number of theoretical plates in the column and the reflux ratio. A higher number of theoretical plates and a higher reflux ratio lead to a better separation. For industrial-scale purification of pyridine, a distillation column with 1 to 100 trays and a reflux ratio of 50/1 to 1/1 may be used.[2] To prevent decomposition of thermally sensitive compounds, distillation can be performed under reduced pressure (vacuum distillation), which lowers the boiling points of the components.

Many pyridine purification methods involve a pre-treatment step before distillation. For example, crude pyridine can be treated with an alkali, such as sodium hydroxide, to condense aldehyde impurities into higher-boiling compounds, facilitating their separation during distillation.[2][3][4] Drying agents like potassium hydroxide (KOH), sodium hydroxide (NaOH), or calcium oxide (CaO) are often used to remove water before distillation.[1]

Self-Validating Protocol: A Step-by-Step Guide to Fractional Distillation

  • Drying: Dry the crude liquid pyridine derivative over a suitable drying agent (e.g., KOH pellets) for an adequate period.[1]

  • Apparatus Setup: Assemble a fractional distillation apparatus, ensuring all joints are well-sealed. For moisture-sensitive applications, the distillation can be performed under an inert atmosphere.[5]

  • Heating: Heat the distillation flask gently. Use a heating mantle with a stirrer for uniform heating.

  • Equilibration: Once the liquid begins to boil and the vapor rises into the fractionating column, adjust the heat to establish a steady rate of distillation.

  • Fraction Collection: Collect the distillate in fractions based on the boiling point. The initial fraction will typically be enriched in lower-boiling impurities. The main fraction should be collected at a constant temperature, corresponding to the boiling point of the pure compound.

  • Analysis: Analyze the purity of the collected fractions using an appropriate technique, such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.[6][7][8][9]

Distillation_Workflow A Crude Liquid Pyridine Derivative B Pre-treatment (e.g., Drying, Alkali Wash) A->B C Set up Fractional Distillation Apparatus B->C D Heat and Establish Reflux C->D E Collect Fractions Based on Boiling Point D->E F Analyze Purity of Fractions (GC, NMR) E->F G Combine Pure Fractions F->G H Pure Liquid Product G->H

Column Chromatography: Separation by Adsorption

Column chromatography is a highly versatile technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. It is particularly effective for separating complex mixtures and isomers.[10] For substituted pyridines, silica gel or alumina are common stationary phases.

The Causality Behind Experimental Choices:

The choice of stationary and mobile phases is critical for achieving good separation. The polarity of the substituted pyridine and its impurities will determine the appropriate solvent system (mobile phase). A general strategy is to start with a non-polar solvent and gradually increase the polarity by adding a more polar solvent. The separation can be monitored by thin-layer chromatography (TLC) to determine the optimal solvent system.

A common issue encountered when purifying basic compounds like pyridines on silica gel is peak tailing, which is caused by strong interactions between the basic nitrogen atom and acidic silanol groups on the silica surface. This can be mitigated by:

  • Adding a competing base: Including a small amount of a competing base, such as triethylamine (TEA), in the mobile phase can shield the active silanol sites from the pyridine analyte.

  • Using a modified stationary phase: End-capped silica or polymer-based columns are less acidic and can produce more symmetrical peaks.

Self-Validating Protocol: A Step-by-Step Guide to Column Chromatography

  • Stationary Phase and Solvent System Selection: Choose an appropriate stationary phase (e.g., silica gel) and determine the optimal mobile phase using TLC.

  • Column Packing: Pack a glass column with the stationary phase as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude sample in a minimum amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity if a gradient elution is used.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Preparative HPLC: High-Resolution Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating or purifying one or more target compounds from a mixture with high resolution.[11] While more expensive and less scalable than the other techniques, it is often the method of choice for purifying high-value compounds, such as those in the final stages of drug development, or for separating very difficult mixtures.

The Causality Behind Experimental Choices:

The principles of preparative HPLC are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads. The development of a preparative HPLC method typically begins with an analytical separation to establish the optimal conditions (column, mobile phase, etc.).[11] For pyridine derivatives, reversed-phase HPLC is commonly used. Adjusting the pH of the mobile phase can significantly affect the retention and selectivity of pyridine derivatives by altering their ionization state.

Key Considerations for Preparative HPLC:

  • Column Selection: Choosing the right column is crucial. Columns with smaller particle sizes offer higher efficiency but at the cost of higher backpressure.

  • Loading Capacity: It is important to determine the maximum sample load that can be applied to the column without compromising resolution.[11]

  • Purity, Yield, and Throughput: These three parameters are interdependent. A preparative method cannot be optimized for all three simultaneously, so a compromise must be made based on the specific application.[11]

Comparative Summary of Purification Techniques

TechniquePrincipleBest Suited ForAdvantagesLimitations
Recrystallization Differential solubilityPurifying solid compoundsEconomical, scalable, can yield very high purityOnly applicable to solids, can have low recovery
Distillation Differential boiling pointsPurifying liquid compoundsScalable, effective for removing non-volatile impuritiesNot suitable for thermally unstable compounds, less effective for separating compounds with close boiling points
Column Chromatography Differential adsorptionComplex mixtures, isomersHighly versatile, applicable to a wide range of compoundsCan be time-consuming, uses large volumes of solvent
Preparative HPLC High-resolution differential partitioningHigh-purity applications, difficult separationsHigh resolution, automatedExpensive, limited scalability, requires specialized equipment

Purity Analysis: Ensuring Success

Regardless of the purification technique employed, the final purity of the substituted pyridine must be rigorously assessed. A combination of analytical techniques is often used to provide a comprehensive purity profile.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to identify and quantify impurities.[6][7][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for analyzing volatile compounds and can provide both quantitative and qualitative information about the sample composition.[12][13][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis and is particularly useful for non-volatile or thermally unstable compounds.[15]

Conclusion

The selection of an appropriate purification technique for a substituted pyridine is a critical step that can significantly impact the outcome of research and development efforts. A thorough understanding of the principles behind each method, coupled with a systematic experimental approach, will enable the researcher to achieve the desired level of purity efficiently and effectively. For routine purifications of solids and liquids, recrystallization and distillation, respectively, are often the most practical and economical choices. For more challenging separations, column chromatography and preparative HPLC offer greater resolving power. By carefully considering the properties of the target compound and the nature of the impurities, scientists can confidently select and optimize a purification strategy that meets the stringent demands of modern chemical research.

References

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Navigating the Binding Landscape: A Comparative Docking Analysis of 2-Chloro-5-methyl-6-phenylnicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the nicotinonitrile scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide delves into the computational evaluation of a specific, promising class: derivatives of 2-Chloro-5-methyl-6-phenylnicotinaldehyde. While comprehensive comparative studies on this exact series are emerging, this document synthesizes established methodologies and insights from structurally related compounds to provide a robust framework for researchers, scientists, and drug development professionals. We will explore the rationale behind their synthesis, outline a detailed protocol for comparative molecular docking, and present a model for data interpretation, thereby empowering researchers to navigate the intricate binding landscapes of these potential drug candidates.

The Scientific Rationale: Why 2-Chloro-5-methyl-6-phenylnicotinaldehyde Derivatives?

The 2-chloropyridine moiety is a versatile building block in medicinal chemistry, often utilized for its ability to participate in various coupling reactions, allowing for the introduction of diverse substituents to probe the chemical space around a core scaffold. The nicotinaldehyde group, in turn, provides a reactive handle for the synthesis of a wide array of derivatives, including Schiff bases, hydrazones, and chalcones, each with unique physicochemical properties and potential biological targets.

The strategic placement of a methyl group at the 5-position and a phenyl ring at the 6-position of the pyridine core introduces specific steric and electronic features that can significantly influence ligand-protein interactions. These substitutions can enhance binding affinity and selectivity for target proteins. Derivatives of similar nicotinonitrile and 2-chloropyridine structures have exhibited promising antimicrobial, antifungal, and anticancer activities, making this class of compounds a fertile ground for drug discovery.[1][2][3]

Synthesis of 2-Chloro-5-methyl-6-phenylnicotinaldehyde Derivatives: A Generalized Approach

While a specific, unified synthetic scheme for a library of 2-Chloro-5-methyl-6-phenylnicotinaldehyde derivatives is not extensively documented in a single source, a general and adaptable protocol can be derived from the synthesis of analogous compounds, such as 2-chloroquinoline-3-carbaldehydes and other substituted nicotinonitriles.[4][5] The aldehyde functional group serves as a key reaction point.

A common and effective method for generating a diverse library of derivatives is through condensation reactions. For instance, the reaction of the parent aldehyde with various primary amines can yield a series of imines (Schiff bases). Similarly, condensation with hydrazides can produce hydrazones. These reactions are typically straightforward and can be performed under mild conditions, making them suitable for generating a library for screening purposes.[6][7]

Experimental Protocol: Synthesis of a Hydrazone Derivative (Illustrative Example)

This protocol is adapted from the synthesis of structurally similar 2-Methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones.[6][8]

  • Preparation of the Hydrazide: The corresponding nicotinic acid (2-Chloro-5-methyl-6-phenylnicotinic acid) is first converted to its methyl or ethyl ester. This ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol or methanol under reflux to yield the nicotinohydrazide.

  • Condensation Reaction:

    • Dissolve 1 equivalent of 2-Chloro-5-methyl-6-phenylnicotinaldehyde in a suitable solvent (e.g., ethanol).

    • Add 1 equivalent of the desired (substituted) hydrazide to the solution.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The resulting precipitate (the hydrazone derivative) is collected by filtration, washed with cold ethanol, and dried.

    • The crude product can be purified by recrystallization from an appropriate solvent.

Comparative Molecular Docking Studies: Unveiling Binding Affinities

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a target protein. By comparing the docking scores and binding modes of a series of derivatives, we can gain valuable insights into their structure-activity relationships (SAR).

Selection of Biological Targets

Based on the reported activities of structurally similar nicotinonitrile and 2-chloropyridine derivatives, several classes of proteins can be selected as potential targets for docking studies.

  • Antimicrobial Targets: For antibacterial investigations, enzymes involved in essential bacterial pathways are common targets. Examples include DNA gyrase, dihydrofolate reductase, and penicillin-binding proteins. For antifungal studies, lanosterol 14α-demethylase (CYP51) is a well-established target.[10][11]

  • Anticancer Targets: A plethora of proteins are implicated in cancer progression and serve as targets for drug development. These include protein kinases (e.g., VEGFR-2, EGFR), enzymes involved in DNA replication and repair (e.g., topoisomerase II), and anti-apoptotic proteins (e.g., Bcl-2).[1][12]

Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol outlines a general workflow for performing comparative docking studies using AutoDock Vina, a widely used and validated docking software.[13]

A. Ligand Preparation:

  • Draw the 2D structures of the 2-Chloro-5-methyl-6-phenylnicotinaldehyde derivatives using chemical drawing software (e.g., ChemDraw).

  • Convert the 2D structures to 3D structures.

  • Perform energy minimization of the 3D structures using a molecular mechanics force field (e.g., MMFF94).

  • Save the optimized ligand structures in a suitable format (e.g., .pdb or .mol2).

  • Use AutoDock Tools to convert the ligand files to the PDBQT format, which includes information on atom types and torsional degrees of freedom.

B. Protein Preparation:

  • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Prepare the protein for docking using AutoDock Tools. This typically involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning Kollman charges.

  • Save the prepared protein structure in the PDBQT format.

C. Grid Box Generation:

  • Define a grid box that encompasses the active site of the target protein. The coordinates of the active site can often be determined from the position of the co-crystallized ligand in the PDB structure.

  • The size of the grid box should be large enough to allow for the free rotation and translation of the ligand within the binding pocket.

D. Docking Simulation:

  • Use AutoDock Vina to perform the docking calculations. The software will explore different conformations and orientations of each ligand within the defined grid box.

  • The Lamarckian Genetic Algorithm is a commonly used search algorithm for this purpose.[13]

  • Set the number of docking runs to a sufficient value (e.g., 100) to ensure a thorough search of the conformational space.

E. Analysis of Results:

  • Analyze the output files generated by AutoDock Vina. The primary metric for comparison is the binding affinity, typically reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

  • Visualize the docked poses of the ligands in the protein's active site using molecular visualization software (e.g., PyMOL, Chimera).

  • Identify the key amino acid residues involved in the interactions (e.g., hydrogen bonds, hydrophobic interactions) with each ligand.

Workflow for Comparative Docking Studies

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis l1 Draw 2D Structures l2 Convert to 3D l1->l2 l3 Energy Minimization l2->l3 l4 Save as PDBQT l3->l4 d1 Define Grid Box l4->d1 p1 Download from PDB p2 Prepare Protein (Remove water, add hydrogens) p1->p2 p3 Save as PDBQT p2->p3 p3->d1 d2 Run AutoDock Vina d1->d2 a1 Compare Binding Affinities d2->a1 a2 Visualize Docked Poses a1->a2 a3 Analyze Ligand-Protein Interactions a2->a3

Caption: A generalized workflow for comparative molecular docking studies.

Data Presentation and Interpretation

To facilitate a clear comparison of the docking results, the quantitative data should be summarized in a structured table.

Table 1: Comparative Docking Scores of 2-Chloro-5-methyl-6-phenylnicotinaldehyde Derivatives against Target Protein X (PDB ID: YYYY)

DerivativeSubstituent (R)Binding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Parent -H-X.XAmino Acid 1, Amino Acid 21
Derivative 1 -OCH₃-Y.YAmino Acid 1, Amino Acid 32
Derivative 2 -Cl-Z.ZAmino Acid 2, Amino Acid 41
... ............
Control Drug --A.AAmino Acid 1, Amino Acid 53
Interpreting the Results

The binding affinity values provide a quantitative measure of the predicted potency of each derivative. By comparing these values, researchers can identify which substituents enhance binding to the target protein. The analysis of key interacting residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) provides a qualitative understanding of the binding mode. This information is crucial for rational drug design, as it can guide the further optimization of the lead compounds. For instance, if a particular hydrogen bond is found to be critical for high affinity, future derivatives can be designed to maintain or enhance this interaction.

Visualizing Ligand-Protein Interactions

G cluster_protein Protein Active Site cluster_ligand Ligand Derivative AA1 Amino Acid 1 AA2 Amino Acid 2 AA3 Amino Acid 3 AA4 Amino Acid 4 Ligand Derivative Core Ligand->AA1 H-Bond Ligand->AA2 Hydrophobic Ligand->AA4 π-Stacking Substituent R-Group Ligand->Substituent Substituent->AA3 H-Bond

Caption: A schematic representation of ligand-protein interactions in a binding pocket.

Conclusion and Future Directions

This guide provides a comprehensive framework for conducting comparative docking studies on 2-Chloro-5-methyl-6-phenylnicotinaldehyde derivatives. By leveraging established synthetic and computational methodologies from structurally related compounds, researchers can effectively explore the therapeutic potential of this promising class of molecules. The insights gained from these in silico studies can guide the selection of the most promising candidates for synthesis and subsequent in vitro and in vivo evaluation. As more experimental data on this specific scaffold becomes available, it will be crucial to correlate the docking predictions with actual biological activity to refine the computational models and accelerate the discovery of novel drug candidates.

References

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  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. (n.d.). Retrieved from [Link]

  • PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Retrieved from [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-Chloro-5-methyl-6-phenylnicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the final experimental result. Instead, it extends to the responsible management of all materials involved, including the safe and compliant disposal of chemical intermediates like 2-Chloro-5-methyl-6-phenylnicotinaldehyde. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to you extends beyond providing high-quality reagents; we are dedicated to being your trusted partner in fostering a culture of safety and scientific integrity.

Hazard Assessment and a Precautionary Approach

Therefore, it is imperative to handle 2-Chloro-5-methyl-6-phenylnicotinaldehyde with the assumption that it is a hazardous substance. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All manipulations should be conducted in a well-ventilated fume hood.

The Imperative of Professional Hazardous Waste Disposal

The disposal of chlorinated organic compounds is strictly regulated to prevent environmental contamination.[2] Due to their potential for persistence and toxicity, direct disposal into sanitary sewers or regular trash is strictly prohibited.[3][4] Such actions can harm aquatic life and interfere with wastewater treatment processes.[3]

The U.S. Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][5][6] Generators of hazardous waste are responsible for its proper management from "cradle-to-grave," meaning from its creation to its final disposal.[6]

The recommended and most environmentally sound method for the disposal of 2-Chloro-5-methyl-6-phenylnicotinaldehyde is through a licensed hazardous waste disposal facility. These facilities are equipped with high-temperature incinerators that can safely and completely destroy chlorinated organic molecules.[7][8]

In-Lab Waste Management: A Step-by-Step Protocol

Proper segregation and labeling of waste at the point of generation are critical for ensuring safe handling and compliant disposal.

Materials Required:

  • Designated, leak-proof, and clearly labeled hazardous waste container (compatible with chlorinated organic compounds)

  • Hazardous waste labels (compliant with institutional and local regulations)

  • Personal Protective Equipment (PPE) as described in Section 1

Procedure:

  • Container Selection: Obtain a waste container specifically designated for chlorinated organic waste. Ensure the container material is compatible with the chemical to prevent degradation or reaction.

  • Labeling: Immediately label the container with "Hazardous Waste" and the specific chemical name: "2-Chloro-5-methyl-6-phenylnicotinaldehyde." Include the date of initial waste addition.

  • Segregation: Do not mix 2-Chloro-5-methyl-6-phenylnicotinaldehyde with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react, leading to dangerous situations.

  • Collection: Carefully transfer any waste containing 2-Chloro-5-methyl-6-phenylnicotinaldehyde into the designated container. This includes residual amounts from reaction vessels, contaminated consumables (e.g., pipette tips, weighing paper), and solvent rinses.

  • Secure Storage: Keep the hazardous waste container securely sealed when not in use. Store it in a designated, well-ventilated, and secondary containment area away from general laboratory traffic.

  • Arrange for Pickup: Once the container is full or has reached its designated accumulation time limit (typically 180 days for small quantity generators), contact your institution's EHS office to arrange for a scheduled waste pickup.

The Science of Disposal: High-Temperature Incineration

The primary reason for employing high-temperature incineration for chlorinated organic compounds is the complete thermal decomposition of the molecule.[7] In a properly operated incinerator, at temperatures exceeding 760°C (1400°F), the organic material is oxidized to carbon dioxide (CO₂) and water (H₂O).[9] The chlorine atoms are converted primarily to hydrogen chloride (HCl), which is a water-soluble gas.[8]

This flue gas is then passed through a scrubber system, where the HCl is neutralized, preventing its release into the atmosphere.[7] This process ensures that the hazardous organic compound is permanently destroyed and does not pose a future threat to the environment.[7]

Disposal Decision Workflow

Caption: Decision workflow for the compliant disposal of 2-Chloro-5-methyl-6-phenylnicotinaldehyde.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and your institution's EHS office.

  • Isolate: If it is safe to do so, prevent the spill from spreading by using absorbent materials.

  • Cleanup: Do not attempt to clean up a significant spill unless you are trained and equipped to do so. Await the arrival of trained emergency response personnel.

Exposure Response:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

Summary of Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous WasteDue to its nature as a chlorinated organic compound with potential toxicity.[3]
Primary Disposal Method High-Temperature IncinerationEnsures complete destruction of the molecule and prevents environmental release.[7][8][9]
In-Lab Storage Labeled, sealed, compatible container in secondary containmentPrevents spills, reactions, and ensures proper identification for disposal.
Prohibited Disposal Drain or regular trashPrevents contamination of waterways and landfills.[3][4]
Regulatory Framework EPA Resource Conservation and Recovery Act (RCRA)Federal law governing the management of hazardous waste.[2][5]

By adhering to these procedures, you contribute to a safe and sustainable research environment. The responsible management of chemical waste is a shared responsibility that underscores our commitment to scientific excellence and environmental stewardship.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.).
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Navigating the Handling of 2-Chloro-5-methyl-6-phenylnicotinaldehyde: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: Understanding the Risks of Structural Analogs

The toxicological profile of 2-Chloro-5-methyl-6-phenylnicotinaldehyde can be inferred by examining related chemical structures. Substituted chloropyridines, for instance, are known to be hazardous. Studies by the National Toxicology Program on 2-chloropyridine indicate that it is toxic upon ingestion, inhalation, and dermal contact, with the potential to cause irritation to the skin, eyes, and respiratory system.[1][2] Furthermore, some chloropyridines are suspected of having mutagenic properties.[3] Aromatic aldehydes also present risks, including skin and eye irritation.[4][5]

Given these characteristics of analogous compounds, 2-Chloro-5-methyl-6-phenylnicotinaldehyde should be treated as a hazardous substance with the potential for acute toxicity, irritation, and possible long-term health effects.

Core Principles of Protection: The Hierarchy of Controls

Before detailing specific PPE, it is crucial to remember the hierarchy of controls in laboratory safety. Engineering controls, such as fume hoods and proper ventilation, are the first line of defense and are mandatory when handling this compound. Administrative controls, including well-defined standard operating procedures (SOPs) and proper training, are also essential. PPE should be used in conjunction with these primary control measures.

Personal Protective Equipment (PPE) Protocol

A risk assessment should always be performed before handling any chemical.[6] For 2-Chloro-5-methyl-6-phenylnicotinaldehyde, the following PPE is recommended:

Respiratory Protection

Due to the potential for respiratory irritation and toxicity from inhalation of dust or aerosols, respiratory protection is critical.

Task Minimum Respiratory Protection Rationale
Handling small quantities (<1g) in a certified chemical fume hoodN95 respiratorProtects against inhalation of fine particles.
Handling larger quantities or when there is a risk of aerosolizationHalf-mask or full-face respirator with organic vapor/acid gas cartridges and P100 filtersProvides a higher level of protection against vapors and particulates.[7][8]
Emergency situations (e.g., spills)Self-contained breathing apparatus (SCBA)Essential for environments with high or unknown concentrations of the hazardous substance.[7][8]
Eye and Face Protection

Protecting the eyes and face from splashes and airborne particles is non-negotiable.

Task Eye and Face Protection Rationale
All handling proceduresChemical splash goggles conforming to ANSI Z87.1 standardProvides a seal around the eyes to protect from splashes from all directions.[9]
Handling larger quantities or when a splash hazard is significantFace shield worn over chemical splash gogglesOffers an additional layer of protection for the entire face.[6][9]
Hand Protection

Chlorinated organic compounds can often penetrate standard laboratory gloves. Therefore, selecting the appropriate glove material is crucial.

Glove Type Protection Level Considerations
Nitrile glovesGood for incidental contact and splash protectionShould be changed immediately upon contamination. For prolonged contact, double-gloving is recommended.[9][10]
Neoprene or Butyl rubber glovesHigher resistance to chlorinated solventsRecommended for handling larger quantities or for procedures with a higher risk of prolonged contact.[10]

Always inspect gloves for any signs of degradation or perforation before use.

Body Protection

A laboratory coat is the minimum requirement for body protection.

Task Body Protection Rationale
All handling proceduresFlame-resistant lab coatProtects skin and personal clothing from minor spills and splashes.
Handling larger quantities or in situations with a high splash riskChemical-resistant apron over a lab coatProvides an additional barrier against corrosive or toxic liquids.
Procedures with a risk of significant exposureDisposable chemical-resistant coverallsOffers full-body protection.[7]

Long pants and closed-toe shoes are mandatory at all times in the laboratory.[9]

Step-by-Step Guide for Donning and Doffing PPE

Properly putting on and taking off PPE is as important as selecting the right equipment to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Eye and Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye and Face Protection Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

PPE Donning and Doffing Sequence

Decontamination and Disposal

All disposable PPE, including gloves and coveralls, should be considered contaminated after use and disposed of as hazardous waste according to your institution's guidelines. Reusable PPE, such as face shields and respirators, must be decontaminated according to the manufacturer's instructions after each use.

Contaminated clothing should be removed immediately, and the affected skin area washed thoroughly with soap and water.

Emergency Procedures

In the event of an exposure, follow these immediate steps:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion

Handling 2-Chloro-5-methyl-6-phenylnicotinaldehyde requires a cautious and well-informed approach. By understanding the potential hazards through an analysis of its structural components and by rigorously adhering to the PPE protocols outlined in this guide, researchers can significantly mitigate the risks and ensure a safe laboratory environment. Always consult with your institution's environmental health and safety department for specific guidance and training.

References

  • 2-Chloropyridine - National Toxicology Program (NTP). (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]

  • Safety data sheet - CPAChem. (2019, May 16). Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). Retrieved from [Link]

  • Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • 3-Chloropyridine Safety Data Sheet Jubilant Ingrevia Limited. (n.d.). Retrieved from [Link]

  • 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS CAS-No.: 109-09-1 MSDS - Loba Chemie. (2016, June 8). Retrieved from [Link]

  • 2-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 15647278 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Chloro-5-methylphenol | C7H7ClO | CID 12008 - PubChem. (n.d.). Retrieved from [Link]

  • RIFM fragrance ingredient safety assessment, 2-methyl-5-phenylpentanol, CAS Registry Number 25634-93-9. (2024, September 25). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.